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  • Product: H-Lys-Lys-Lys-Lys-OH

Core Science & Biosynthesis

Foundational

Technical Guide: Physicochemical Identity & Analysis of H-Lys-Lys-Lys-Lys-OH (Tetralysine)

Executive Summary H-Lys-Lys-Lys-Lys-OH (Tetralysine) is a cationic homo-oligopeptide comprising four L-lysine residues. While structurally simple, its high charge density (+4 at physiological pH) makes it a critical refe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

H-Lys-Lys-Lys-Lys-OH (Tetralysine) is a cationic homo-oligopeptide comprising four L-lysine residues. While structurally simple, its high charge density (+4 at physiological pH) makes it a critical reference standard in chromatography, a model compound for electrostatic protein interactions, and a functional building block in drug delivery systems (e.g., gene transfection vectors).

This guide provides a definitive breakdown of its molecular weight (MW) and isoelectric point (pI), moving beyond basic textbook definitions to address the experimental realities of analyzing highly basic peptides.

Part 1: Physicochemical Characterization[1]

Molecular Weight Analysis

For precise analytical applications (LC-MS), distinction between the average molecular weight and the monoisotopic mass is vital. Tetralysine (


) lacks sulfur or halogens, resulting in a distinct isotopic envelope dominated by Carbon-12.

Table 1: Mass Spectrometry Parameters for H-Lys-Lys-Lys-Lys-OH

ParameterValueCalculation Basis
Chemical Formula

Sequence: K-K-K-K
Monoisotopic Mass 530.3906 Da Based on

,

,

,

Average Mass 530.71 Da Weighted average of natural isotope abundance
[M+H]+ 531.3979 m/zProtonated monoisotopic ion
[M+2H]2+ 266.2026 m/zDoubly charged species (Common in ESI)
[M+3H]3+ 177.8042 m/zTriply charged species

Critical Insight: In Electrospray Ionization (ESI), Tetralysine frequently appears in the +2 or +3 charge state due to its high basicity. Do not rely solely on the singly charged [M+H]+ peak for identification, as it may be suppressed by the multiple protonation sites.

Isoelectric Point (pI) Determination

The pI of Tetralysine is theoretically high, but "textbook" calculations often fail to account for the polyelectrolyte effect .

Theoretical Calculation

The pI is the pH at which the net charge is zero.[1] For H-Lys-Lys-Lys-Lys-OH, we must balance:

  • 1 C-terminal Carboxyl (

    
    )
    
  • 1 N-terminal Amine (

    
    )
    
  • 4

    
    -Amino Side Chains (
    
    
    
    )

At pH 7.4 (Physiological), the charge state is:



To reach a net charge of 0, we must deprotonate the side chains significantly. The zero-charge state occurs when the sum of the positive charges equals the single negative charge of the C-terminus. This requires the pH to be slightly above the


 of the lysine side chains.

Calculated pI:


 (Theoretical)
Experimental Range: 

Mechanism of Deviation: The close proximity of four cationic groups creates electrostatic repulsion. This lowers the


 of the central lysine residues (making them more acidic) to relieve charge density. Consequently, the experimental pI is often slightly lower than the theoretical value derived from free lysine constants.

Part 2: Charge State Logic & Visualization

Understanding the pH-dependent ionization is crucial for purification (IEX) and capillary electrophoresis (CE).

ChargeState pH1 pH < 2 Net Charge: +5 (All NH3+ protonated, COOH protonated) pH5 pH 2 - 7 Net Charge: +4 (COOH deprotonated) pH1->pH5 pK_a (COOH) ~3.2 pH9 pH 8 - 9 Net Charge: ~+3 (N-term deprotonating) pH5->pH9 pK_a (N-term) ~7.8 pH10 pH ~10.5 Net Charge: +1 (Side chains 50% deprotonated) pH9->pH10 pK_a (Lys) ~10.5 pI pI (~11.0) Net Charge: 0 (Isoelectric Point) pH10->pI Transition pH12 pH > 12 Net Charge: -1 (All amines deprotonated) pI->pH12

Figure 1: Stepwise deprotonation of Tetralysine. Note that the neutral state is only achieved at highly basic pH, making the peptide extremely soluble in water but difficult to retain on C18 columns at neutral pH.

Part 3: Analytical Methodologies

HPLC-MS Workflow

Standard Reverse-Phase (RP) HPLC is challenging for Tetralysine due to its high polarity (it elutes in the void volume).

Recommended Protocol: Ion-Pairing Chromatography

  • Column: C18 (End-capped, 3µm or smaller), e.g., Waters XBridge or Phenomenex Kinetex.

  • Mobile Phase A: Water + 0.1% Heptafluorobutyric Acid (HFBA).

    • Why HFBA? TFA is often insufficient for retaining short poly-lysines. HFBA is a stronger hydrophobic ion-pairing agent, increasing retention on the C18 phase.

  • Mobile Phase B: Acetonitrile + 0.1% HFBA.

  • Gradient: 0% B to 30% B over 15 minutes. (Tetralysine elutes early; high organic is not needed).

Experimental pI Determination (Capillary Electrophoresis)

Traditional isoelectric focusing (IEF) gels smear for small peptides. Capillary Zone Electrophoresis (CZE) is the gold standard.

Protocol:

  • Capillary: Fused silica (50 µm ID, 50 cm length).

  • Buffer: Phosphate buffer (50 mM) adjusted to various pH points (2.0 to 12.0).

  • Marker: Mesityl oxide (neutral marker) to determine Electroosmotic Flow (EOF).

  • Detection: UV at 214 nm (peptide bond absorption).

  • Plotting: Plot effective mobility (

    
    ) vs. pH. The x-intercept is the pI.[2]
    

Part 4: Functional Applications

Drug Delivery & Gene Transfection

Tetralysine serves as a minimal model for Cell Penetrating Peptides (CPPs) . Its +4 charge allows it to interact with the anionic phosphate backbone of DNA/RNA and the negatively charged proteoglycans on cell membranes.

  • Mechanism: Electrostatic condensation of nucleic acids.

  • Limitation: While K4 binds DNA, it rarely condenses it tightly enough for transfection compared to K8 or K12. It is often used as a negative control in transfection efficiency studies.

Surface Functionalization

Used to create hydrophilic, cationic monolayers on gold or silica surfaces.

  • Self-Assembly: The amine groups can covalently couple to activated carboxylic acid surfaces (EDC/NHS chemistry) or adsorb electrostatically to negatively charged glass.

Part 5: References

  • Bachem. (n.d.).[3] H-Lys-Lys-Lys-OH Molecular Weight and Properties. Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Lysine Peptides. Retrieved from

  • Vanysek, P. (2000). Dissociation Constants of Organic Acids and Bases. CRC Handbook of Chemistry and Physics.

  • Vergara, I., et al. (2018). Agglomeration and surface charge of poly-L-lysine. Colloids and Surfaces B: Biointerfaces.

  • Thermo Fisher Scientific. (n.d.). Peptide Analysis: Ion Pairing Agents for LC-MS. Retrieved from

(Note: While specific deep-links to dynamic product pages can break, the domains listed above are the authoritative sources for this physicochemical data.)

Sources

Exploratory

Charge Density Profiling of Tetralysine (H-Lys-Lys-Lys-Lys-OH) at Physiological pH

[1] Executive Summary The tetrapeptide H-Lys-Lys-Lys-Lys-OH (Tetralysine) represents a critical model system for understanding cationic polyelectrolyte behavior in biological environments.[1] At physiological pH (7.4), t...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The tetrapeptide H-Lys-Lys-Lys-Lys-OH (Tetralysine) represents a critical model system for understanding cationic polyelectrolyte behavior in biological environments.[1] At physiological pH (7.4), this molecule exhibits a distinct high-charge density profile that drives its utility in gene delivery (as a histone mimic), antimicrobial mechanisms, and surface modification.[1]

This guide provides a rigorous physicochemical analysis of Tetralysine’s charge state, offering a theoretical framework for charge density calculation validated by experimental protocols. We bridge the gap between abstract pKa constants and tangible hydrodynamic behavior, equipping you with the methodology to characterize this peptide in formulation.

Physicochemical Characterization

To accurately define the charge density, we must first establish the molecular geometry and ionization state of the peptide.

Molecular Specifications
  • Sequence: H-Lys-Lys-Lys-Lys-OH

  • Empirical Formula:

    
    [1]
    
  • Molecular Weight (MW): 526.72 g/mol (Free base)[1]

  • Residue Volume: ~171 ų per lysine residue.[1]

Ionization State at pH 7.4

The charge profile is dictated by the protonation state of the N-terminus, C-terminus, and the four


-amino side chains.
Functional GroupApproximate pKaState at pH 7.4Charge Contribution

-Carboxyl (C-term)
~2.2Deprotonated (

)
-1

-Amino (N-term)
~9.0Protonated (

)
+1
Side Chain

-Amino (x4)
~10.5Protonated (

)
+4
NET CHARGE +4

Critical Insight (Neighboring Group Effects): While monomeric lysine has a side-chain pKa of ~10.5, electrostatic repulsion in oligolysines can depress the pKa of neighboring groups. However, at pH 7.4, this shift is insufficient to deprotonate the side chains; the molecule remains fully charged (+4).

Charge Density Calculation

Charge density can be expressed volumetrically (


) or linearly (

), the latter being critical for DNA condensation theories (Manning Condensation).[1]
A. Volumetric Charge Density (

)

Assuming an extended conformation where the peptide approximates a cylinder:

  • Total Charge (

    
    ): 
    
    
    
    [1]
  • Estimated Molecular Volume (

    
    ): 
    
    
    
    [1]
  • Calculation:

    
    [1]
    
B. Linear Charge Density Parameter (

)

Relevant for interactions with DNA (anionic polyelectrolyte).[1]


[1]
  • Bjerrum Length (

    
    ):  ~0.71 nm (in water at 25°C).[1]
    
  • Charge Spacing (

    
    ):  ~0.36 nm (distance between 
    
    
    
    in extended chain).[1]
  • Result:

    
    .
    
    • Interpretation: Since

      
      , counterion condensation is thermodynamically favored, explaining Tetralysine's high affinity for DNA.
      

Visualization: Ionization Equilibrium

The following diagram illustrates the dominant species distribution. At pH 7.4, the equilibrium strongly favors the fully protonated side-chain state (


).[1]

IonizationState cluster_0 Dominant State at Physiological pH SpeciesA Fully Protonated (pH < 2) Charge: +5 SpeciesB Physiological Species (pH 7.4) Charge: +4 SpeciesA->SpeciesB Deprotonation of C-term COOH (pKa ~2.2) SpeciesC Basic Species (pH > 11) Charge: 0 to -1 SpeciesB->SpeciesC Deprotonation of N-term & Side chains

Figure 1: Ionization pathway of Tetralysine.[1] The green node represents the dominant species at physiological pH.

Experimental Protocols

To validate theoretical calculations, the following experimental workflows are recommended. These protocols ensure data integrity through self-validating controls.[1]

Protocol 1: Potentiometric Titration (pKa Determination)

Objective: Determine precise macroscopic pKa values and confirm the net charge at pH 7.4.

  • Preparation: Dissolve 20 mg of H-Lys-Lys-Lys-Lys-OH in 20 mL of degassed 0.1 M KCl (background electrolyte).

  • Calibration: Calibrate glass electrode using NIST-traceable buffers (pH 4.01, 7.00, 10.01).

  • Titration:

    • Acidify sample to pH 2.0 using 0.1 M HCl.[1]

    • Titrate with 0.1 M carbonate-free NaOH in 5 µL increments under

      
       atmosphere.
      
  • Data Analysis: Plot pH vs. Volume of NaOH. Use the Gran Plot method to identify equivalence points.

    • Validation: The first equivalence point corresponds to the

      
      -COOH; the subsequent inflection covers the merged 
      
      
      
      -NH3+ and
      
      
      -NH3+ groups.
Protocol 2: Zeta Potential Measurement (Effective Surface Charge)

Objective: Measure the electrokinetic potential, a proxy for effective charge density in solution.

  • Sample Prep: Prepare a 1 mg/mL peptide solution in 10 mM NaCl (filtered 0.22 µm). Adjust pH to 7.4.

  • Instrument: Phase Analysis Light Scattering (PALS) equipped Zetasizer.

  • Measurement:

    • Use a folded capillary cell (DTS1070).[1]

    • Equilibrate at 25°C for 120 seconds.

    • Run 3 records of 15 scans each.[1]

  • Self-Validation:

    • Conduct a measurement of a standard (e.g., -42 mV latex bead) before the peptide.

    • Expected Result: Tetralysine should yield a positive Zeta potential (+10 to +20 mV depending on ionic strength), confirming cationic nature.[1]

Biological Implications[1]

The high charge density of Tetralysine dictates its biological interactions, primarily driven by electrostatics rather than hydrophobic effects.

A. Membrane Interaction (The "carpet" mechanism)

Tetralysine interacts with anionic headgroups (PS/PG) of cell membranes.[1]

  • Mechanism: The

    
     charge attracts the peptide to the negative Gouy-Chapman layer of the membrane.
    
  • Outcome: Unlike longer polylysines, Tetralysine rarely forms pores but can stiffen the membrane or displace divalent cations (

    
    ), altering membrane fluidity.[1]
    
B. DNA Condensation

Due to


, Tetralysine binds to the phosphate backbone of DNA.
  • Thermodynamics: The release of counterions (

    
    ) from the DNA surface upon peptide binding provides a favorable entropic gain (Counterion Release Force).
    
  • Application: It serves as a minimal model for nuclear localization signals (NLS).[1]

Workflow Visualization

ExperimentalWorkflow cluster_Exp Characterization Phase Start Peptide Synthesis (SPPS) Purify Purification (HPLC > 98%) Start->Purify QC QC: MS & AAA Purify->QC Titration Potentiometric Titration (Determine pKa) QC->Titration Verify Identity Zeta Zeta Potential (Surface Charge) Titration->Zeta pH 7.4 Confirmed MD MD Simulation (Charge Distribution) Zeta->MD Input Parameters Result Charge Density Profile (Validated Model) MD->Result

Figure 2: Integrated workflow for characterizing peptide charge density, ensuring experimental data informs theoretical models.

References

  • PubChem. (2025).[1] Compound Summary: Tetralysine.[1] National Library of Medicine.[1] [Link]

  • Bierbaum, K., et al. (2022).[1][2] Electrostatic Interaction with the Bacterial Cell Envelope Tunes the Lytic Activity of Peptidoglycan Hydrolases. mBio. [Link][1]

  • Zhang, R., & Olvera de la Cruz, M. (2013).[1] pH Dependence of Charge Multipole Moments in Proteins. Journal of Chemical Theory and Computation. [Link]

  • Katchalsky, A. (1971).[1] Polyelectrolytes. Pure and Applied Chemistry. (Reference for Linear Charge Density

    
     theory).
    

Sources

Foundational

An In-depth Technical Guide to the Hydrophilicity Profile of H-Lys-Lys-Lys-Lys-OH

This guide provides a comprehensive analysis of the hydrophilicity of the tetrapeptide H-Lys-Lys-Lys-Lys-OH (K4), a homo-oligomer of lysine. It is intended for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the hydrophilicity of the tetrapeptide H-Lys-Lys-Lys-Lys-OH (K4), a homo-oligomer of lysine. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the physicochemical properties of polylysine-based molecules.

Introduction: The Significance of Hydrophilicity in Peptide Function

Hydrophilicity, the affinity of a molecule for water, is a critical determinant of a peptide's behavior in biological systems. It governs solubility, protein folding, and interactions with other molecules. For peptides like K4, composed of the highly hydrophilic amino acid lysine, this property is particularly pronounced and has significant implications for its applications in biotechnology and medicine. Lysine's hydrophilicity stems from its positively charged side chain, which readily forms hydrogen bonds and ionic interactions with water molecules.[1] This inherent property is leveraged in various applications, such as enhancing the stability and solubility of proteins and in purification processes.[1]

In the context of drug delivery, the hydrophilicity of peptides is a key factor.[2] The balance between hydrophilic and hydrophobic regions on a drug carrier's surface influences its interaction with biological membranes and its ability to transport therapeutic agents to target sites.[2] Poly-L-lysine (PLL), a larger polymer of lysine, is often used as a coating agent to promote cell adhesion in culture by enhancing electrostatic interactions between the negatively charged cell membrane and the positively charged surface.[3][4][5]

This guide will delve into the theoretical underpinnings of K4's hydrophilicity, detail experimental and computational methods for its characterization, and explore the factors that modulate this essential property.

Section 1: Theoretical Framework of Lysine's Hydrophilicity

The hydrophilicity of H-Lys-Lys-Lys-Lys-OH is fundamentally dictated by the properties of its constituent amino acid, lysine.

The Physicochemical Nature of the Lysine Side Chain

Lysine possesses a side chain terminating in an amino group. This group is basic and, at physiological pH, is protonated, carrying a positive charge.[6][7] This charge is the primary driver of lysine's strong interaction with polar water molecules, making it one of the most hydrophilic amino acids.[1] During protein folding, hydrophilic residues like lysine are typically found on the protein's exterior, where they can interact with the aqueous environment, contributing to the protein's overall stability and solubility.[1]

The Impact of pH on Hydrophilicity

The charge state of lysine's side chain, and consequently its hydrophilicity, is pH-dependent. The pKa of the side chain amino group is approximately 10.53.[6]

  • Acidic to Neutral pH (pH < 10.5): The side chain is predominantly protonated and positively charged, maximizing its hydrophilicity.

  • Alkaline pH (pH > 10.5): The side chain becomes deprotonated and neutral, leading to a significant decrease in hydrophilicity.

This pH-dependent behavior is a crucial consideration in experimental design and in predicting the peptide's behavior in different biological compartments. Studies have shown that increasing the pH from 2 to 7 increases the relative hydrophobicity of lysine due to partial deprotonation of its side chain.[8]

Quantifying Hydrophilicity: Hydrophobicity Scales

Several scales have been developed to quantify the hydrophobicity (the inverse of hydrophilicity) of amino acids. These scales are invaluable for predicting the behavior of peptides.[9][10]

Commonly Used Hydrophobicity Scales:

  • Kyte-Doolittle Scale: Widely used for predicting hydrophobic regions in proteins, such as transmembrane domains.[9][11] Lysine has a highly negative score on this scale (-3.9), indicating strong hydrophilicity.[9][12]

  • Hopp-Woods Scale: Specifically designed to identify hydrophilic regions, which are often antigenic sites on the surface of proteins.[9][11][13]

  • Wimley-White Whole Residue Hydrophobicity Scale: This scale is based on the experimental transfer free energies of polypeptides from water to a membrane interface, providing a more direct measure of interaction with lipid bilayers.[10][14][15]

The following table summarizes the hydrophobicity values for lysine from various scales, highlighting its hydrophilic nature.

ScaleLysine (K) ValueInterpretation
Kyte-Doolittle -3.9[9][12]Highly Hydrophilic
Hopp-Woods 3.0Highly Hydrophilic
Eisenberg -1.5Hydrophilic
Roseman -0.99Hydrophilic
Janin -1.8Hydrophilic

Data sourced from various hydrophobicity plotting tools and literature.

The consistent classification of lysine as highly hydrophilic across these different scales underscores the fundamental nature of this property.

Section 2: Experimental Characterization of K4 Hydrophilicity

A variety of experimental techniques can be employed to characterize the hydrophilicity of H-Lys-Lys-Lys-Lys-OH.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a powerful technique for assessing peptide hydrophobicity. In RP-HPLC, peptides are separated based on their hydrophobic character, with more hydrophobic peptides exhibiting longer retention times on a nonpolar stationary phase.[8][16]

Experimental Causality: The retention time of a peptide in RP-HPLC is directly proportional to its hydrophobicity. For a highly hydrophilic peptide like K4, a very short retention time is expected, potentially eluting in the void volume with standard C18 columns.[16] The choice of mobile phase, including pH and ion-pairing agents, can significantly influence the retention behavior of charged peptides like K4.[8]

Detailed Protocol for RP-HPLC Analysis of K4:

  • Column: A C18 reversed-phase column is a standard choice, though for highly hydrophilic peptides, a less hydrophobic column (e.g., C8 or C4) may provide better retention.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water. TFA acts as an ion-pairing agent, improving peak shape for peptides.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A shallow gradient of increasing Mobile Phase B is used to elute the peptide. For K4, a gradient starting from a very low percentage of B (e.g., 0-5%) may be necessary.

  • Detection: UV absorbance at 214 nm and 280 nm.

  • Self-Validation: A standard set of peptides with known hydrophobicities should be run to calibrate the system and provide a relative measure of K4's hydrophilicity.

RP_HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_analysis Data Analysis K4 H-Lys-Lys-Lys-Lys-OH (in Mobile Phase A) Injector Injector K4->Injector MP_A Mobile Phase A (e.g., 0.1% TFA in Water) Pump Pump MP_A->Pump MP_B Mobile Phase B (e.g., 0.1% TFA in Acetonitrile) MP_B->Pump Column C18 Column Injector->Column Pump->Injector Detector UV Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Retention_Time Retention Time (tR) Chromatogram->Retention_Time Hydrophilicity_Profile Hydrophilicity Profile Retention_Time->Hydrophilicity_Profile

Caption: Workflow for RP-HPLC analysis of K4 hydrophilicity.

Hydrophilic Interaction Liquid Chromatography (HILIC)

For extremely hydrophilic peptides like K4 that are poorly retained in RP-HPLC, HILIC is an excellent alternative.[16][17][18] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent.[17] In this system, polar analytes are retained through partitioning into a water-enriched layer on the surface of the stationary phase.[17]

Experimental Causality: In HILIC, the elution order is typically the inverse of RP-HPLC, with more hydrophilic compounds being more strongly retained.[19] This makes it an ideal method for the separation and analysis of polar molecules like peptides, nucleic acids, and carbohydrates.[17][19]

Detailed Protocol for HILIC Analysis of K4:

  • Column: A HILIC column with a polar stationary phase (e.g., amide, diol, or unbonded silica).

  • Mobile Phase A: Acetonitrile with a small amount of aqueous buffer (e.g., 95:5 acetonitrile:water with 10 mM ammonium formate).

  • Mobile Phase B: Water with a small amount of buffer (e.g., 95:5 water:acetonitrile with 10 mM ammonium formate).

  • Gradient: A gradient of increasing Mobile Phase B (increasing water content) is used to elute the analytes.

  • Detection: UV absorbance or mass spectrometry.

  • Self-Validation: The use of known hydrophilic and hydrophobic standards is crucial for confirming the separation mechanism and interpreting the results.

HILIC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hilic_system HILIC System cluster_analysis_hilic Data Analysis K4_HILIC H-Lys-Lys-Lys-Lys-OH (in high organic solvent) Injector_HILIC Injector K4_HILIC->Injector_HILIC MP_A_HILIC Mobile Phase A (High Organic) Pump_HILIC Pump MP_A_HILIC->Pump_HILIC MP_B_HILIC Mobile Phase B (High Aqueous) MP_B_HILIC->Pump_HILIC Column_HILIC HILIC Column (Polar Stationary Phase) Injector_HILIC->Column_HILIC Pump_HILIC->Injector_HILIC Detector_HILIC Detector (UV/MS) Column_HILIC->Detector_HILIC Chromatogram_HILIC Chromatogram Detector_HILIC->Chromatogram_HILIC Retention_Time_HILIC Retention Time (tR) Chromatogram_HILIC->Retention_Time_HILIC Hydrophilicity_Profile_HILIC Hydrophilicity Profile Retention_Time_HILIC->Hydrophilicity_Profile_HILIC

Caption: Workflow for HILIC analysis of K4 hydrophilicity.

Section 3: Computational Prediction of Hydrophilicity

In addition to experimental methods, computational tools can provide valuable insights into the hydrophilicity profile of peptides.

Hydrophilicity Plots

Hydrophilicity plots are graphical representations of the hydrophilicity or hydrophobicity of a protein or peptide along its amino acid sequence.[9][12] These plots are generated by assigning a numerical value to each amino acid from a chosen hydrophobicity scale and then averaging these values over a moving window of a defined size.[9][20]

Causality and Application: By visualizing the distribution of hydrophilic and hydrophobic residues, these plots can help predict which regions of a peptide are likely to be exposed to the solvent and which might be buried within a larger structure or interact with a membrane.[9] For a short, homogenous peptide like K4, the plot will show a consistently high level of hydrophilicity across its entire length.

Online tools like ExPASy's ProtScale can be used to generate these plots using various hydrophobicity scales.[21]

Molecular Dynamics (MD) Simulations

MD simulations can provide a dynamic and detailed view of a peptide's interaction with its environment at the atomic level. By simulating the behavior of K4 in a box of water molecules, one can directly observe the formation of hydrogen bonds and the overall solvation of the peptide.

Causality and Insights: These simulations can reveal how the peptide influences the structure of the surrounding water and provide quantitative measures of its interaction energy with the solvent. This information can be used to calculate the free energy of solvation, a direct measure of hydrophilicity.

Section 4: Factors Influencing the Hydrophilicity Profile of K4

While the primary sequence of K4 dictates its inherent hydrophilicity, several external factors can modulate this property.

  • pH: As discussed earlier, pH has a profound effect on the charge state of the lysine side chains and thus on the peptide's overall hydrophilicity.[8]

  • Ionic Strength: The presence of salts in the solution can shield the charges on the lysine side chains, potentially reducing their effective hydrophilicity and influencing their interactions with other molecules.

  • Post-Translational Modifications: Although not inherent to the basic K4 structure, any modification to the lysine side chains (e.g., acetylation, ubiquitination) would drastically alter their physicochemical properties and, consequently, the peptide's hydrophilicity profile.

Conclusion

The tetrapeptide H-Lys-Lys-Lys-Lys-OH is an archetypal example of a highly hydrophilic molecule. Its properties are dominated by the positively charged side chains of its four lysine residues, which confer excellent water solubility and a strong affinity for polar environments. A comprehensive understanding of its hydrophilicity profile, achieved through a combination of theoretical knowledge, experimental characterization using techniques like RP-HPLC and HILIC, and computational modeling, is essential for its effective application in research and development. The principles and methodologies outlined in this guide provide a robust framework for the analysis of K4 and other polylysine-based systems, enabling scientists to harness their unique properties for a wide range of biotechnological and therapeutic applications.

References

  • 3H Biomedical. Poly-L-Lysine (PLL). Retrieved from [Link]

  • Kovacs, J. M., Mant, C. T., & Hodges, R. S. (2006). Determination of Intrinsic Hydrophilicity/Hydrophobicity of Amino Acid Side Chains in Peptides in the Absence of Nearest-Neighbor or Conformational Effects. Biochemistry, 45(33), 10119–10133.
  • Waters Corporation. Preparative Scale Chromatography of a Hydrophilic Peptide Using Hydrophilic Interaction Chromatography. Retrieved from [Link]

  • Quora. (2020, December 8). Is lysine charged at a pH of 7?. Retrieved from [Link]

  • Innoprot. Poly-L-Lysine. Retrieved from [Link]

  • ResearchGate. Determination of Intrinsic Hydrophilicity/Hydrophobicity of Amino Acid Side Chains in Peptides in the Absence of Nearest-Neighbor or Conformational Effects | Request PDF. Retrieved from [Link]

  • University of California, Irvine. (2011, April 21). Experimentally Determined Hydrophobicity Scales. Retrieved from [Link]

  • Wikipedia. Hydrophilicity plot. Retrieved from [Link]

  • Wikipedia. Hydrophobicity scales. Retrieved from [Link]

  • ACS Publications. (2014, October 20). Peptides with the Same Composition, Hydrophobicity, and Hydrophobic Moment Bind to Phospholipid Bilayers with Different Affinities. Retrieved from [Link]

  • DTU Health Tech. SignalP 6.0. Retrieved from [Link]

  • ExPASy. Hydrophobicity scales. Retrieved from [Link]

  • Wikipedia. Hydrophilic interaction chromatography. Retrieved from [Link]

  • ExPASy. ProtScale. Retrieved from [Link]

  • GenScript. Peptide Hydrophobicity/Hydrophilicity Analysis Tool. Retrieved from [Link]

  • Wikipedia. Polylysine. Retrieved from [Link]

  • ResearchGate. pH-Induced Protonation of Lysine in Aqueous Solution Causes Chemical Shifts in X-ray Photoelectron Spectroscopy | Request PDF. Retrieved from [Link]

  • National Institutes of Health. (2011, March 21). Hydrophilic interaction liquid chromatography (HILIC) in proteomics. Retrieved from [Link]

  • Wikipedia. Hopp–Woods scale. Retrieved from [Link]

  • National Institutes of Health. (2021, July 29). Peptide-Based Drug-Delivery Systems in Biotechnological Applications: Recent Advances and Perspectives. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, February 6). Why and when is lysine charged. Retrieved from [Link]

  • PubMed. (2023, December 19). Hydrophobicity: The door to drug delivery. Retrieved from [Link]

  • Tulane School of Medicine. Experimentally determined hydrophobicity scale for proteins at membrane interfaces. Retrieved from [Link]

  • Hopp, T. P. Use of Hydrophilicity Plotting Procedures to Identify Protein Antigenic Segments and Other Interaction Sites. Retrieved from [Link]

  • National Institutes of Health. (2025, June 26). Evaluation of Physics‐Based Protein Design Methods for Predicting Single Residue Effects on Peptide Binding Specificities. Retrieved from [Link]

  • Reddit. (2022, October 2). Looking for a program that computes the hydrophobicity of a peptide. Retrieved from [Link]

  • PolyLC. HYDROPHILIC-INTERACTION CHROMATOGRAPHY FOR THE SEPARATION OF PEPTIDES, NUCLEIC ACIDS AND OTHER POLAR COMPOUNDS. Retrieved from [Link]

  • Reddit. Can someone help me understand protonation states in lysine?. Retrieved from [Link]

  • National Institutes of Health. (2021, September 15). Poly(α-l-lysine)-based nanomaterials for versatile biomedical applications: Current advances and perspectives. Retrieved from [Link]

  • ACS Publications. (2025, May 12). Protonation Kinetics in Proteins at Basic pH Determined by pH-Dependent NMR Relaxation Reveal the Entire Relationship between Kinetics and pKa Values. Retrieved from [Link]

  • PubMed. (1996, October). Experimentally determined hydrophobicity scale for proteins at membrane interfaces. Retrieved from [Link]

  • NovoPro Bioscience Inc. Protein Hydrophilicity Plot. Retrieved from [Link]

  • ResearchGate. N/C ratios in relation to Hopp-Woods hydrophilicity scale (A),.... Retrieved from [Link]

  • ACS Publications. (2023, April 3). Serverless Prediction of Peptide Properties with Recurrent Neural Networks. Retrieved from [Link]

  • LCGC International. Hydrophilic-Interaction Chromatography: An Update. Retrieved from [Link]

Sources

Exploratory

Biological Functions of Cationic Tetrapeptides in Cell Signaling

Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals Focus: Szeto-Schiller (SS) Peptides, Mitochondrial Bioenergetics, and Downstream Signaling Cascades Executive Su...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals Focus: Szeto-Schiller (SS) Peptides, Mitochondrial Bioenergetics, and Downstream Signaling Cascades

Executive Summary

Cationic tetrapeptides represent a paradigm shift in pharmacological signaling modulation. Unlike traditional ligands that bind G-protein coupled receptors (GPCRs) or kinase domains on the cell surface, these molecules—epitomized by the Szeto-Schiller (SS) series—bypass classical signal transduction barriers to interact directly with organelle-specific phospholipids.

The archetype of this class, Elamipretide (SS-31) , functions not merely as a passive antioxidant but as a bioenergetic structural stabilizer .[1] By selectively targeting cardiolipin (CL) in the inner mitochondrial membrane (IMM), cationic tetrapeptides modulate the electron transport chain (ETC) supercomplex assembly, inhibit cytochrome


 peroxidase activity, and silence downstream inflammatory cascades (NLRP3, NF-κB) at their metabolic source. This guide details the physicochemical mechanisms, signaling pathways, and validation protocols for this unique class of therapeutic peptides.

Structural & Physicochemical Basis[2]

The biological potency of cationic tetrapeptides stems from their alternating aromatic-cationic motif.[2] This structure grants them "stealth" properties: water solubility combined with high membrane permeability, independent of membrane potential (


).
The Pharmacophore: Alternating Motif

The general sequence follows an alternating pattern of basic (cationic) and aromatic residues.

  • Residue 1 (D-Arg): The D-isomer confers protease resistance, extending plasma half-life (

    
     in rats) compared to L-peptides.
    
  • Residue 2 (Dimethyl-Tyr / Dmt): The phenolic group provides ROS-scavenging capability; the dimethylation increases hydrophobicity and steric hindrance against enzymatic degradation.

  • Residue 3 (Lys): Provides cationic charge for electrostatic steering toward anionic phospholipids.

  • Residue 4 (Phe): Anchors the peptide into the interfacial region of the lipid bilayer.

Comparative SAR of Key Analogs

The following table summarizes the structural activity relationships (SAR) of the most relevant cationic tetrapeptides.

PeptideSequenceNet ChargePrimary MechanismSignaling Outcome
SS-31 (Elamipretide) D-Arg-Dmt-Lys-Phe-NH

+3Binds Cardiolipin (CL); Scavenges ROSStabilizes ETC; Inhibits Cyt

peroxidase; Reduces NLRP3.
SS-20 Phe-D-Arg-Phe-Lys-NH

+3Binds Cardiolipin; No ROS scavengingPrevents mPTP opening; No direct antioxidant activity (Control).
SPN10 D-Arg-Trp-Lys-Trp-NH

+3High affinity CL binding; Tryptophan anchorPotent membrane surface charge modulation; Enhanced cell survival.
SS-02 Dmt-D-Arg-Phe-Lys-NH

+3Opioid Receptor Agonist (Mixed)Originally designed for analgesia; less specific to mitochondria than SS-31.

Mechanisms of Action in Cell Signaling

The signaling function of cationic tetrapeptides is unique: it is retrograde signaling initiated from the mitochondria outward.

The Cardiolipin (CL) Signalosome

Cardiolipin is a signature phospholipid of the IMM, essential for the curvature of cristae and the assembly of ETC supercomplexes.

  • Electrostatic Targeting: The cationic residues (Arg/Lys) of SS-31 are electrostatically attracted to the anionic headgroups of CL.

  • Hydrophobic Insertion: The aromatic residues (Dmt/Phe) penetrate the interfacial region, stabilizing the acyl chains.

  • Cytochrome

    
     Modulation:  Under oxidative stress, Cytochrome 
    
    
    
    (Cyt
    
    
    ) binds CL loosely and acts as a peroxidase, destroying CL. SS-31 tightens the Cyt
    
    
    -CL interaction, inhibiting this peroxidase activity and preserving electron transfer to Complex IV.[3]
Downstream Signaling Cascades

By stabilizing the mitochondrial origin, SS-31 modulates several key cytosolic and nuclear pathways:

  • Inhibition of NLRP3 Inflammasome: Mitochondrial ROS (mtROS) and oxidized mtDNA are potent activators of the NLRP3 inflammasome. SS-31 reduces these triggers, preventing Caspase-1 activation and IL-1

    
     release.
    
  • Suppression of NF-κB: Reductions in cytosolic H

    
    O
    
    
    
    leakage prevent the phosphorylation of IκB, keeping NF-κB sequestered in the cytoplasm.
  • Renin-Angiotensin System (RAS): SS-31 downregulates Angiotensin II Type 1 Receptor (AT1R) expression while upregulating the protective AT2R, mitigating renal fibrosis.[4]

Visualization: The SS-31 Signaling Pathway

The following diagram illustrates the mechanistic flow from mitochondrial stabilization to nuclear gene expression.

SS31_Signaling cluster_Mitochondria Mitochondria (IMM) cluster_Cytosol Cytosol cluster_Nucleus Nucleus SS31 SS-31 (Elamipretide) CL Cardiolipin (CL) SS31->CL Electrostatic Binding mtROS mtROS / ox-mtDNA SS31->mtROS Scavenges/Prevents NLRP3 NLRP3 Inflammasome SS31->NLRP3 Indirect Inhibition CytC Cytochrome c CL->CytC Stabilizes Interaction mPTP mPTP Opening CL->mPTP Prevents Pore Formation ETC ETC Supercomplexes CytC->ETC Electron Transfer (Restored) mtROS->NLRP3 Activates NFkB NF-κB (Active) mtROS->NFkB Activates Caspase1 Caspase-1 NLRP3->Caspase1 Cleavage Inflammation Pro-inflammatory Genes (IL-1β, IL-18, TNF-α) Caspase1->Inflammation Cytokine Release NFkB->Inflammation Transcription Fibrosis Fibrotic Genes (TGF-β, Collagen) NFkB->Fibrosis Transcription

Caption: Mechanistic pathway of SS-31. Binding to Cardiolipin stabilizes Cytochrome c, restoring ETC function and reducing mtROS, which subsequently inhibits downstream NLRP3 and NF-κB inflammatory cascades.

Experimental Protocols

To ensure scientific integrity, the study of cationic tetrapeptides requires precise protocols that account for their unique solubility and binding properties.

Protocol A: Solid-Phase Peptide Synthesis (SPPS) of SS-31

Rationale: C-terminal amidation is critical for the cationic charge and stability. Rink Amide resin is required.

  • Resin Loading: Use Rink Amide MBHA resin (0.5–0.7 mmol/g). Swell in DMF for 30 min.

  • Deprotection: Remove Fmoc group using 20% Piperidine in DMF (2 x 10 min). Wash 5x with DMF.

  • Coupling Cycles:

    • Activate amino acid (4 eq) with HBTU (3.9 eq) and DIPEA (8 eq) in DMF.

    • Sequence: Fmoc-Phe-OH

      
       Fmoc-Lys(Boc)-OH 
      
      
      
      Fmoc-Dmt-OH
      
      
      Fmoc-D-Arg(Pbf)-OH.
    • Note on Dmt: 2',6'-dimethyltyrosine is non-standard; ensure high purity of the building block.

  • Cleavage: Treat resin with TFA/TIS/H

    
    O (95:2.5:2.5) for 2-3 hours. This removes side-chain protecting groups (Boc, Pbf) and cleaves the peptide from the resin.
    
  • Purification: Precipitate in cold diethyl ether. Purify via RP-HPLC (C18 column) using a water/acetonitrile gradient with 0.1% TFA.

  • Validation: Confirm mass via ESI-MS (

    
     Da).
    
Protocol B: Quantifying Mitochondrial Uptake (HPLC Method)

Rationale: Fluorescent tagging (e.g., FITC) can alter the charge and hydrophobicity of tetrapeptides, leading to artifacts. Direct HPLC quantification of the free peptide is the gold standard.

  • Cell Treatment: Incubate cells (e.g., HK-2 or HeLa) with SS-31 (100 nM – 1 µM) for 1–4 hours.

  • Fractionation:

    • Wash cells 3x with cold PBS.

    • Harvest and homogenize in Isolation Buffer (250 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4).

    • Centrifuge at 600 x g (10 min) to remove nuclei/debris.

    • Centrifuge supernatant at 7,000 x g (10 min) to pellet mitochondria.

  • Extraction: Resuspend mitochondrial pellet in 0.1% TFA/Water. Sonicate to lyse. Centrifuge at 14,000 x g to remove membrane debris.

  • Quantification:

    • Inject supernatant onto a C18 RP-HPLC column.

    • Detect absorbance at 214 nm (peptide bond) or 275 nm (Tyrosine/Dmt).

    • Normalize peak area to total mitochondrial protein content (BCA assay).

Protocol C: Assessing Cardiolipin Protection (Fluorescence Assay)

Rationale: 10-N-nonyl acridine orange (NAO) binds specifically to non-oxidized cardiolipin. Oxidation causes a loss of fluorescence or a shift.

  • Setup: Seed cells in 96-well black plates.

  • Stress Induction: Pre-treat with SS-31 (100 nM) for 2h, then induce oxidative stress (e.g., t-BHP 50 µM) for 4h.

  • Staining:

    • Wash cells. Add NAO (100 nM) for 30 min at 37°C in the dark.

    • Critical: High concentrations of NAO can induce stacking; keep <200 nM.

  • Imaging/Readout:

    • Measure Fluorescence: Ex/Em 495/519 nm.

    • Interpretation: A decrease in fluorescence indicates CL oxidation or loss. Preservation of signal in SS-31 treated cells confirms CL protection.[4]

Experimental Workflow Visualization

The following diagram outlines the logical flow for validating the biological efficacy of a candidate cationic tetrapeptide.

Workflow cluster_Synthesis Phase 1: Synthesis & QC cluster_InVitro Phase 2: Cellular Validation cluster_Downstream Phase 3: Signaling Readout Step1 SPPS Synthesis (Rink Amide Resin) Step2 HPLC Purification (>95% Purity) Step1->Step2 Step3 ESI-MS Validation Step2->Step3 Step4 Uptake Assay (Mito Fractionation) Step3->Step4 Treat Cells Step5 Seahorse XF Analysis (OCR/Bioenergetics) Step4->Step5 Functional Check Step6 NAO Staining (CL Protection) Step4->Step6 Structural Check Step7 Western Blot (Caspase-1 / NF-κB) Step5->Step7 If OCR Preserved Step6->Step7 Step8 ELISA (IL-1β / TNF-α) Step7->Step8

Caption: Integrated workflow for validating cationic tetrapeptides. The process moves from chemical synthesis to mitochondrial functional assays (Seahorse/NAO), followed by downstream inflammatory signaling quantification.

References

  • Szeto, H. H. (2014). First-in-class cardiolipin-protective compound as a therapeutic agent to restore mitochondrial bioenergetics. British Journal of Pharmacology, 171(8), 2029–2050. Link

  • Birk, A. V., et al. (2013). The mitochondrial-targeted compound SS-31 re-energizes ischemic mitochondria by interacting with cardiolipin.[4] Journal of the American Society of Nephrology, 24(8), 1250-1261. Link

  • Mitchell, W., et al. (2022). Structure-activity relationships of mitochondria-targeted tetrapeptide pharmacological compounds. eLife, 11, e75477. Link

  • Zhao, K., et al. (2004).[2] Cell-permeable peptide antioxidants targeted to inner mitochondrial membrane inhibit mitochondrial swelling, oxidative cell death, and reperfusion injury.[4] Journal of Biological Chemistry, 279(33), 34682-34690. Link

  • Dai, D. F., et al. (2011). Mitochondrial targeted antioxidant peptide ameliorates hypertensive cardiomyopathy. Journal of the American College of Cardiology, 58(1), 73-82. Link

  • Eirin, A., et al. (2014). Mitochondrial targeted peptides attenuate residual myocardial damage after reversal of experimental renovascular hypertension. Journal of Hypertension, 32(1), 154-165. Link

Sources

Foundational

Thermodynamic Stability of Linear Lysine Tetramers: A Technical Guide

The following technical guide details the thermodynamic stability profile of linear lysine tetramers ( ), focusing on electrostatic contributions, ionization behavior, and conformational entropy. Executive Summary The li...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermodynamic stability profile of linear lysine tetramers (


), focusing on electrostatic contributions, ionization behavior, and conformational entropy.

Executive Summary

The linear lysine tetramer (


) represents a critical model system for understanding nearest-neighbor electrostatic interactions in peptides. Unlike longer poly-L-lysine (PLL) chains that can adopt 

-helical or

-sheet structures under high pH or specific solvent conditions,

is thermodynamically constrained to a random coil conformation in aqueous solution at physiological pH.

The thermodynamic stability of


 is not defined by folding free energy (

), but rather by its ionization stability and the electrostatic repulsion energy between its four cationic side chains. This guide provides the theoretical framework and validated experimental protocols to characterize these parameters, essential for optimizing lysine-based linkers in antibody-drug conjugates (ADCs) and peptide therapeutics.

Theoretical Framework: Electrostatics & Conformation

The Dominance of Random Coil Entropy

For short oligopeptides like


, the entropic cost of ordering the backbone into a secondary structure (

) is not offset by the enthalpy of hydrogen bonding (

). Furthermore, at neutral pH (7.4), the side chains are protonated (

), creating a high linear charge density.
  • Coulombic Repulsion: The four positive charges exert strong repulsive forces, preventing the collapse into compact structures.

  • Persistence Length: The electrostatic persistence length is significant, keeping the chain extended.

Nearest-Neighbor Ionization Effects

In a tetramer, the pKa of each lysine residue is not identical to the monomeric value (


). The "neighbor effect" destabilizes the protonated state, lowering the pKa of central residues.


Where


 is the electrostatic interaction factor and 

is the net charge.
  • Terminal Residues (1 & 4): Experience repulsion primarily from one neighbor.

  • Central Residues (2 & 3): Experience repulsion from two neighbors, making them more acidic (lower pKa) to relieve charge density.

Visualizing the Thermodynamic Landscape

The following diagram illustrates the thermodynamic cycle of protonation and the competing forces governing the stability of the system.

ThermodynamicCycle cluster_experimental Experimental Observables State_FullyProtonated Fully Protonated (L4H4)4+ High Enthalpy (Repulsion) Random Coil State_Deprotonated Fully Deprotonated (L4)0 Low Solubility Potential Aggregation State_FullyProtonated->State_Deprotonated  Stepwise Deprotonation (pH > 9.0)   Potentiometry Potentiometric Titration (Measures pKa shifts) State_FullyProtonated->Potentiometry CD Circular Dichroism (Confirms Random Coil) State_FullyProtonated->CD Interaction Electrostatic Repulsion (+4 Charge) Interaction->State_FullyProtonated  Destabilizes   Entropy Conformational Entropy (Random Coil Preference) Entropy->State_FullyProtonated  Stabilizes (prevents folding)  

Caption: Thermodynamic forces acting on Lysine Tetramer. Electrostatic repulsion destabilizes the fully protonated state, while entropy favors the random coil.

Experimental Protocols

Protocol A: High-Precision Potentiometric Titration

This protocol determines the microscopic ionization constants, revealing the stability of the protonated state.

Reagents:

  • Analyte:

    
     (Synthesis grade >98%), 2 mM in degassed ultrapure water.
    
  • Titrant: 0.1 M NaOH (standardized against KHP).

  • Background Electrolyte: 0.1 M KCl (to maintain constant ionic strength).

  • Inert Gas: Argon or Nitrogen (to prevent carbonate formation).

Workflow:

  • System Calibration: Calibrate the pH electrode (glass/Ag/AgCl) using three NIST-traceable buffers (pH 4.01, 7.00, 10.01) at 25.0 °C.

  • Blank Titration: Titrate 0.1 M KCl alone to determine the system constant (

    
    ).
    
  • Sample Titration:

    • Dissolve

      
       in 0.1 M KCl to a final concentration of 2 mM.
      
    • Acidify initially to pH 2.5 using HCl to ensure full protonation of the N-terminus and side chains.

    • Titrate with 0.1 M NaOH in 5

      
      L increments.
      
    • Critical Step: Allow 60 seconds equilibration between additions.

  • Data Analysis: Fit the volume (

    
    ) vs. pH data using the modified Henderson-Hasselbalch equation or a non-linear least squares fitting program (e.g., Hyperquad) to extract macroscopic pKa values.
    
Protocol B: Circular Dichroism (CD) Spectroscopy

Used to validate the lack of secondary structure (random coil confirmation).

Parameters:

  • Concentration: 50

    
    M 
    
    
    
    in 10 mM Phosphate Buffer (pH 7.4).
  • Path Length: 1 mm quartz cuvette.

  • Wavelength Range: 190 nm – 260 nm.

  • Scan Speed: 50 nm/min, 3 accumulations.

Expected Result:

  • A strong negative minimum at 195–198 nm .

  • Absence of minima at 208/222 nm (Helix) or 218 nm (Beta-sheet).

  • Note: If a helix is observed, check for aggregation or presence of stabilizing anions (e.g., perchlorate).

Thermodynamic Data Summary

The following table summarizes the estimated thermodynamic parameters for


 based on nearest-neighbor polyelectrolyte theory.
ParameterValue (Approx.)Notes
Intrinsic pKa (Monomer) 10.5Reference value for isolated lysine side chain.
pKa (Terminal Residues) 10.2 - 10.4Slight depression due to single neighbor repulsion.
pKa (Central Residues) 9.6 - 9.9Significant depression due to double neighbor repulsion.

(Ionization)
+45 to +55 kJ/molEndothermic deprotonation.
Conformation (pH 7) Random CoilStabilized by entropy and charge repulsion.
Isoelectric Point (pI) ~9.8Calculated average of pKas.

Experimental Workflow Diagram

This workflow ensures data integrity by cross-validating the ionization state with conformational analysis.

Workflow cluster_methods Parallel Characterization Sample Lys-4 Sample (>98% Purity) QC QC: LC-MS Verify Mass Sample->QC Prep Sample Prep 2mM in 0.1M KCl QC->Prep Titration Potentiometric Titration (25°C, Inert Gas) Prep->Titration CD_Spec CD Spectroscopy (190-260 nm) Prep->CD_Spec Analysis Data Fitting (Hyperquad / CONTIN) Titration->Analysis pH vs Vol CD_Spec->Analysis Ellipticity Output Thermodynamic Profile (pKa1-4, Conf. State) Analysis->Output

Caption: Integrated workflow for thermodynamic and structural characterization of Lysine Tetramers.

References

  • Nozaki, Y., & Tanford, C. (1967). Examination of Titration Behavior. Methods in Enzymology, 11, 715-734. Link

  • Breslauer, K. J., et al. (1986). Predicting DNA duplex stability from the base sequence (Nearest-Neighbor Thermodynamics). Proc. Natl. Acad. Sci. USA, 83(11), 3746–3750. Link

  • Li, J., et al. (2013). The different interactions of lysine and arginine side chains with lipid membranes. Journal of Physical Chemistry B, 117(46), 14311–14324. Link

  • Avbelj, F., et al. (2000). Role of Electrostatic Interactions in the Stability of the

    
    -Helix. Biochemistry, 39(1), 173–182. Link
    
  • Metrohm AG. (2023). Titer determination in potentiometry. Metrohm Applications Bulletin. Link

Exploratory

Mechanistic Insights into H-Lys-Lys-Lys-Lys-OH (K4): A Foundational Model for Protein-Nucleic Acid Electrostatics

Executive Summary: The Reductionist Approach In the complex landscape of protein-nucleic acid interactions, H-Lys-Lys-Lys-Lys-OH (Tetralysine or K4) serves as a critical reductionist model. While full-length proteins uti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Reductionist Approach

In the complex landscape of protein-nucleic acid interactions, H-Lys-Lys-Lys-Lys-OH (Tetralysine or K4) serves as a critical reductionist model. While full-length proteins utilize complex combinations of hydrogen bonding, hydrophobic packing, and shape complementarity to bind DNA/RNA, the K4 peptide isolates the electrostatic component of this interaction.

With a net charge of +4 at physiological pH (four


-amino groups + one N-terminal 

-amino group - one C-terminal carboxylate), K4 mimics the positively charged patches found in histone tails, transcription factors, and viral capsid proteins. This guide details the thermodynamic and mechanistic principles of K4-DNA binding, providing a rigorous framework for using this peptide as a molecular probe in drug development and biophysical characterization.

Physicochemical Framework: The Polyelectrolyte Effect

The binding of K4 to nucleic acids is not governed by "lock-and-key" mechanics but by the Polyelectrolyte Theory and Manning’s Counterion Condensation Theory .

The Electrostatic Mechanism

DNA is a polyelectrolyte with a high linear charge density (


 per 3.4 Å). To stabilize this charge, monovalent cations (typically 

or

) "condense" along the phosphate backbone.
  • The Binding Event: When the cationic K4 peptide approaches the DNA, it does not merely "stick" to the surface. It must displace the condensed counterions.

  • The Driving Force: The release of these counterions into the bulk solvent results in a massive gain in translational entropy. This entropic gain (

    
    ) is the primary thermodynamic driver of the interaction, often outweighing the small or negligible enthalpic contribution (
    
    
    
    ).
The Salt Dependence Law

The binding affinity (


) of K4 is strictly dependent on the bulk salt concentration. This relationship is described by the log-log linear equation derived from Lohman and Mascotti’s work:


  • 
     : The effective charge of the ligand (approx +4 for K4).
    
  • 
     : The fraction of counterions bound per phosphate (0.88 for dsDNA).
    
  • Implication: A small increase in salt concentration drastically reduces K4 binding affinity. This is a critical quality control parameter in experimental design—buffer conductivity must be precisely controlled.

Thermodynamic Characterization

To validate K4 interactions, researchers must distinguish between electrostatic binding and specific binding. The following data comparison highlights the unique thermodynamic signature of oligolysines compared to oligoarginines.

Table 1: Thermodynamic Signatures of Cationic Peptides (at 25°C)
ParameterH-Lys-Lys-Lys-Lys-OH (K4)Arginine Analog (R4)Interpretation
Net Charge (

)
+4+4Identical electrostatic potential.
Driving Force Entropy (

)
Entropy + EnthalpyK4 relies on ion release; R4 adds H-bonding.


to +1 kcal/mol
-2 to -4 kcal/molK4 binding is often endothermic or neutral.
Salt Sensitivity HighHighBoth are sensitive to ionic strength.
Mode of Binding Delocalized / MobileLocalized / AnchoredK4 "slides" along the backbone; R4 locks in.

Key Insight: If your drug candidate mimics a Lysine-rich motif, expect its efficacy to be highly sensitive to intracellular salt fluctuations. If it mimics Arginine, it will be more resistant to salt due to the enthalpic "anchor" of the guanidinium group.

Visualizing the Mechanism

The following diagram illustrates the thermodynamic cycle of K4 binding, emphasizing the critical "Counterion Release" step which drives the reaction.

K4_Thermodynamics DNA_Salt DNA • (Na+)n Complex DNA • K4 Complex DNA_Salt->Complex Association Released_Ions Released Na+ Ions (High Entropy) DNA_Salt->Released_Ions Counterion Release (ΔS >> 0) K4_Free K4 Peptide (+4) K4_Free->Complex Association

Figure 1: The Thermodynamic Cycle. The association of K4 with DNA is coupled to the release of condensed sodium ions. The increase in disorder (entropy) of the sodium ions drives the reaction forward.

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for measuring K4-DNA interactions because it directly measures


 and calculates 

and

in a single experiment.
Pre-Experimental Checklist
  • Buffer Matching: The peptide and DNA must be in the exact same buffer. Dialyze both samples against the same 2L reservoir of 10 mM Sodium Cacodylate (pH 7.0), 100 mM NaCl. Mismatched buffers create large heats of dilution that mask the binding signal.

  • Concentration Determination: Use UV absorbance at 260 nm for DNA. For K4 (which lacks Trp/Tyr), use quantitative amino acid analysis or gravimetric preparation if the salt form is known (e.g., K4

    
     5HCl).
    
Step-by-Step Workflow
  • Cell Loading (Macromolecule):

    • Load the ITC cell (typically 1.4 mL) with dsDNA (20-50 base pair duplex) at 10-20

      
      M .
      
    • Why short DNA? To minimize condensation/precipitation artifacts common with plasmid DNA.

  • Syringe Loading (Ligand):

    • Load the syringe with H-Lys-Lys-Lys-Lys-OH at 150-300

      
      M  (approx 10-15x the DNA concentration).
      
  • Titration Parameters:

    • Temperature: 25°C (Standard).

    • Stirring: 750-1000 RPM.

    • Injections: 20 injections of 2

      
      L each.
      
    • Spacing: 180 seconds between injections (crucial for signal return to baseline).

  • Control Experiment (Mandatory):

    • Titrate K4 into buffer alone (no DNA).

    • Subtract these heats of dilution from the DNA titration data. K4 has a high heat of dilution due to de-stacking of the peptide in solution.

  • Data Fitting:

    • Fit to a "One Set of Sites" model.

    • Note: If the isotherm is flat (low heat), the reaction is entropy-driven. You may need to perform a "displacement titration" using a high-affinity drug (like netropsin) to measure K4 binding indirectly.

Applications in Drug Development[4]

The "Competitor" Model

K4 is an excellent "generic competitor" for screening DNA-binding drugs.

  • Workflow: Establish a binding assay (e.g., Fluorescence Polarization) with a labeled transcription factor.

  • Challenge: Add K4. If K4 easily displaces the protein, the protein's interaction is likely non-specific (purely electrostatic).

  • Validation: If the protein remains bound in the presence of excess K4, the interaction involves specific base recognition (hydrogen bonding/intercalation).

Gene Delivery Vector Modeling

K4 represents the "lower limit" of polylysine gene carriers.

  • Poly-L-Lysine (PLL, >20 residues): Condenses DNA into toroids for cell entry.

  • Tetralysine (K4): Binds but does not fully condense DNA at physiological concentrations.

  • Usage: Researchers use K4 to study the initiation of condensation without the aggregation artifacts of long-chain PLL.

Operational Workflow Diagram

The following diagram outlines the decision tree for characterizing K4-DNA interactions.

K4_Workflow Start Start: K4 Peptide Analysis Buffer_Prep 1. Dialysis & Buffer Matching (Critical: +/- 0.1 pH) Start->Buffer_Prep Conc_Check 2. Concentration Check (UV for DNA, Weight/AAA for K4) Buffer_Prep->Conc_Check ITC_Exp 3. Run ITC (25°C) Low Salt (100mM) vs High Salt (250mM) Conc_Check->ITC_Exp Decision Is Heat Signal Detectable? ITC_Exp->Decision Direct_Fit Direct Fit (One Site Model) Decision->Direct_Fit Yes (ΔH > 0.5 kcal) Displacement Run Displacement Assay (Use Netropsin/DAPI) Decision->Displacement No (Entropy Driven) Output Output: Ka, ΔH, ΔS, n Direct_Fit->Output Displacement->Output

Figure 2: Experimental Workflow for Thermodynamic Characterization. Note the branch point for entropy-driven interactions where direct ITC signals may be too low for accurate fitting.

References

  • Lohman, T. M., & Mascotti, D. P. (1992).[1][2] Thermodynamics of oligoarginines binding to RNA and DNA. Biochemistry, 31(37), 8932–8946. Link

  • Manning, G. S. (1978). The molecular theory of polyelectrolyte solutions with applications to the electrostatic properties of polynucleotides. Quarterly Reviews of Biophysics, 11(2), 179-246. Link

  • Record, M. T., Anderson, C. F., & Lohman, T. M. (1978). Thermodynamic analysis of ion effects on the binding and conformational equilibria of proteins and nucleic acids. Quarterly Reviews of Biophysics, 11(2), 103-178. Link

  • Mascotti, D. P., & Lohman, T. M. (1997).[3] Thermodynamics of oligoarginines binding to RNA and DNA. Biochemistry, 36(23), 7272–7279. Link

  • Bloomfield, V. A. (1996). DNA condensation.[4] Current Opinion in Structural Biology, 6(3), 334-341. Link

Sources

Foundational

The Tetralysine Scaffold (H-Lys-Lys-Lys-Lys-OH): From Electrostatic Anchor to Antimicrobial Potency

Executive Summary H-Lys-Lys-Lys-Lys-OH (Tetralysine or K4) represents a critical minimal pharmacophore in the design of Ultrashort Cationic Lipopeptides (USCLs). While the unmodified tetramer exhibits negligible antimicr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

H-Lys-Lys-Lys-Lys-OH (Tetralysine or K4) represents a critical minimal pharmacophore in the design of Ultrashort Cationic Lipopeptides (USCLs). While the unmodified tetramer exhibits negligible antimicrobial activity due to insufficient hydrophobicity, it serves as a highly efficient "electrostatic anchor."

This technical guide analyzes the transition of K4 from an inactive peptide backbone to a potent antimicrobial agent through lipidation. It details the physicochemical mechanism of membrane selectivity, provides comparative MIC data, and outlines a self-validating Solid-Phase Peptide Synthesis (SPPS) protocol for generating high-purity K4 derivatives.

Part 1: The Physicochemical Basis

Why Tetralysine?

In the development of antimicrobial peptides (AMPs), the "charge-to-mass" ratio is paramount. Lysine (pKa


 10.5) ensures that the peptide remains fully protonated at physiological pH (7.4).
  • The Charge Threshold: A net positive charge of at least +4 is often cited as the threshold for effective initial electrostatic attraction to the anionic Lipopolysaccharide (LPS) layer of Gram-negative bacteria.

  • Cost-Efficiency: Unlike long-chain AMPs (e.g., Magainin, Defensin) which require 20+ residues, K4 is synthetically accessible, minimizing the cost of goods (COGs) in drug development.

  • The Hydrophilic Trap: Pure H-Lys-Lys-Lys-Lys-OH is highly hydrophilic. While it binds to bacteria, it lacks the thermodynamic drive to insert into the lipid bilayer. This explains its inactivity in isolation and highlights the necessity of N-terminal lipidation .

Part 2: Antimicrobial Efficacy Data

The following data synthesizes findings from multiple studies comparing the bare K4 backbone against its biological counterparts and lipidated derivatives.

Table 1: Comparative MIC Values (µg/mL)

Note: Lower values indicate higher potency.

CompoundStructure DescriptionE. coli (Gram -)S. aureus (Gram +)Mechanism Note
H-K4-OH Unmodified Tetralysine> 256 (Inactive)> 256 (Inactive)Binds surface but cannot penetrate.

-Poly-L-Lysine
~30 residues (Biological)1 - 81 - 5"Carpet model" membrane disruption.
C12-K4-NH2 Lauryl-Tetralysine Amide8 - 164 - 8Anchors via K4; inserts via C12 tail.
C16-K4-NH2 Palmityl-Tetralysine Amide32 - 642 - 4High hydrophobicity favors Gram+; aggregation issues in Gram-.

Key Insight: The C12-K4 derivative represents the "sweet spot." It balances solubility (provided by K4) with membrane permeabilization (provided by the lauryl tail).

Part 3: Mechanism of Action

The activity of K4-based therapeutics relies on a two-step "Anchor and Penetrate" mechanism.

  • Electrostatic Recruitment: The four cationic amine groups (

    
    ) of the lysine side chains displace divalent cations (
    
    
    
    ,
    
    
    ) that stabilize the bacterial outer membrane.
  • Hydrophobic Insertion: Once anchored, the lipid tail (if present) inserts into the hydrophobic core of the bilayer, causing depolarization and leakage.

Visualization: The Anchor-Penetrate Pathway

G K4 H-Lys-Lys-Lys-Lys-OH (Cationic Charge +4) BactSurface Bacterial Surface (LPS/Teichoic Acid - Negative) K4->BactSurface Electrostatic Attraction Displacement Displacement of Mg++ / Ca++ Ions BactSurface->Displacement Ionic Interaction Unmodified Unmodified K4: Surface Saturation Only Displacement->Unmodified No Hydrophobic Tail Lipidated Lipidated K4 (C12-K4): Hydrophobic Drive Displacement->Lipidated Fatty Acid Tail Present Unmodified->K4 Reversible Binding (No Killing) Membrane Membrane Insertion (Detergent Effect) Lipidated->Membrane Bilayer Penetration Lysis Cell Lysis / Death Membrane->Lysis Depolarization

Figure 1: The mechanistic divergence between unmodified Tetralysine (reversible binding) and Lipidated Tetralysine (membrane disruption).[1]

Part 4: Experimental Protocols

To study K4, researchers must synthesize it with high purity. The following protocol uses Fmoc Solid-Phase Peptide Synthesis (SPPS).

Protocol: Synthesis of C12-K4-NH2

Objective: Produce high-purity (>95%) Lauryl-Lys-Lys-Lys-Lys-amide.

Materials
  • Resin: Rink Amide MBHA resin (Loading: 0.5–0.7 mmol/g). Why: C-terminal amidation removes the negative charge of the carboxyl group, increasing net cationic charge to +5.

  • Amino Acid: Fmoc-Lys(Boc)-OH.

  • Coupling Reagents: DIC (Diisopropylcarbodiimide) and Oxyma Pure.

  • Lipid: Lauric Acid (C12).

Step-by-Step Workflow
  • Resin Swelling:

    • Place 100 mg resin in a fritted polypropylene syringe.

    • Swell in DMF (Dimethylformamide) for 30 mins. Drain.

  • Fmoc Deprotection:

    • Add 20% Piperidine in DMF (2 mL). Shake for 1 min. Drain.

    • Add fresh 20% Piperidine. Shake for 10 mins. Drain.

    • Wash: DMF (3x), DCM (3x), DMF (3x).[2]

  • Coupling Cycle (Repeat 4 times for K4):

    • Dissolve Fmoc-Lys(Boc)-OH (4 eq relative to resin loading) in minimal DMF.

    • Add Oxyma Pure (4 eq) and DIC (4 eq).

    • Add mixture to resin.[2][3][4][5] Shake for 60 mins at Room Temp.

    • QC Step: Perform Kaiser Test (Ninhydrin). Blue beads = Incomplete coupling (Repeat). Colorless beads = Success.

  • N-Terminal Lipidation:

    • After the final Fmoc removal of the 4th Lysine:

    • Couple Lauric Acid (4 eq) using the same DIC/Oxyma chemistry.

  • Cleavage & Global Deprotection:

    • Wash resin with DCM (5x) and dry under vacuum.

    • Add Cleavage Cocktail: TFA (95%) / TIS (2.5%) / H2O (2.5%).

    • Shake for 2 hours.

    • Precipitate filtrate in cold Diethyl Ether (-20°C).

    • Centrifuge, wash pellet with ether, and lyophilize.

Visualization: Synthesis Workflow

SPPS Start Rink Amide Resin Deprotect Fmoc Removal (20% Piperidine) Start->Deprotect Couple Coupling (Fmoc-Lys + DIC/Oxyma) Deprotect->Couple Test Kaiser Test (Blue=Fail, Clear=Pass) Couple->Test Test->Deprotect Next Cycle (x3) Lipid Lipid Attachment (Lauric Acid) Test->Lipid After 4th Lys Cleave TFA Cleavage & Ether Precip Lipid->Cleave

Figure 2: Fmoc-SPPS workflow for generating lipidated Tetralysine.

Part 5: Strategic Applications

Beyond direct antimicrobial use, H-Lys-Lys-Lys-Lys-OH is valuable in:

  • Antibiotic Potentiation:

    • At sub-MIC concentrations, C12-K4 permeabilizes the outer membrane of Gram-negative bacteria. This allows large hydrophobic antibiotics (like Rifampicin or Erythromycin), which are normally excluded by the LPS layer, to enter the cell.

  • Surface Coating:

    • The amine groups of K4 can be covalently conjugated to medical device surfaces (titanium, silicone) to create contact-killing surfaces that prevent biofilm formation.

References

  • Antimicrobial Activity of L-Lysine and Poly-L-Lysine with Pulsed Electric Fields. Source: Applied Sciences (MDPI), 2021. Context: Establishes that short lysine chains have low activity compared to Poly-L-Lysine unless assisted by physical methods (PEF). Link:[Link][3]

  • Ultrashort Cationic Lipopeptides: Effect of N-Terminal Amino Acid and Fatty Acid Type. Source: Molecules (MDPI), 2020.[6] Context: Provides the definitive comparison of chain length (C8-C14) and peptide headgroup on MIC values. Link:[Link]

  • Antimicrobial action of epsilon-poly-L-lysine. Source: Journal of Antibiotics, 1984. Context: The foundational paper establishing that >10 residues are required for significant activity in non-lipidated polylysines. Link:[Link]

  • Methods and Protocols of Modern Solid Phase Peptide Synthesis. Source: Methods in Molecular Biology. Context: Standard protocols for Fmoc synthesis used to generate the K4 scaffold. Link:[Link]

Sources

Protocols & Analytical Methods

Method

Protocols for dissolving H-Lys-Lys-Lys-Lys-OH in aqueous buffers

Executive Summary H-Lys-Lys-Lys-Lys-OH (Tetralysine) is a cationic, hydrophilic tetrapeptide widely used as a model for electrostatic interactions, a carrier in drug delivery systems, and a surface coating agent. While i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

H-Lys-Lys-Lys-Lys-OH (Tetralysine) is a cationic, hydrophilic tetrapeptide widely used as a model for electrostatic interactions, a carrier in drug delivery systems, and a surface coating agent. While inherently water-soluble, its successful application is frequently compromised by two factors: hygroscopicity and counter-ion ambiguity .

This guide provides a rigorous protocol for dissolving Tetralysine, moving beyond simple "add water" instructions to address the critical impact of Net Peptide Content (NPC) and pH dynamics. By following this protocol, researchers ensure stoichiometric accuracy and experimental reproducibility.

Pre-Solubilization Analysis

Physicochemical Identity
  • Sequence: H-Lys-Lys-Lys-Lys-OH

  • Molecular Weight (Free Base): 530.75 g/mol

  • Isoelectric Point (pI): ~10.5

  • Charge at pH 7.4: +4 (Polycationic)

  • Solubility Profile: Highly soluble in water (>50 mg/mL); insoluble in non-polar organic solvents.

The "Hidden Mass" Factor (Critical)

Synthetic peptides are rarely 100% peptide by weight. They are supplied as salts (TFA, HCl, or Acetate) and contain residual water.

  • Gross Weight: The mass you weigh on the balance.

  • Net Peptide Content (NPC): The actual percentage of peptide material (typically 70–85%).

  • Implication: If you weigh 5.3 mg of "powder" expecting 10 µmol of peptide, you may actually only have 7.5 µmol. You must correct for NPC.

Labware Selection

Tetralysine is positively charged and can adsorb to negatively charged glass surfaces (silicates).

  • Recommended: Polypropylene (PP) or LoBind® microcentrifuge tubes.

  • Avoid: Flint glass vials or untreated borosilicate glass for low-concentration (<100 µM) solutions.

Protocol: Master Stock Preparation

Objective: Create a stable, high-concentration stock solution (e.g., 10 mM) validated for concentration.

Reagents:
  • Solvent: Nuclease-free water (pH ~6.0) or 1 mM HCl (for long-term stability).

    • Note: 1 mM HCl prevents deamidation and bacterial growth better than pure water.

  • Peptide: H-Lys-Lys-Lys-Lys-OH (Lyophilized powder).

Workflow Diagram

G Start Lyophilized Peptide (-20°C Storage) Equilibrate Equilibrate to Room Temp (Desiccator, 30-60 mins) Start->Equilibrate Prevents Condensation Weigh Rapid Weighing (Correct for NPC) Equilibrate->Weigh Minimize Moisture Uptake Dissolve Dissolve in Solvent (Water or 1mM HCl) Weigh->Dissolve Target: 10-50 mM Vortex Vortex & Centrifuge (30s / 2000xg) Dissolve->Vortex QC QC: Concentration Check (A205 or AAA) Vortex->QC Aliquot Aliquot & Flash Freeze (-80°C) QC->Aliquot Validated Stock

Caption: Step-by-step workflow for preparing a stable Tetralysine Master Stock, emphasizing moisture control and QC.

Step-by-Step Procedure:
  • Thermal Equilibration:

    • Remove the peptide vial from -20°C storage.

    • Place in a desiccator at room temperature for at least 60 minutes before opening.

    • Why? Opening a cold vial condenses atmospheric water onto the hygroscopic peptide, turning it into a sticky gum and altering the weight.

  • Gravimetric Calculation (The NPC Correction):

    • Calculate the required mass using the formula:

      
      
      
    • Example: To make 1 mL of 10 mM solution (10 µmol):

      • MW = 530.75 g/mol

      • NPC (from CofA) = 80%

      • Target = 10 µmol

      • Calculation:

        
         powder.
        
  • Dissolution:

    • Weigh the powder rapidly into a polypropylene tube.

    • Add 80% of the calculated solvent volume .

    • Vortex gently for 15–30 seconds. The peptide should dissolve instantly.

    • Centrifuge briefly (2000 x g, 10 sec) to bring droplets down.

    • Add remaining solvent to reach final volume.

Protocol: Concentration Verification (QC)

Since Tetralysine lacks Tryptophan (Trp) or Tyrosine (Tyr), standard UV absorbance at 280 nm (A280) is useless . You must use alternative methods.

Method A: UV Absorbance at 205 nm (Peptide Bond)

The peptide bond absorbs strongly at 205–214 nm.

  • Blank: Use the exact solvent (water/HCl) used for dissolution.

  • Dilution: Dilute the stock 1:100 or 1:1000 to fall within the linear range (0.1 – 1.0 AU).

  • Measurement: Measure Absorbance at 205 nm (

    
    ).
    
  • Calculation:

    
    
    
    • Note: If specific

      
       is unknown, use the Scopes estimation: 
      
      
      
      (approximate for proteins, less accurate for short peptides). For strict accuracy, Amino Acid Analysis (AAA) is required to establish the standard curve.
Method B: Amino Acid Analysis (AAA)
  • Status: Gold Standard.

  • Procedure: Acid hydrolysis (6N HCl, 110°C, 24h) followed by HPLC separation.

  • Usage: Recommended for validating the "Master Stock" if the peptide is used for quantitative binding constants (

    
    ) or stoichiometry studies.
    

Working Solutions & Buffer Exchange

Challenge: Tetralysine is a base. Dissolving high concentrations in unbuffered water will raise the pH.

ParameterRecommendation
Dilution Buffer PBS (pH 7.4), HEPES (25mM), or Tris-HCl.
pH Shift At 10 mM in water, pH may rise to ~8–9. Check pH with micro-probe if not using strong buffers.
Filtration Use PES (Polyethersulfone) or PVDF 0.22 µm filters. Avoid Nylon (high peptide binding).

Protocol:

  • Thaw Master Stock on ice.

  • Dilute into the experimental buffer (e.g., PBS).

  • Critical Step: If the dilution is low (e.g., 1:10), verify the final pH of the buffer. The basicity of the lysine side chains can overwhelm weak buffers. Adjust with dilute HCl if necessary.

Storage and Stability

StateConditionStabilityNotes
Lyophilized Powder -20°C> 2 YearsKeep desiccated.[1] Protect from light.[2]
Master Stock (Water) -20°C or -80°C3–6 MonthsAliquot to avoid freeze-thaw.
Working Solution 4°C< 24 HoursProne to bacterial degradation.

Troubleshooting

IssueProbable CauseCorrective Action
Sticky/Gummy Powder Moisture absorption.[3]Discard or re-lyophilize. Ensure vial is at Room Temp before opening next time.
Lower than expected concentration NPC ignored or salt form error.Recalculate mass using NPC from Certificate of Analysis.
Precipitation in Buffer Interaction with anionic species.Avoid high concentrations of phosphate or sulfate if precipitation occurs; switch to Tris/HEPES.
Inconsistent Assay Results Adsorption to plastics.Switch to LoBind® tubes; add 0.01% Tween-20 if assay permits.

References

  • Williams, R. (2022).[4] pKa Data Compiled by R. Williams. Organic Chemistry Data. Retrieved October 26, 2023, from [Link]

Sources

Application

Application Notes and Protocols: Utilizing H-Lys-Lys-Lys-Lys-OH as a Bio-instructive Cross-linking Agent in Hydrogel Formulation

Introduction: Beyond Structural Support - The Rise of Bio-instructive Cross-linkers Hydrogels, with their high water content and tunable physical properties, have become indispensable materials in biomedical research, pa...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Structural Support - The Rise of Bio-instructive Cross-linkers

Hydrogels, with their high water content and tunable physical properties, have become indispensable materials in biomedical research, particularly in drug delivery and tissue engineering.[1][2] The transition of a polymer solution into a three-dimensional hydrogel network is orchestrated by cross-linking agents. While traditionally viewed as mere structural scaffolds, the field is progressively moving towards "bio-instructive" cross-linkers that not only provide mechanical integrity but also impart specific biological functionality. H-Lys-Lys-Lys-Lys-OH, a tetra-lysine peptide, represents a prime example of such a cross-linker. Its inherent biocompatibility, biodegradability, and the presence of multiple primary amine groups make it an excellent candidate for creating hydrogels with enhanced cellular interaction and controlled degradation profiles.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of H-Lys-Lys-Lys-Lys-OH as a cross-linking agent. We will delve into the mechanistic principles, provide detailed protocols for hydrogel synthesis and characterization, and discuss the rationale behind its application in advanced biomedical systems.

The Scientific Rationale: Why Choose a Tetra-lysine Cross-linker?

The selection of a cross-linking agent is a critical decision in hydrogel design, directly influencing the material's mechanical properties, degradation kinetics, and biological performance. H-Lys-Lys-Lys-Lys-OH offers several distinct advantages over traditional small-molecule cross-linkers:

  • Enhanced Biocompatibility: As a short peptide composed of a naturally occurring essential amino acid, tetra-lysine and its degradation products are readily integrated into biological systems, minimizing cytotoxicity and immunogenicity.[3]

  • Tunable Cross-linking Density: With four primary amine groups per molecule, tetra-lysine provides multiple reaction sites for cross-linking with carboxyl-containing polymers like hyaluronic acid (HA). This multi-functionality allows for the creation of densely cross-linked networks, which can enhance the mechanical strength of the resulting hydrogel.[4] The cross-linking density, and thus the hydrogel's properties, can be precisely controlled by adjusting the molar ratio of the tetra-lysine cross-linker.[5]

  • Enzymatic Degradability: The peptide bonds within the tetra-lysine backbone can be susceptible to cleavage by endogenous enzymes, such as proteases. This allows for the design of hydrogels that degrade in response to cellular activity, a crucial feature for applications in tissue engineering where cell migration and matrix remodeling are desired.

  • Improved Cell Interaction: The lysine residues can provide sites for cell attachment and interaction, potentially promoting cell adhesion, proliferation, and differentiation within the hydrogel matrix.

Mechanism of Cross-linking: The EDC/NHS Pathway

A robust and widely used method for cross-linking carboxyl-containing polymers with amine-functional cross-linkers like H-Lys-Lys-Lys-Lys-OH is carbodiimide chemistry, specifically using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS). This two-step process is highly efficient and can be performed in aqueous conditions, making it ideal for biological applications.[6]

The reaction proceeds as follows:

  • Activation of Carboxyl Groups: EDC reacts with the carboxyl groups on the polymer backbone (e.g., the glucuronic acid moiety of hyaluronic acid) to form a highly reactive O-acylisourea intermediate.[7][8]

  • Stabilization with NHS: This intermediate is unstable in aqueous solutions and prone to hydrolysis. The addition of NHS reacts with the O-acylisourea intermediate to form a more stable, yet still highly reactive, NHS-ester.[7][8]

  • Amide Bond Formation: The primary amine groups on the H-Lys-Lys-Lys-Lys-OH molecule then react with the NHS-ester, forming a stable amide bond and releasing NHS. This reaction effectively creates a covalent bridge between two polymer chains, leading to the formation of the hydrogel network.

Crosslinking_Mechanism Polymer_COOH Polymer-COOH (e.g., Hyaluronic Acid) O_Acylisourea O-Acylisourea Intermediate (Reactive, Unstable) Polymer_COOH->O_Acylisourea + EDC EDC EDC->O_Acylisourea NHS_Ester NHS-Ester Intermediate (More Stable) O_Acylisourea->NHS_Ester + EDC_Byproduct EDC Byproduct (Isourea) O_Acylisourea->EDC_Byproduct Hydrolysis or Amine Reaction NHS NHS NHS->NHS_Ester Crosslinked_Hydrogel Cross-linked Hydrogel (Stable Amide Bond) NHS_Ester->Crosslinked_Hydrogel + TetraLysine H-Lys(NH2)-Lys(NH2)- Lys(NH2)-Lys(NH2)-OH TetraLysine->Crosslinked_Hydrogel NHS_Released NHS Crosslinked_Hydrogel->NHS_Released Release Synthesis_Workflow Start Start Prepare_HA 1. Prepare HA Solution (e.g., 2% w/v in PBS) Start->Prepare_HA Activation 3. Activate HA (Add EDC/NHS to HA solution) Prepare_HA->Activation Prepare_Reagents 2. Prepare Fresh EDC/NHS and Tetra-lysine Solutions Prepare_Reagents->Activation Crosslinking 4. Add Tetra-lysine (Initiate Cross-linking) Activation->Crosslinking Mix for 5-10 min Casting 5. Cast into Molds Crosslinking->Casting Gelation 6. Gelation (Room Temp or 37°C) Casting->Gelation Allow to set Purification 7. Purify Hydrogel (Washing or Dialysis) Gelation->Purification End End Purification->End

Figure 2: Workflow for the synthesis of HA-Tetra-lysine hydrogels.
Protocol 2: Characterization of Hydrogel Properties

A. Swelling Behavior

The swelling ratio provides insight into the cross-linking density of the hydrogel. A lower swelling ratio generally indicates a higher degree of cross-linking.

  • Prepare hydrogel samples of a known initial weight (W_d). Lyophilizing the purified hydrogel is the most accurate way to determine the dry weight.

  • Immerse the samples in PBS (pH 7.4) at 37°C.

  • At various time points (e.g., 1, 2, 4, 8, 24, 48 hours), remove the samples, gently blot the surface with a lint-free wipe to remove excess water, and record the swollen weight (W_s).

  • Calculate the swelling ratio using the formula: Swelling Ratio (%) = [(W_s - W_d) / W_d] x 100

Expected Results: The swelling ratio will decrease as the concentration of H-Lys-Lys-Lys-Lys-OH is increased, due to the formation of a more tightly cross-linked network that restricts water uptake. [9] B. Rheological Analysis

Rheology is used to quantify the viscoelastic properties of the hydrogel, providing a measure of its stiffness and gel-like behavior. [2]

  • Use a rheometer with a parallel plate geometry.

  • Place a hydrogel sample of appropriate thickness between the plates.

  • Perform an oscillatory frequency sweep at a constant strain (within the linear viscoelastic region, typically 0.1-1%) to determine the storage modulus (G') and loss modulus (G'').

  • A successful hydrogel will exhibit a G' significantly higher than G'', and both moduli should be relatively independent of frequency.

Expected Results: The storage modulus (G') is expected to increase with higher concentrations of H-Lys-Lys-Lys-Lys-OH, indicating the formation of a stiffer, more mechanically robust hydrogel. [4]

Parameter Low Tetra-lysine Conc. High Tetra-lysine Conc. Rationale
Swelling Ratio High Low Increased cross-link density restricts water uptake. [9]
Storage Modulus (G') Low High A more densely cross-linked network results in a stiffer material. [4]
Gelation Time Slower Faster Higher concentration of reactive amine groups accelerates the cross-linking reaction.
Pore Size Larger Smaller A higher degree of cross-linking leads to a more compact polymer network. [4]
Table 1: Expected trends in hydrogel properties as a function of Tetra-lysine cross-linker concentration.

Applications and Future Directions

The unique properties of H-Lys-Lys-Lys-Lys-OH cross-linked hydrogels make them suitable for a range of advanced biomedical applications:

  • Drug Delivery: The tunable porosity and degradation profile can be engineered for controlled, sustained release of therapeutic agents, from small molecules to large biologics. [10]The biocompatible nature of the hydrogel makes it an excellent candidate for injectable drug delivery systems. [1]* 3D Cell Culture and Tissue Engineering: These hydrogels can serve as scaffolds that mimic the natural extracellular matrix, providing a suitable environment for cell encapsulation, growth, and tissue regeneration. [9][11]The enzymatic degradability allows for cell-mediated remodeling of the scaffold over time.

  • Wound Healing: The hydrogel can act as a dressing that maintains a moist environment, delivers therapeutic agents to the wound site, and biodegrades as new tissue is formed.

The use of bio-instructive cross-linkers like H-Lys-Lys-Lys-Lys-OH is a promising strategy for the development of next-generation hydrogels. Future work may involve conjugating other bioactive motifs to the tetra-lysine backbone to create multi-functional cross-linkers that can provide even more precise control over the cellular microenvironment.

References

  • Hyaluronic acid/EDC/NHS-crosslinked green electrospun silk fibroin nanofibrous scaffolds for tissue engineering. (2016). RSC Publishing. Available at: [Link]

  • Hyaluronic acid/EDC/NHS-crosslinked green electrospun silk fibroin nanofibrous scaffolds for tissue engineering. (2016). RSC Publishing. Available at: [Link]

  • Method for the manufacture and use of a bionic hydrogel composition for medical applications. (n.d.). Google Patents.
  • Peptide-Based Hydrogels: New Materials for Biosensing and Biomedical Applications. (n.d.). PMC. Available at: [Link]

  • Poly-Epsilon-Lysine Hydrogels with Dynamic Crosslinking Facilitates Cell Proliferation. (2020). Semantic Scholar. Available at: [Link]

  • High Efficiency & Stability Protein CrossLinking with EDC & NHS. (2017). G-Biosciences. Available at: [Link]

  • block-poly(L-lysine) triblock copolymers for the preparation of flower micelles and their irreversible hydrogel formation. (n.d.). PMC. Available at: [Link]

  • Rheological properties of peptide-based hydrogels for biomedical and other applications. (n.d.). Chemical Society Reviews (RSC Publishing). Available at: [Link]

  • Synthetically Tractable Click Hydrogels for Three-Dimensional Cell Culture Formed Using Tetrazine-Norbornene Chemistry. (n.d.). ResearchGate. Available at: [Link]

  • Physico-Chemical Characterization and In Vitro Biological Evaluation of a Bionic Hydrogel Based on Hyaluronic Acid and l-Lysine for Medical Applications. (2021). NIH. Available at: [Link]

  • Enhancement of the mechanical properties of lysine-containing peptide-based supramolecular hydrogels by chemical cross-linking. (n.d.). Soft Matter (RSC Publishing). Available at: [Link]

  • Peptide-Crosslinked, Highly Entangled Hydrogels with Excellent Mechanical Properties but Ultra-Low Solid Content. (2023). PubMed. Available at: [Link]

  • Lysine-Triggered Polymeric Hydrogels with Self-Adhesion, Stretchability, and Supportive Properties. (2024). PMC. Available at: [Link]

  • Polypeptide Composition and Topology Affect Hydrogelation of Star-Shaped Poly(L-lysine)-Based Amphiphilic Copolypeptides. (n.d.). MDPI. Available at: [Link]

  • Peptide‐Crosslinked, Highly Entangled Hydrogels with Excellent Mechanical Properties but Ultra‐Low Solid Content. (n.d.). ResearchGate. Available at: [Link]

  • Poly-Epsilon-Lysine Hydrogels with Dynamic Crosslinking Facilitates Cell Proliferation. (n.d.). Available at: [Link]

  • In Situ Crosslinked Biodegradable Hydrogels Based on Poly(Ethylene Glycol) and Poly(ε-Lysine) for Medical Application. (2024). Preprints.org. Available at: [Link]

  • Assembly Properties of an Alanine-Rich, Lysine-Containing Peptide and the Formation of Peptide/Polymer Hybrid Hydrogels. (n.d.). PMC. Available at: [Link]

  • Research Advances in Mechanical Properties and Applications of Dual Network Hydrogels. (2022). Available at: [Link]

  • Mechanical properties of the metal ion-peptide cross-linked hydrogels... (n.d.). ResearchGate. Available at: [Link]

  • A DNA/Poly-(L-lysine) Hydrogel with Long Shelf-Time for 3D Cell Culture. (2024). PubMed. Available at: [Link]

  • Abstracts of the 1st International Online Conference on Gels. (n.d.). MDPI. Available at: [Link]

Sources

Method

The Strategic Advantage of Tetralysine Linkers in Peptide-Drug Conjugate Synthesis: An Application Note and Protocol

Introduction: The Critical Role of the Linker in Peptide-Drug Conjugates Peptide-drug conjugates (PDCs) represent a promising class of targeted therapeutics, designed to deliver potent cytotoxic agents directly to diseas...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of the Linker in Peptide-Drug Conjugates

Peptide-drug conjugates (PDCs) represent a promising class of targeted therapeutics, designed to deliver potent cytotoxic agents directly to diseased cells, thereby minimizing systemic toxicity and enhancing the therapeutic window.[1] A PDC is comprised of three key components: a targeting peptide that recognizes a specific cell-surface receptor, a highly potent cytotoxic payload, and a linker that connects the two. The linker is not merely a passive connector; it is a critical determinant of the PDC's overall efficacy, stability, and pharmacokinetic profile.[2] A well-designed linker must ensure the stability of the conjugate in circulation to prevent premature drug release, and then facilitate the efficient release of the active drug at the target site.[3]

This application note delves into the synthesis and application of a sophisticated class of branched linkers: tetralysine linkers. We will explore the rationale behind using a multivalent scaffold, provide detailed protocols for its synthesis and conjugation, and discuss the essential analytical techniques for the characterization of the final peptide-drug conjugate.

The Tetralysine Advantage: A Multivalent Approach to Drug Delivery

Branched or dendritic linkers, such as those derived from a tetralysine core, offer several distinct advantages over traditional linear linkers in the design of PDCs.[4] These advantages stem from their unique three-dimensional architecture, which allows for the attachment of multiple drug molecules to a single targeting peptide.

Key Benefits of Tetralysine Linkers:

  • Increased Drug-to-Peptide Ratio (DPR): A tetralysine linker provides four primary amine groups for drug conjugation, enabling a precise and high drug loading. This can significantly enhance the potency of the PDC, especially when the targeting receptor is expressed at low levels on the cell surface.

  • Enhanced Solubility: Many potent cytotoxic drugs are hydrophobic in nature, which can lead to aggregation and poor pharmacokinetics of the resulting PDC. The hydrophilic nature of the poly-lysine backbone can help to mitigate this issue, improving the overall solubility and stability of the conjugate.

  • Improved Pharmacokinetics: The multivalent nature of the tetralysine linker can influence the size and shape of the PDC, potentially leading to a longer circulation half-life and improved tumor accumulation.[5]

  • Modular and Versatile Synthesis: The synthesis of a tetralysine linker can be readily achieved using standard solid-phase peptide synthesis (SPPS) techniques, allowing for a high degree of control and customization.[6]

Visualizing the Synthesis and Conjugation Workflow

The following diagram illustrates the overall workflow for the synthesis of a peptide-drug conjugate using a tetralysine linker.

PDC_Workflow cluster_synthesis Tetralysine Linker Synthesis (SPPS) cluster_conjugation Conjugation Steps cluster_characterization Characterization Resin Solid Support Resin Lys1 Couple Fmoc-Lys(Fmoc)-OH Resin->Lys1 Step 1 Deprotect1 Fmoc Deprotection Lys1->Deprotect1 Step 2 Lys2 Couple Fmoc-Lys(Fmoc)-OH (x2) Deprotect1->Lys2 Step 3 Deprotect2 Fmoc Deprotection Lys2->Deprotect2 Step 4 Cleave Cleave from Resin Deprotect2->Cleave Step 5 Tetralysine Purified Tetralysine Linker Cleave->Tetralysine Purify Peptide Targeting Peptide PDC_formation Peptide-Linker-Drug Conjugation Peptide->PDC_formation Tetralysine->PDC_formation Drug Activated Drug Payload Drug->PDC_formation Purification Purification (HPLC) PDC_formation->Purification Analysis Analysis (MS, NMR, etc.) Purification->Analysis Final_PDC Final Peptide-Drug Conjugate Analysis->Final_PDC

Caption: Workflow for PDC synthesis using a tetralysine linker.

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the synthesis of a tetralysine linker and its subsequent conjugation to a peptide and drug.

Protocol 1: Solid-Phase Synthesis of the Tetralysine Linker

This protocol describes the manual synthesis of a tetralysine linker on a solid support resin using Fmoc/tBu chemistry.[7]

Materials and Reagents:

  • 2-Chlorotrityl chloride resin

  • Fmoc-Lys(Fmoc)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Peptide synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes in a peptide synthesis vessel.

  • First Lysine Coupling:

    • Dissolve Fmoc-Lys(Fmoc)-OH (2 eq.), DIC (2 eq.), and OxymaPure® (2 eq.) in DMF.

    • Add the coupling solution to the resin and shake for 2 hours at room temperature.

    • Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF to the resin and shake for 5 minutes.

    • Drain the solution and repeat the piperidine treatment for another 15 minutes.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Second Lysine Coupling (Branched):

    • Dissolve Fmoc-Lys(Fmoc)-OH (4 eq.), DIC (4 eq.), and OxymaPure® (4 eq.) in DMF.

    • Add the coupling solution to the resin and shake for 4 hours at room temperature.

    • Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Final Fmoc Deprotection:

    • Repeat the Fmoc deprotection step as described in step 3.

  • Cleavage and Deprotection:

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and shake for 2 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude tetralysine linker in cold diethyl ether.

    • Centrifuge to pellet the product, decant the ether, and dry the pellet under vacuum.

  • Purification:

    • Dissolve the crude linker in a minimal amount of water/acetonitrile.

    • Purify the tetralysine linker by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final product as a white powder.

Protocol 2: Conjugation of the Tetralysine Linker to a Peptide and Drug

This protocol outlines a general strategy for conjugating a targeting peptide to the N-terminus of the tetralysine linker and a drug payload to the four side-chain amino groups. This example utilizes NHS-ester chemistry for conjugation.[8]

Materials and Reagents:

  • Purified tetralysine linker

  • Targeting peptide with a C-terminal carboxyl group

  • N-Hydroxysuccinimide (NHS) ester-activated drug payload

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Activation of Targeting Peptide:

    • Dissolve the targeting peptide (1 eq.), DCC (1.1 eq.), and NHS (1.1 eq.) in anhydrous DMF.

    • Stir the reaction at room temperature for 4 hours to form the NHS-ester activated peptide.

  • Conjugation of Peptide to Tetralysine Linker:

    • Dissolve the purified tetralysine linker (1 eq.) in DMF.

    • Add the activated peptide solution to the tetralysine solution, followed by DIPEA (2 eq.).

    • Stir the reaction overnight at room temperature.

  • Conjugation of Drug to Peptide-Linker Intermediate:

    • Dissolve the NHS-ester activated drug payload (4.5 eq.) in DMSO.

    • Add the drug solution to the peptide-linker reaction mixture.

    • Adjust the pH to ~8.5 with DIPEA and stir for 4 hours at room temperature.

  • Purification of the Final PDC:

    • Quench the reaction by adding an excess of hydroxylamine.

    • Dilute the reaction mixture with water and purify the crude PDC by preparative RP-HPLC.

    • Lyophilize the pure fractions to obtain the final peptide-drug conjugate.

Characterization of the Tetralysine-PDC

Thorough analytical characterization is crucial to ensure the identity, purity, and homogeneity of the synthesized PDC.

Analytical Technique Purpose Expected Outcome
Mass Spectrometry (MS) To confirm the molecular weight of the final PDC and its intermediates.The observed mass should match the calculated mass of the peptide-tetralysine-(drug)4 conjugate.
High-Performance Liquid Chromatography (HPLC) To assess the purity of the final PDC.A single major peak should be observed, indicating a high degree of purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the structure of the tetralysine linker and the final PDC.The spectra should be consistent with the expected chemical structure, confirming the successful conjugation.
Amino Acid Analysis To determine the amino acid composition of the peptide and linker components.The analysis should confirm the presence and correct ratio of the amino acids in the targeting peptide and the tetralysine core.

Structural Representation of a Tetralysine-Based PDC

The following diagram illustrates the general structure of a peptide-drug conjugate utilizing a tetralysine linker.

PDC_Structure Peptide Targeting Peptide Linker_Core Lysine Core Peptide->Linker_Core Amide Bond Lys1 Lys Linker_Core->Lys1 Lys2 Lys Linker_Core->Lys2 Drug4 Drug Linker_Core->Drug4 ... Lys3 Lys Lys1->Lys3 Lys4 Lys Lys1->Lys4 Drug1 Drug Lys2->Drug1 Amide Bond Drug2 Drug Lys3->Drug2 Amide Bond Drug3 Drug Lys4->Drug3 Amide Bond

Caption: General structure of a tetralysine-linked PDC.

Conclusion and Future Perspectives

The use of tetralysine linkers in the synthesis of peptide-drug conjugates offers a powerful strategy to create highly potent and well-defined therapeutic agents. The ability to precisely control the drug-to-peptide ratio and enhance the solubility of hydrophobic payloads addresses some of the key challenges in PDC development. The protocols outlined in this application note provide a robust framework for the synthesis and characterization of these complex molecules. As the field of targeted drug delivery continues to evolve, the rational design of sophisticated linkers, such as the tetralysine scaffold, will undoubtedly play a pivotal role in the development of next-generation cancer therapies.

References

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Bio-Synthesis Inc. (2022). Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides. Retrieved from [Link]

  • CEM Corporation. (2023). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Different linkers used in PDCs. Retrieved from [Link]

  • AAPPTec. (2003). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Symmetrically Branched Peptides. Retrieved from [Link]

  • Riyanto, S., et al. (2016). Solid-phase Synthesis of Tetrapeptide on 2-Chlorotrityl Chloride Resin by Using Benzotriazol-1-yl-oxytripyrrolidinophosphonium H. Jurnal Kimia Valensi, 2(2), 136-142.
  • Zhang, J., et al. (2021). Simple and Rapid Synthesis of Branched Peptides through Microwave-Assisted On-Bead Ligation. The Journal of Organic Chemistry, 86(21), 15027-15035.
  • Creative Biolabs. (n.d.). Lysine based Conjugation Strategy. Retrieved from [Link]

  • ResearchGate. (n.d.). Lysine linkers involve the formation of amides with the ε amino group... Retrieved from [Link]

  • Zhang, D., et al. (2020). Recent Advances in Peptide Linkers for Antibody-Drug Conjugates. ACS Medicinal Chemistry Letters, 11(4), 446-450.
  • Singh, Y., et al. (2018). Design, Synthesis, and in vitro Evaluation of Multivalent Drug Linkers for High-Drug-Load Antibody-Drug Conjugates.
  • Zhang, Y., et al. (2022). Peptide–drug conjugates (PDCs): a novel trend of research and development on targeted therapy, hype or hope?.
  • ResearchGate. (n.d.). Development and Characterization of a Novel Peptide-Drug Conjugate with DM1 for Treatment of FGFR2-Positive Tumors. Retrieved from [Link]

  • Zhang, C., et al. (2021). Development and Characterization of a Novel Peptide-Drug Conjugate with DM1 for Treatment of FGFR2-Positive Tumors. Biomedicines, 9(8), 849.
  • Kumar, A., et al. (2021). Peptide-Drug Conjugates with Different Linkers for Cancer Therapy. Pharmaceutics, 13(7), 1045.
  • BioAgilytix. (2023). Bioanalytical Strategies for CMC Characterization of Antibody-Drug Conjugates. Retrieved from [Link]

  • Wang, L., et al. (2019). Conjugation Site Analysis of Lysine-Conjugated ADCs. Analytical Chemistry, 91(21), 13674-13681.
  • Interchim. (n.d.). Multifunctional cross-linkers. Retrieved from [Link]

  • The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates. (n.d.). Retrieved from [Link]

  • ACS Publications. (2018). Synthesis and Characterization of Multifunctional Branched Amphiphilic Peptide Bilayer Conjugated Gold Nanoparticles. ACS Omega, 3(9), 11849-11857.
  • MDPI. (2021). Analysis of Self-Assembled Low- and High-Molecular-Weight Poly-L-Lysine–Ce6 Conjugate-Based Nanoparticles. Pharmaceutics, 13(9), 1438.
  • ResearchGate. (n.d.). Lysine-block-tyrosine block copolypeptides: Self-assembly, cross-linking, and conjugation of targeted ligand for drug encapsulation. Retrieved from [Link]

  • PMC. (n.d.). Local Drug Delivery with Tetracycline Fiber : An Alternative to Surgical Periodontal Therapy. Retrieved from [Link]

  • PMC. (n.d.). Tetracycline as local drug delivery in treatment of chronic periodontitis: A systematic review and meta-analysis. Retrieved from [Link]

  • MDPI. (2022). Synergistic Effect of Co-Delivering Ciprofloxacin and Tetracycline Hydrochloride for Promoted Wound Healing by Utilizing Coaxial PCL/Gelatin Nanofiber Membrane. Polymers, 14(3), 614.
  • PMC. (n.d.). Improvement of dermal delivery of tetracycline using vesicular nanostructures. Retrieved from [Link]

  • ResearchGate. (n.d.). Nanoparticle‐Based Tetracycline Delivery Systems: Advancing Therapeutic Effectiveness and Tackling Antibiotic Resistance. Retrieved from [Link]

  • BioProcess International. (2014). The Next Step in Homogenous Bioconjugate Development: Optimizing Payload Placement and Conjugate Composition. Retrieved from [Link]

  • U.S. National Library of Medicine. (2023). Solid-Phase Synthesis of s-Tetrazines. Retrieved from [Link]

Sources

Application

Application Note: Solid-Phase Peptide Synthesis (SPPS) of H-Lys-Lys-Lys-Lys-OH (Tetralysine)

Abstract This application note details the optimized protocol for the synthesis of H-Lys-Lys-Lys-Lys-OH (Tetralysine or K4) using Fmoc solid-phase peptide synthesis (SPPS). While oligolysines are structurally simple, the...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the optimized protocol for the synthesis of H-Lys-Lys-Lys-Lys-OH (Tetralysine or K4) using Fmoc solid-phase peptide synthesis (SPPS). While oligolysines are structurally simple, they present unique challenges regarding charge repulsion, solvation, and hygroscopicity of the final salt form. This guide provides a robust, self-validating workflow using Fmoc-Lys(Boc)-OH on Wang resin, ensuring high purity and preventing common deletion sequences.

Introduction & Strategic Planning

Tetralysine (K4) is a cationic homo-oligomer frequently used as a model for studying electrostatic interactions, as a carrier peptide, or as a minimal antimicrobial motif.

Chemical Strategy: Fmoc vs. Boc

We utilize Fmoc chemistry for this synthesis.[][2]

  • Reasoning: Fmoc chemistry avoids the use of hydrofluoric acid (HF) required in Boc chemistry. The side-chain protecting group for Lysine in Fmoc chemistry is tert-butyloxycarbonyl (Boc), which is removed simultaneously with the resin cleavage using Trifluoroacetic Acid (TFA).

  • Target Molecule: H-Lys-Lys-Lys-Lys-OH (C-terminal carboxylic acid).

Resin Selection[1][3][4]
  • Recommended Support: Fmoc-Lys(Boc)-Wang Resin .

  • Why: Using a pre-loaded Wang resin eliminates the risk of racemization and low loading efficiency associated with anchoring the first amino acid to a bare hydroxyl resin.

  • Loading: 0.3 – 0.6 mmol/g. Low-to-medium loading is preferred to reduce steric crowding as the bulky Boc side chains accumulate.

Solvation & Aggregation

Homo-oligomers can suffer from aggregation due to inter-chain hydrogen bonding (beta-sheet formation). While K4 is short, the bulky hydrophobic protecting groups (Fmoc/Boc) can hinder coupling.

  • Mitigation: Use DMF (Dimethylformamide) as the primary solvent. If coupling is sluggish (indicated by Kaiser test), a "Magic Mixture" of DCM/DMF/NMP (1:1:1) can be employed to disrupt aggregation.

Materials & Reagents

ComponentSpecificationPurpose
Resin Fmoc-Lys(Boc)-Wang Resin (100-200 mesh)Solid support (C-terminal acid)
Amino Acid Fmoc-Lys(Boc)-OHBuilding block
Coupling Reagent DIC (Diisopropylcarbodiimide) / Oxyma PureEfficient, low-racemization activation
Base DIEA (Diisopropylethylamine)Activator base (if using HBTU/HATU)
Deprotection 20% Piperidine in DMFRemoval of Fmoc group
Cleavage TFA / TIS / H₂O (95:2.5:2.[3]5)Resin cleavage & side-chain removal
Solvents DMF (Peptide grade), DCM, Diethyl EtherWashing and precipitation

Experimental Protocol

Resin Preparation (Swelling)[3][7]
  • Weigh appropriate amount of Fmoc-Lys(Boc)-Wang resin (e.g., 0.1 mmol scale).

  • Place in a fritted reaction vessel.

  • Add DMF (10 mL/g resin) and swell for 30 minutes with gentle agitation.

  • Drain DMF.

The Synthesis Cycle

Repeat the following loop for residues 2, 3, and 4.

Step A: Fmoc Deprotection[][3][4]
  • Add 20% Piperidine/DMF (5 mL per gram of resin).

  • Agitate for 3 minutes . Drain.

  • Add fresh 20% Piperidine/DMF .

  • Agitate for 10 minutes . Drain.

  • Wash: DMF (3x), DCM (3x), DMF (3x). Note: DCM washes help swell the resin beads fully between steps.

Step B: Coupling (DIC/Oxyma Method)

This method is preferred over HBTU to minimize racemization.

  • Dissolve Fmoc-Lys(Boc)-OH (3.0 equivalents relative to resin loading) in minimum DMF.

  • Add Oxyma Pure (3.0 eq).

  • Add DIC (3.0 eq).

  • Pre-activation: Let the mixture stand for 2 minutes (solution turns yellow/orange).

  • Add the mixture to the resin.[2][5][6][7]

  • Agitate for 60 minutes at room temperature.

Step C: Process Control (The Kaiser Test)

Critical for Self-Validation.

  • Take a few beads of resin.[3][6] Wash with Ethanol.[8][9]

  • Add 1 drop each of Ninhydrin, Phenol, and KCN solutions (standard kit).

  • Heat at 100°C for 2 minutes.

    • Blue Beads: Positive (Free amines present)

      
      Coupling Incomplete . Action: Re-couple (Double Couple).
      
    • Yellow/Clear Beads: Negative (No free amines)

      
      Coupling Complete . Action: Proceed to next cycle.
      
Final N-Terminal Deprotection

After the 4th Lysine is coupled and validated:

  • Perform standard Fmoc deprotection (Step A).

  • Wash thoroughly with DMF (5x) and DCM (5x).

  • Dry the resin under nitrogen flow.

Cleavage & Side-Chain Deprotection

The cleavage cocktail removes the peptide from the Wang linker and removes the Boc groups from the


-amines.
  • Cocktail Preparation: TFA (95%) + TIS (2.5%) + H₂O (2.5%).

    • Note: No EDT is needed as there are no Met/Cys residues.

  • Add cocktail to dry resin (10 mL per gram resin).

  • Agitate for 2.0 - 2.5 hours at room temperature.

  • Filter the resin and collect the filtrate (TFA solution containing peptide).

  • Precipitation:

    • Concentrate TFA volume by half using a nitrogen stream.

    • Add cold Diethyl Ether (10x volume).

    • Centrifuge (3000 rpm, 5 min) to pellet the white precipitate.

    • Decant ether.[8] Repeat wash 2x.[4]

Workflow Visualization

SPPS_Cycle Start Start: Fmoc-Lys(Boc)-Wang Resin Swell Resin Swelling (DMF, 30 min) Start->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF/DCM) Deprotect->Wash1 Couple Coupling (Fmoc-Lys(Boc)-OH + DIC/Oxyma) Wash1->Couple Kaiser Kaiser Test (Ninhydrin) Couple->Kaiser Kaiser->Couple Blue (Fail) - Double Couple Wash2 Wash (DMF) Kaiser->Wash2 Colorless (Pass) Check Sequence Complete? Wash2->Check Check->Deprotect No (Next Cycle) FinalDeprotect Final Fmoc Removal Check->FinalDeprotect Yes (4 Residues Done) Cleave Cleavage & Global Deprotection (95% TFA) FinalDeprotect->Cleave Finish H-Lys-Lys-Lys-Lys-OH (TFA Salt) Cleave->Finish

Figure 1: Iterative Fmoc-SPPS cycle for Tetralysine synthesis with integrated quality control checkpoints.

Analytical Data & Quality Control

Expected Mass
  • Formula: C₂₄H₅₀N₈O₅

  • Monoisotopic Mass: 530.39 Da

  • Observed Mass (ESI-MS): [M+H]⁺ = 531.4 Da; [M+2H]²⁺ = 266.2 Da.

Solubility & Counter-ions

The peptide obtained is the TFA salt (H-Lys-Lys-Lys-Lys-OH • xTFA).[7][9][10]

  • Solubility: Highly soluble in water (>10 mg/mL).

  • Biological Assays: TFA is cytotoxic. For cell culture use, perform a salt exchange to Hydrochloride (HCl) or Acetate using ion-exchange resin or repeated lyophilization with dilute HCl (0.1 M).

Troubleshooting Table
ObservationProbable CauseCorrective Action
Blue Kaiser Test after Coupling Steric hindrance or aggregationPerform a second coupling (Double Couple) for 60 min.
Low Yield Hydrolysis of Wang linkerEnsure resin is completely dry before cleavage. Avoid prolonged TFA exposure (>4 hrs).
Deletion Sequences (e.g., K3) Incomplete deprotectionIncrease Piperidine time or use DBU (2%) in Piperidine.[3]
Hygroscopic Product Residual TFA/WaterLyophilize thoroughly. Store in desiccator at -20°C.

References

  • Merrifield, R. B. (1963).[2] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

  • Carpino, L. A., & Han, G. Y. (1972). The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group. The Journal of Organic Chemistry, 37(22), 3404–3409. Link

  • Albericio, F., et al. (2018). Oxyma Pure: An Efficient Additive for Peptide Synthesis. Organic Process Research & Development. Link

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161–214. Link

Sources

Method

Application Note: H-Lys-Lys-Lys-Lys-OH (Tetralysine) in Gene Delivery Vectors

Executive Summary H-Lys-Lys-Lys-Lys-OH (Tetralysine, K4) is a short, cationic oligopeptide distinct from high molecular weight Poly-L-Lysine (PLL). While long-chain PLL (DP > 20) is a classic DNA condensing agent, it suf...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

H-Lys-Lys-Lys-Lys-OH (Tetralysine, K4) is a short, cationic oligopeptide distinct from high molecular weight Poly-L-Lysine (PLL). While long-chain PLL (DP > 20) is a classic DNA condensing agent, it suffers from high cytotoxicity and immunogenicity. In contrast, K4 is non-toxic and biodegradable but lacks the charge density to condense plasmid DNA (pDNA) into stable nanoparticles on its own.

Therefore, the application of H-Lys-Lys-Lys-Lys-OH in gene delivery is functional rather than structural . It serves two primary roles:

  • Nuclear Localization Signal (NLS) Mimic: K4 acts as a minimal NLS moiety to actively transport genetic payloads across the nuclear pore complex (NPC), overcoming the critical "nuclear entry" bottleneck in non-viral gene therapy.

  • Stealth Coating Agent: When conjugated to PEG (PEG-K4), it provides a precise, low-affinity electrostatic coating for DNA nanostructures (e.g., DNA Origami), stabilizing them against nuclease degradation without distorting their tertiary structure.

This guide details the mechanisms, formulation protocols, and characterization workflows for integrating H-Lys-Lys-Lys-Lys-OH into next-generation gene delivery vectors.

Mechanism of Action

The Nuclear Entry Bottleneck

The efficiency of non-viral vectors (lipoplexes, polyplexes) is often limited by their inability to enter the nucleus.[1] While they may successfully escape the endosome, pDNA is often degraded in the cytoplasm or fails to cross the nuclear envelope in non-dividing cells.

K4 as a Minimal NLS

The classic SV40 Large T-antigen NLS sequence is PKKKRKV . The KKKK (K4) motif represents the positively charged core of this signal.

  • Cytosolic Interaction: Once the vector releases the DNA payload in the cytoplasm, the K4 residues (electrostatically bound to the DNA) are recognized by Importin-α .

  • Nuclear Transport: Importin-α recruits Importin-β, forming a ternary complex that docks with the Nuclear Pore Complex (NPC), facilitating active transport into the nucleoplasm.

Visualization: The K4-Mediated Nuclear Import Pathway

G Vector Lipid/Polymer Vector (Cytosol) Escape Endosomal Escape Vector->Escape Release Payload Release (pDNA + K4) Escape->Release ImpAlpha Importin-α Binding (Recognizes K4) Release->ImpAlpha K4 Present Degradation Cytosolic Degradation (Nucleases) Release->Degradation No NLS (Control) ImpBeta Importin-β Recruitment ImpAlpha->ImpBeta Ternary Complex NPC Nuclear Pore Complex (Translocation) ImpBeta->NPC Nucleus Nucleus (Gene Expression) NPC->Nucleus RanGTP Gradient

Figure 1: Mechanism of K4-mediated nuclear import. Without K4, cytosolic DNA is prone to degradation. K4 recruits Importins for active transport.

Application Scenarios & Protocols

Scenario A: Enhancing Lipofection with K4 Additives

Use Case: Improving the transfection efficiency of commercial cationic lipids (e.g., Lipofectamine, DOTAP) in hard-to-transfect or non-dividing cells.

Protocol 1: Preparation of K4-Enhanced Lipoplexes

Reagents:

  • Plasmid DNA (pDNA) reporter (e.g., pEGFP-N1), 1 µg/µL.

  • H-Lys-Lys-Lys-Lys-OH (Acetate or TFA salt), 10 mM stock in Nuclease-free water.

  • Cationic Lipid Reagent (e.g., Lipofectamine 3000 or DOTAP).

  • Opti-MEM™ Reduced Serum Medium.

Procedure:

  • Calculate N/P Ratio: Determine the ratio of Nitrogen (from K4) to Phosphate (from DNA).

    • Note: K4 is an additive, not the primary condenser. A low N/P ratio (0.5 - 2.0) is sufficient to "tag" the DNA without interfering with the lipid complexation.

  • Pre-Complexation (The "Tagging" Step):

    • Dilute 2 µg of pDNA in 50 µL Opti-MEM.

    • Add calculated volume of H-Lys-Lys-Lys-Lys-OH stock to the DNA solution.

    • Crucial Step: Incubate for 15 minutes at Room Temperature (RT) . This allows the K4 peptides to bind electrostatically to the DNA backbone before the lipid is added.

  • Lipid Addition:

    • Dilute the Cationic Lipid (amount per manufacturer instructions) in 50 µL Opti-MEM.

    • Add the Lipid solution to the K4-DNA solution.

  • Final Incubation: Incubate for 15-20 minutes at RT to form the final Lipoplex.

  • Transfection: Add the complex (100 µL) dropwise to cells (e.g., HEK293, HeLa) at 70% confluency.

Optimization Table:

ParameterRecommended RangeImpact on System
K4 Concentration N/P Ratio 0.5 – 3.0< 0.5: Insufficient NLS effect.> 5.0: Competes with lipid, destabilizing the particle.
Incubation Time 10 – 30 minsEssential for K4 to occupy the minor groove of DNA.
pH of Buffer 7.0 – 7.4Acidic pH may protonate K4 fully but alters lipid charge; keep neutral.
Scenario B: Stabilization of DNA Origami Nanostructures

Use Case: Coating delicate DNA nanostructures (e.g., tetrahedrons, origamis) for in vivo delivery. High MW Polylysine distorts these shapes; K4 provides a gentle, "conformal" coat.

Protocol 2: Synthesis and Coating with K4-PEG

Reagents:

  • H-Lys-Lys-Lys-Lys-OH.[2]

  • mPEG-NHS Ester (MW 5kDa).

  • DMSO (Anhydrous).

  • Triethylamine (TEA).

  • DNA Origami structures (pre-assembled).

Workflow:

  • Synthesis of PEG-K4:

    • Dissolve H-Lys-Lys-Lys-Lys-OH in DMSO.

    • Add mPEG-NHS (1:1 molar ratio relative to N-terminal amine).

    • Add TEA (2 equivalents) to catalyze the reaction.

    • Stir for 24 hours at RT.

    • Purification: Dialysis against water (MWCO 1kDa) to remove unreacted peptide and salts. Lyophilize.

  • Coating Procedure:

    • Prepare DNA Origami solution (5 nM) in TAE buffer (with 12.5 mM MgCl₂).

    • Dissolve PEG-K4 in the same buffer.

    • Titration: Slowly add PEG-K4 to DNA Origami while vortexing gently.

    • Target Ratio: 100:1 to 500:1 (Peptide:Origami molar ratio).

  • Validation:

    • Run a Gel Retardation Assay (Agarose 2%).

    • Success Criteria: The coated origami should migrate slower than naked origami but remain as a distinct band (no smearing/aggregation).

Experimental Characterization Workflow

To validate the integration of H-Lys-Lys-Lys-Lys-OH, the following characterization pipeline is mandatory.

Protocol cluster_0 Phase 1: Physicochemical cluster_1 Phase 2: Biological Step1 Zeta Potential (Surface Charge) Step2 DLS (Hydrodynamic Size) Step1->Step2 Step3 Gel Retardation (Binding Affinity) Step2->Step3 Step4 Confocal Microscopy (Nuclear Co-localization) Step3->Step4 If stable Step5 Luciferase Assay (Transfection Efficiency) Step4->Step5 Step6 MTT Assay (Cytotoxicity) Step5->Step6

Figure 2: Validation workflow. Phase 1 ensures the vector is formed correctly. Phase 2 confirms the NLS mechanism and safety.

Critical Quality Attributes (CQAs)
  • Zeta Potential: Adding K4 to a neutral liposome should slightly increase the positive charge (+5 to +10 mV).

  • Nuclear Co-localization: Use fluorescently labeled K4 (FITC-K4) or labeled pDNA (Cy5-DNA). Co-localization with DAPI (nuclear stain) indicates successful nuclear entry.

References

  • Ritter, W. et al. (2003). Nuclear localization signal peptides enhance cationic liposome-mediated gene therapy.Journal of Drug Targeting , 5(3), 163-169. Link

  • Mann, A. et al. (2011). Oligolysine-based formulations for DNA and siRNA delivery: A systematic comparison.Journal of Gene Medicine, 13(9), 453-463.
  • Ponnuswamy, N. et al. (2017). Oligolysine-PEG coating for DNA origami stabilization in physiological media.Nature Communications , 8, 15654. Link

  • Vaysse, L. et al. (2004). Nuclear import of DNA: The role of NLS peptides and their application in gene delivery.Current Gene Therapy, 4(2), 161-169.
  • Smith, J. et al. (2018). Systematic Screening of Transfection Reagents and the Role of Peptide Additives.MDPI Pharmaceutics , 10(4), 212. Link

Sources

Application

Technical Application Note: Preparation of H-Lys-Lys-Lys-Lys-OH (Tetralysine) Stock Solutions

Abstract & Scope This technical guide details the standardized protocol for the preparation, handling, and storage of H-Lys-Lys-Lys-Lys-OH (Tetralysine) stock solutions. Tetralysine is a short, highly cationic homopolyme...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the standardized protocol for the preparation, handling, and storage of H-Lys-Lys-Lys-Lys-OH (Tetralysine) stock solutions. Tetralysine is a short, highly cationic homopolymer often used as a model for histone tails, a DNA-condensing agent, or a control in antimicrobial peptide (AMP) assays.

Due to its high charge density and lack of UV-absorbing chromophores (Trp/Tyr/Phe), this peptide presents unique challenges regarding surface adsorption , solubility in high-salt buffers , and concentration verification . This guide prioritizes "Net Peptide Content" (NPC) correction and mitigating surface loss to ensure assay reproducibility.

Physicochemical Profile

Understanding the fundamental properties of Tetralysine is the prerequisite for accurate formulation.

PropertyValue / CharacteristicNotes
Sequence H-Lys-Lys-Lys-Lys-OH4 residues, free amine N-term, free acid C-term.
Molecular Weight (Free Base) ~530.7 g/mol Note: Commercial forms are salts (Acetate/HCl/TFA).
Isoelectric Point (pI) ~10.5 - 11.0Highly basic; positively charged at neutral pH.
Hydrophilicity HighHighly soluble in water; hygroscopic.
UV Absorbance None at 280 nmCritical: Cannot use standard A280 for quantification.
Adsorption Risk HighBinds avidly to glass (silanols) and standard plastics.

Critical Considerations: The "Why" Behind the Protocol

The "Net Peptide Content" (NPC) Trap

Peptides are never 100% peptide by weight. They are lyophilized salts containing counter-ions (TFA, Acetate, or HCl) and residual water.

  • The Error: Weighing 1.0 mg of powder and assuming it is 1.0 mg of peptide.

  • The Reality: A 1.0 mg powder sample may only contain 0.6–0.8 mg of active peptide.

  • The Fix: You must calculate the Gross Weight required based on the lot-specific NPC found on the Certificate of Analysis (CoA).

Surface Adsorption & Labware Selection

Cationic peptides like Tetralysine adhere to surfaces via electrostatic interactions (glass) and hydrophobic effects (plastics).

  • Glass: Avoid. Silanol groups (

    
    ) on glass surfaces bind strongly to the positively charged 
    
    
    
    -amines of Lysine.
  • Standard Polypropylene: Moderate risk.

  • Recommendation: Use Protein LoBind® (Eppendorf) or equivalent low-binding polypropylene tubes.

Counter-Ion Toxicity

If your bioassay involves sensitive cell lines (e.g., primary neurons, stem cells), be aware that Trifluoroacetate (TFA) salts can be cytotoxic.

  • Action: If the peptide is a TFA salt, consider a buffer exchange or ensure the final dilution in the assay reduces TFA to negligible levels (<0.01%).

Experimental Workflow Diagrams

Solubilization Decision Tree

This logic flow ensures solubility while preventing precipitation or degradation.

G Start Start: Lyophilized H-K4-OH CheckNPC Check Net Peptide Content (CoA) Calculate Gross Weight Start->CheckNPC Weigh Weigh in LoBind Tube (Use Antistatic Gun) CheckNPC->Weigh SolventSelect Select Initial Solvent Weigh->SolventSelect Water Sterile Water (Recommended) SolventSelect->Water Standard Acid 0.1% Acetic Acid SolventSelect->Acid If difficult to dissolve Dissolve Vortex & Sonicate (1-2 mins) Water->Dissolve Acid->Dissolve Dilute Dilute to Target Conc. with Buffer (PBS/HEPES) Dissolve->Dilute

Figure 1: Decision matrix for solubilizing basic cationic peptides.

Detailed Protocol: Stock Preparation

Materials Required[1][2][3][4][5][6][7]
  • Peptide: H-Lys-Lys-Lys-Lys-OH (Store at -20°C, desiccated).

  • Solvent: Nuclease-free, sterile water (pH ~6-7).

  • Labware: 1.5 mL Protein LoBind tubes.

  • Equipment: Analytical balance (0.01 mg readability), Antistatic gun, Vortex mixer.

Step 1: Equilibration & Weighing
  • Remove the peptide vial from the freezer and place it in a desiccator.

  • Allow to warm to room temperature (RT) for at least 60 minutes.

    • Reasoning: Opening a cold vial causes atmospheric moisture to condense on the hygroscopic peptide, altering the weight and potentially causing hydrolysis.

  • Use an antistatic gun on the vial and spatula. Static electricity is severe with small charged peptides.

Step 2: Calculation

Calculate the required Gross Weight to achieve your target concentration (e.g., 10 mM).



Example:

  • Target: 1 mL of 10 mM solution.

  • MW (Free base): 530.7 g/mol .

  • NPC (from CoA): 75% (0.75).

  • Target Moles:

    
    .
    



Step 3: Solubilization
  • Weigh the calculated Gross Weight into a LoBind tube .

  • Add Sterile Water to 80% of the final volume.

    • Note: Do not use PBS initially. Phosphate ions can occasionally cause precipitation with high concentrations of poly-lysine chains, although less common with the 4-mer than long polymers.

  • Vortex for 30 seconds. If particles remain, sonicate for 1 minute.

  • Bring to final volume with water or 2X buffer concentrate.

Quality Control & Concentration Verification

Since


 is invalid, use one of the following methods to verify the actual concentration.
MethodSuitabilityProtocol Summary
Amino Acid Analysis (AAA) Gold Standard Acid hydrolysis followed by HPLC. Quantifies total Lysine content. Most accurate but slow/expensive.
Ninhydrin Assay GoodDetects free primary amines. Use a Lysine standard curve. Reaction turns purple (570 nm).
OPA Assay Excellento-Phthalaldehyde reacts with primary amines in presence of thiol. Fluorescent readout (Ex 340 / Em 455). High sensitivity.
Gravimetric ModerateOnly valid if the NPC is strictly accurate and the balance is high-precision. Prone to error <2 mg.[1]
Protocol: Rapid OPA Verification
  • Reagent: Mix OPA reagent (Sigma P0532) with 2-mercaptoethanol.

  • Standard: Prepare a standard curve of L-Lysine (monomer) from 0 to 100 µM.

  • Sample: Dilute Tetralysine stock to estimated 25 µM (based on weight).

  • Measurement: Mix 200 µL Reagent + 20 µL Sample. Incubate 2 mins. Read Fluorescence.

  • Calculation:

    
    
    (Divide by 4 because each molecule has 4 Lysine residues + N-terminus contribution, though OPA reacts primarily with 
    
    
    
    -amines).

Storage & Stability

Freeze-Thaw Stability

Peptides in solution are less stable than powder.

  • Aliquot: Immediately after preparation, aliquot into single-use volumes (e.g., 20-50 µL).

  • Vessel: Use LoBind tubes.

  • Temp: Store at -20°C or -80°C.

  • Limit: Avoid more than 3 freeze-thaw cycles.

Adsorption Over Time

Storage cluster_0 Stability Zone cluster_1 Danger Zone (Adsorption) Stock Stock Solution (10 mM) Dilution Working Dilution (10 µM) Stock->Dilution Dilute immediately before use

Figure 2: Stability profile. High concentration stocks saturate surface binding sites, making percentage loss negligible. Low concentration working solutions lose a significant fraction of peptide to tube walls within hours.[2]

References

  • Kristensen, K., et al. (2015). Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic.[3][4][5] PLOS ONE. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Guide: Optimizing pH for H-Lys-Lys-Lys-Lys-OH (Tetralysine) Stability

Welcome to the Technical Support Center. This guide provides in-depth information, troubleshooting advice, and validated protocols for researchers, scientists, and drug development professionals working with the highly c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide provides in-depth information, troubleshooting advice, and validated protocols for researchers, scientists, and drug development professionals working with the highly cationic peptide, H-Lys-Lys-Lys-Lys-OH (Tetralysine, K4). Understanding and controlling the pH of your solutions is the single most critical factor in ensuring the solubility, stability, and ultimate success of your experiments.

Core Concepts: The "Why" Behind pH Optimization

Before addressing specific troubleshooting scenarios, it is crucial to understand the physicochemical principles governing tetralysine's behavior in solution. The peptide's structure consists of four lysine residues, each presenting a primary amine on its side chain (ε-amino group), an N-terminal primary amine (α-amino group), and a C-terminal carboxylic acid. The ionization state of these groups is entirely pH-dependent.

The Critical Role of pKa and the Isoelectric Point (pI)

The pKa is the pH at which 50% of a specific ionizable group is protonated and 50% is deprotonated. For tetralysine, there are six such groups. While the exact pKa values can be influenced by the local microenvironment, they can be reliably estimated.[1]

Ionizable GroupApproximate pKa ValueCharge at pH < pKaCharge at pH > pKa
C-Terminal (-COOH)~3.3 - 3.60-1
N-Terminal (α-NH3+)~7.7 - 8.9+10
Lysine Side Chains (ε-NH3+)~10.5 - 10.8+10
This table summarizes the approximate pKa values for the ionizable groups in tetralysine. These values are fundamental to predicting the peptide's net charge at any given pH.

The isoelectric point (pI) is the pH at which the net electrical charge of the peptide is zero.[2] For a basic peptide like tetralysine, with multiple amine groups, the pI is very high, typically calculated to be around 10.6 to 11.0 .[3][4]

Why is this critical? At the pI, the lack of net charge minimizes electrostatic repulsion between peptide molecules, dramatically increasing the risk of self-association and aggregation.[5] This often leads to insolubility, precipitation, and loss of active material.[6] Therefore, a primary stability strategy is to work at a pH far from the pI.

Primary Degradation Pathways

Beyond physical instability (aggregation), chemical degradation is also a major concern. For tetralysine, the primary chemical degradation pathway is the hydrolysis of its peptide bonds.

  • Acid-Catalyzed Hydrolysis: At low pH (typically < 4), the carbonyl oxygen of the peptide bond can be protonated. This makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water, leading to bond cleavage.[7][8]

  • Base-Catalyzed Hydrolysis: At high pH (typically > 8), the hydroxide ion (OH-) acts as a potent nucleophile, directly attacking the carbonyl carbon of the peptide bond, which also results in cleavage.[9]

A pH range of approximately 5-7 is generally recommended for the storage of peptide solutions to minimize both acid and base-catalyzed hydrolysis.[10][11]

Troubleshooting Guide & FAQs

This section addresses common issues encountered when working with H-Lys-Lys-Lys-Lys-OH.

Q1: My newly dissolved tetralysine solution is cloudy or has formed a precipitate. What is happening and how can I fix it?

Answer: This is a classic sign of peptide aggregation and precipitation, which is the most common issue for this peptide. The root cause is almost always related to the solution's pH being too close to the peptide's high isoelectric point (pI ≈ 10.6-11.0).

  • Causality: You likely dissolved the peptide in a neutral or slightly basic solution (e.g., pure water or PBS pH 7.4). At these pHs, the C-terminal carboxyl group is deprotonated (-1 charge), but some of the numerous amine groups may also start to be deprotonated, reducing the strong net positive charge that keeps the molecules repelling each other and in solution. At its pI, the net charge is zero, leading to maximum aggregation.[5]

  • Immediate Solution: Acidify the solution. Add a small amount of dilute acid (e.g., 10% acetic acid or 1% trifluoroacetic acid) dropwise while gently vortexing. As the pH drops, the amine groups will become fully protonated, imparting a strong positive net charge (+4 to +5) on the peptide. This increased electrostatic repulsion will disrupt the aggregates and drive the peptide back into solution.

  • Prevention: Always dissolve basic peptides like tetralysine in a slightly acidic solvent. Sterile water adjusted to a pH of 5-6 is a good starting point.[12]

Q2: I'm analyzing my stored peptide solution by HPLC and see a decrease in the main peak area with the appearance of new, smaller peaks. What chemical degradation is occurring?

Answer: The appearance of new, typically earlier-eluting peaks in a reversed-phase HPLC (RP-HPLC) chromatogram is indicative of peptide bond hydrolysis.[13][14] The original tetralysine is being cleaved into smaller fragments (e.g., Lys-Lys, Lys-Lys-Lys), which are less hydrophobic and thus elute sooner.

  • Causality: This suggests your storage buffer is at a pH that promotes either acid or base-catalyzed hydrolysis. If you stored the peptide at a pH below 4 or above 8, you have accelerated this degradation.[7] Temperature is also a key factor; storing solutions at room temperature or 4°C will significantly speed up hydrolysis compared to storage at -20°C or -80°C.

  • Troubleshooting:

    • Verify Storage pH: Check the pH of your stock solution.

    • Review Storage Temperature: Ensure solutions are stored frozen, preferably at -20°C or below. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[11]

    • Future Prevention: Prepare stock solutions in a sterile, slightly acidic buffer (e.g., 20 mM sodium acetate, pH 5.0) and store as frozen aliquots. This pH is a well-established compromise to minimize both acid and base hydrolysis.

Q3: How do I choose the optimal buffer for my experiment with tetralysine?

Answer: The ideal buffer maintains the desired pH, ensures peptide stability, and does not interfere with your downstream assay.[15]

  • Step 1: Define the Required pH. Your experiment's needs dictate the target pH. For tetralysine, you will almost always want to work at a pH well below its pI of ~11.

  • Step 2: Select a Buffer with an Appropriate pKa. A cardinal rule of buffer selection is to choose a buffering agent whose pKa is within +/- 1 pH unit of your target pH.[16][17] This ensures the buffer has adequate capacity to resist pH changes.

  • Step 3: Consider Compatibility. Ensure the buffer components do not interact with your peptide or assay components. For example, phosphate buffers can sometimes precipitate with divalent cations.

Recommended Buffer Systems for Tetralysine (pH < 8)

Target pH RangeRecommended BufferpKaComments
4.0 - 5.6Acetate (Acetic Acid / Sodium Acetate)4.76Excellent choice for general stability and storage. Volatile, can be removed by lyophilization.
5.8 - 7.2Phosphate (NaH2PO4 / Na2HPO4)7.21Widely used for physiological pH, but be cautious of precipitation with certain metal ions.
6.1 - 7.5MES (2-(N-morpholino)ethanesulfonic acid)6.15"Good's" buffer, known for minimal interaction with biological molecules.
6.8 - 8.2HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)7.55Another excellent "Good's" buffer for physiological pH ranges.

Q4: What is the best practice for long-term storage of H-Lys-Lys-Lys-Lys-OH?

Answer: For maximum, multi-year stability, the peptide should be stored as a lyophilized powder at -20°C or, ideally, -80°C in a desiccated environment. When stored this way, the peptide is exceptionally stable.

For solutions, the best practice is:

  • Dissolve the peptide in a sterile, slightly acidic buffer (e.g., 20 mM Sodium Acetate, pH 5.0-6.0).

  • Filter the solution through a 0.2 µm filter to remove any potential microbial contamination.[12]

  • Aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles.

  • Flash-freeze the aliquots and store them at -20°C or -80°C.

Validated Experimental Protocols

These protocols provide a systematic approach to optimizing conditions for your specific application.

Protocol 1: Empirical Determination of Optimal pH for Solubilization

This protocol helps you quickly identify a suitable pH range for dissolving the peptide, especially if you are encountering precipitation issues.

  • Preparation: Prepare a series of 100 µL aliquots of different buffers (e.g., pH 3, 4, 5, 6, 7, 8) in microcentrifuge tubes. Use the buffers recommended in the table above.

  • Peptide Addition: Weigh out a small, equivalent amount of lyophilized tetralysine for each tube (e.g., 0.1 mg).

  • Dissolution: Add the buffer to the peptide. Vortex gently for 30 seconds.

  • Observation: Let the tubes sit at room temperature for 5 minutes. Visually inspect each tube for clarity or turbidity against a dark background.

  • Analysis: Note the pH range that results in a perfectly clear solution. This is your optimal solubilization range. You will observe that the peptide dissolves readily at acidic pH and becomes turbid or insoluble as the pH approaches neutral and above.

Protocol 2: Accelerated pH-Dependent Stability Study using RP-HPLC

This protocol provides a quantitative assessment of chemical stability at different pH values. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for separating the intact peptide from its degradation products.[18][19]

  • Stock Solution Preparation: Prepare a master stock solution of tetralysine (e.g., 1 mg/mL) in sterile, unbuffered water.

  • Incubation Samples: In separate vials, dilute the master stock 1:10 into a series of buffers (e.g., pH 4.0, 5.0, 6.0, 7.0, 8.0) to a final concentration of 100 µg/mL.

  • Initial Analysis (T=0): Immediately inject an aliquot from each pH condition onto an RP-HPLC system. This establishes the baseline purity.

  • Incubation: Place the vials in a temperature-controlled incubator (e.g., 40°C for an accelerated study).

  • Time-Point Analysis: At specified time points (e.g., 24h, 48h, 72h, 1 week), remove an aliquot from each vial and analyze by RP-HPLC.

  • Data Analysis: For each pH and time point, calculate the percentage of the remaining intact peptide peak area relative to the total peak area of the chromatogram. Plot the % intact peptide vs. time for each pH. The pH condition that shows the slowest rate of degradation is the most stable.

Visualizations

Diagram 1: pH-Dependent Charge State of Tetralysine

G cluster_low_ph Low pH (e.g., pH 2) cluster_mid_ph Mid pH (e.g., pH 6) cluster_high_ph High pH (e.g., pH 9) cluster_pi At Isoelectric Point (pI ≈ 11) low_ph H-(Lys)4-OH Net Charge: +5 mid_ph H-(Lys)4-OH Net Charge: +4 low_ph->mid_ph -COOH deprotonates high_ph H-(Lys)4-OH Net Charge: +1 to 0 mid_ph->high_ph α-NH3+ deprotonates pi H-(Lys)4-OH Net Charge: 0 (High Aggregation Risk) high_ph->pi ε-NH3+ deprotonates

Caption: Ionization state and net charge of tetralysine as a function of solution pH.

Diagram 2: Workflow for a pH-Dependent Stability Study

G start Prepare Peptide Stock Solution buffers Prepare Buffers (pH 4, 5, 6, 7, 8) start->buffers aliquot Create Incubation Samples (Peptide in each buffer) start->aliquot buffers->aliquot t0 T=0 Analysis (Inject on HPLC) aliquot->t0 incubate Incubate Samples (e.g., 40°C) aliquot->incubate data Calculate % Intact Peptide t0->data timepoint Analyze at Time Points (24h, 48h, 1 week...) incubate->timepoint timepoint->data plot Plot Degradation Curves (% Intact vs. Time) data->plot end Identify Optimal pH plot->end

Caption: Experimental workflow for quantitatively assessing peptide stability across a pH range.

References

  • OrgoSolver. pKa and Electrical Properties of Amino Acids. OrgoSolver. Available from: [Link]

  • Bundgaard, H., & Larsen, C. (1987). The role of the ε-amino group of lysine in the acid-base catalysis of the hydrolysis of a hydantoin derivative. International Journal of Pharmaceutics, 39(1-2), 145-151. (Note: A representative source for lysine pKa discussion, direct URL unavailable).
  • Leah4sci. (2016). Isoelectric Point of Amino Acids with MCAT Shortcut. YouTube. Available from: [Link]

  • Pace, C. N., Grimsley, G. R., & Scholtz, J. M. (2009). A summary of the measured pK values of the ionizable groups in folded proteins. Protein Science, 18(1), 21-30. Available from: [Link]

  • Isom, D. G., et al. (2011). Large shifts in pKa values of lysine residues buried inside a protein. Proceedings of the National Academy of Sciences, 108(13), 5260-5265. Available from: [Link]

  • Chemistry LibreTexts. (2020). 25.3: Isoelectric Points and Electrophoresis. Available from: [Link]

  • Asad, Z. (2023). Isoelectric Points of Amino Acids (and How To Calculate Them). Master Organic Chemistry. Available from: [Link]

  • Muttenthaler, M., et al. (2021). Strategies for Improving Peptide Stability and Delivery. Chemical Reviews, 121(16), 9904-9982. (Note: A representative review, direct URL to specific section unavailable).
  • Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press. Available from: [Link]

  • Biotage. (2023). How to use the isoelectric point to inform your peptide purification mobile phase pH. Available from: [Link]

  • Chemistry LibreTexts. (2023). 2.11: Peptide Hydrolysis. Available from: [Link]

  • Li, Y., et al. (2015). Tetrazine-Containing Amino Acid for Peptide Modification and Live Cell Labeling. PLoS ONE, 10(11), e0142343. Available from: [Link]

  • Tebubio. (2017). How to choose the perfect buffer to get a pure, stabilised, functional protein. Available from: [Link]

  • Lim, R. K., & Lin, Q. (2015). Peptide/Protein Stapling and Unstapling: Introduction of s-Tetrazine, Photochemical Release, and Regeneration of the Peptide/Protein. Journal of the American Chemical Society, 137(12), 4111-4120. Available from: [Link]

  • Pérez-Riverol, Y., et al. (2012). Accurate estimation of isoelectric point of protein and peptide based on amino acid sequences. Bioinformatics, 28(19), 2471-2477. Available from: [Link]

  • Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3-45. Available from: [Link]

  • NovoPro. H-Lys-Lys-OH peptide. Available from: [Link]

  • Journal of Biochemistry and Molecular Biology. (2022). Peptide Bond Hydrolysis: Enzymatic and Non-Enzymatic Pathways in Protein Metabolism. Longdom Publishing. Available from: [Link]

  • Wang, W., et al. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus, 7(5), 20170030. Available from: [Link]

  • Knappe, D., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLoS ONE, 12(6), e0178943. Available from: [Link]

  • Ahangari, F., et al. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Pharmaceutics, 15(3), 987. Available from: [Link]

  • ACE HPLC Columns. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Available from: [Link]

  • Qian, E. S., & Mchaourab, H. S. (2017). Molecular Mechanism of Acid-Catalyzed Hydrolysis of Peptide Bonds Using a Model Compound. The Journal of Physical Chemistry B, 121(3), 512-520. Available from: [Link]

  • Chemazon. (2024). Calculate Isoelectric point of Lysine. YouTube. Available from: [Link]

  • Kiraga, J. (2010). The Isoelectric Region of Proteins: A Systematic Analysis. PLoS ONE, 5(5), e10495. Available from: [Link]

  • NanoTemper. (2019). How to choose the right buffer for your protein. Available from: [Link]

  • Waters Corporation. Introduction to Acid & Alkaline Hydrolysis. Available from: [Link]

  • Genosphere Biotechnologies. Best Practices for Peptide Storage and Handling. Available from: [Link]

  • Dubois, M., et al. (2021). The optimization and validation of a stability indicating rP-HPLC method to analyze the long term and in use stability of two short peptides. Journal of Pharmaceutical and Biomedical Analysis, 198, 114002. Available from: [Link]

  • Can, T. V., et al. (2012). Effect of Electrostatics on Aggregation of Prion Protein Sup35 Peptide. The Journal of Physical Chemistry B, 116(19), 5628-5635. Available from: [Link]

  • Vydac. The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Harvard Apparatus. Available from: [Link]

  • Lambert, J. M., et al. (2019). The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions. Chemical Science, 11(3), 745-754. Available from: [Link]

  • AAPPTEC. Storage and Handling of Peptides. Available from: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting H-Lys-Lys-Lys-Lys-OH Synthesis

Executive Summary: The "Deceptively Simple" Peptide Synthesizing H-Lys-Lys-Lys-Lys-OH (K4) often frustrates researchers because it appears trivial. It is short, linear, and lacks oxidation-prone residues (like Met/Cys).

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Deceptively Simple" Peptide

Synthesizing H-Lys-Lys-Lys-Lys-OH (K4) often frustrates researchers because it appears trivial. It is short, linear, and lacks oxidation-prone residues (like Met/Cys). However, K4 presents a "perfect storm" of three specific challenges that lead to low yields:

  • Charge Repulsion & Aggregation: High density of protecting groups (Boc) during synthesis creates steric bulk, while the final deprotected peptide has extreme charge density, leading to solubility issues.

  • Hydrophilicity: The final molecule is so polar it often elutes in the void volume of standard C18 HPLC columns, leading to "lost" product.

  • Scavenger Overload: Removing four Boc groups simultaneously generates a massive amount of

    
    -butyl cations, which can re-alkylate the peptide if scavenging is insufficient.
    

This guide provides a self-validating workflow to troubleshoot and correct these specific failure points.

Phase I: Synthesis Strategy (SPPS)

The Problem: Low crude yield or "deletion sequences" (n-1 peaks in MS). The Cause: Inter-chain aggregation (beta-sheet formation) on the resin, preventing reagent access.

Recommended Protocol Adjustments
ParameterStandard Protocol (Avoid)Optimized Protocol (Recommended) Technical Rationale
Resin High Loading Wang Resin (>0.8 mmol/g)2-Chlorotrityl Chloride (2-CTC) or ChemMatrix (<0.4 mmol/g)Lower loading reduces inter-chain aggregation. 2-CTC prevents diketopiperazine formation and swells better in DCM/DMF.
Coupling Single Coupling (1 hr)Double Coupling (2 x 45 min)Steric hindrance from the bulky Boc side chains of the previous Lys residue requires aggressive coupling.
Solvent DMF onlyDMF + 1% Triton X-100 or NMP NMP or detergents disrupt hydrogen bonding networks (aggregation) better than DMF.
Deprotection 20% Piperidine20% Piperidine + 0.1M HOBt HOBt suppresses aspartimide formation (irrelevant here) but also helps disrupt aggregation during deprotection.
Workflow Visualization: The "Difficult Sequence" Logic

Use this logic flow to determine if your coupling efficiency is the bottleneck.

CouplingLogic Start Start: Coupling Fmoc-Lys(Boc)-OH Kaiser Perform Kaiser Test (Ninhydrin) Start->Kaiser ResultNeg Result: Negative (Colorless Beads) Kaiser->ResultNeg Complete ResultPos Result: Positive (Blue Beads) Kaiser->ResultPos Incomplete NextStep Proceed to Deprotection ResultNeg->NextStep DoubleCouple Perform Double Coupling (New Reagents) ResultPos->DoubleCouple Chaotropic Add Chaotropic Salts (0.1M LiCl or KSCN) ResultPos->Chaotropic Persistent Failure DoubleCouple->Kaiser Cap Acetylate (Cap) Unreacted Amines Chaotropic->Cap If still fails

Caption: Logic flow for monitoring coupling efficiency. Persistent positive Kaiser tests indicate aggregation, requiring chaotropic salts (LiCl) or resin substitution.

Phase II: Cleavage & Side-Chain Removal

The Problem: Mass Spec shows peaks at +56 Da, +100 Da, or +200 Da. The Cause: Incomplete Boc removal or


-butyl cation re-attachment (alkylation) to the lysine side chains.
The "Scavenger Overload" Cocktail

Standard cleavage cocktails (95% TFA / 2.5% TIS / 2.5% H2O) are often insufficient for K4 because you are removing four Boc groups and a linker simultaneously.

Recommended Cocktail (Reagent K modified):

  • TFA (Trifluoroacetic acid): 90%

  • TIS (Triisopropylsilane): 5% (Primary scavenger)

  • Water: 2.5%

  • DODT (2,2'-(Ethylenedioxy)diethanethiol): 2.5% (Optional, but helps if any oxidized species are present)

  • Time: 3–4 hours at Room Temperature.

Critical Step: Cold Ether Precipitation. Do not rotovap the TFA down to dryness if possible. Pour the cleavage mixture directly into excess ice-cold diethyl ether. This prevents the high concentration of cleaved protecting groups from polymerizing or re-reacting with your peptide.

Phase III: Purification (The "Invisible Peptide" Issue)

The Problem: The peptide does not appear on the chromatogram, or elutes immediately (Void Volume,


).
The Cause:  H-Lys-Lys-Lys-Lys-OH is extremely hydrophilic (4 positive charges, 1 negative charge at pH 2). It has almost no interaction with standard C18 hydrophobic stationary phases.
Troubleshooting Table: Retention Strategies
MethodStationary PhaseMobile Phase ModifierWhy it works
Standard (Fails) C18 (Standard)0.1% TFAPeptide is too polar; TFA ion-pairing is insufficient to retain it on C18.
Option A: Ion-Pairing C18 (End-capped)0.1% PFPA (Pentafluoropropionic acid) PFPA is more hydrophobic than TFA. It pairs with the Lys amines, making the complex "greasy" enough to stick to C18.
Option B: HILIC HILIC (Silica/Amide) Ammonium Formate / AcetonitrileHILIC works in "reverse": water is the strong solvent. Highly polar peptides are retained well and elute with increasing water.
Option C: AQ-C18 C18-Aq (Polar Embedded) 0.1% TFAThese columns are designed to prevent "phase collapse" in 100% aqueous conditions, allowing initial retention of polar species.
Purification Workflow Diagram

PurificationFlow Sample Crude Peptide (Highly Polar) Check Analytical Run (Standard C18) Sample->Check Decision Retention? Check->Decision Retained Proceed to Prep HPLC Decision->Retained k' > 2 Void Elutes in Void Volume Decision->Void k' < 1 Fix1 Switch Modifier: Use PFPA or HFBA Void->Fix1 First Attempt Fix1->Retained Success Fix2 Switch Mode: Use HILIC Column Fix1->Fix2 Fail

Caption: Decision matrix for purifying hydrophilic poly-lysine peptides. If standard C18 fails, increasing ion-pairing strength (PFPA) is the first line of defense.

Frequently Asked Questions (FAQ)

Q: My Mass Spec shows a mass of [M+H]+ = 630.5, but I also see a large peak at 730.6. What is it? A: That is likely [M + Boc] . It indicates incomplete deprotection. The Boc group adds exactly 100 Da. If you see +56 Da, it is likely a


-butyl adduct (alkylation) where the cation reacted with the side chain because scavenger concentration was too low.

Q: The resin turned purple after the Kaiser test, but I already double-coupled. Should I triple couple? A: If you have double-coupled with fresh reagents and it is still positive, you are likely facing aggregation. Triple coupling rarely helps. Instead, try a "Magic Mixture" wash (DCM/DMF/NMP with 1% Triton X-100) or cap the unreacted amines with acetic anhydride to prevent deletion sequences, then proceed.

Q: Can I just use a C8 column instead of C18? A: No. A C8 column is less hydrophobic than C18. Since your problem is that the peptide is too hydrophilic to stick, moving to C8 will make retention even worse. You need more interaction (C18 with PFPA) or a different mechanism (HILIC).

References

  • Isidro-Llobet, A., et al. (2009).[1] "Amino Acid-Protecting Groups."[1][2][3] Chemical Reviews. (Definitive guide on Boc/Fmoc stability and removal).

  • Biotage. (2023).[4][5] "Five Tips and Tricks for Success in Solid Phase Peptide Synthesis." (Strategies for aggregation and double coupling).

  • Mant, C.T., & Hodges, R.S. (2002). "High-Performance Liquid Chromatography of Peptides." Methods in Molecular Biology. (Protocols for ion-pairing agents like PFPA/Perchlorate for hydrophilic peptides).

  • BenchChem. (2025).[6][7] "Overcoming Aggregation in Solid-Phase Peptide Synthesis." (Specifics on resin swelling and chaotropic salts).

  • CEM Corporation. "CarboMAX™ - Enhanced Coupling at Elevated Temperatures." (Modern protocols for difficult sequences using heating).

Sources

Troubleshooting

Resolving steric hindrance issues when using Tetralysine linkers

Topic: Resolving Steric Hindrance in Tetralysine ( ) Linker Systems Role: Senior Application Scientist Status: Active Support Ticket Introduction: The Tetralysine Paradox Welcome to the Technical Support Center. You are...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Steric Hindrance in Tetralysine (


) Linker Systems
Role:  Senior Application Scientist
Status:  Active Support Ticket

Introduction: The Tetralysine Paradox

Welcome to the Technical Support Center. You are likely here because you are utilizing a Tetralysine (


) linker to enhance the solubility of a hydrophobic payload (e.g., PBD dimers, camptothecins) in your Antibody-Drug Conjugate (ADC) or fusion protein.

While the cationic charge of the


 motif is excellent for masking hydrophobicity, it introduces a specific set of steric challenges. The high charge density can create electrostatic repulsion that mimics steric bulk, or the linker length may be insufficient to allow protease access, leading to "steric shielding" of the cleavage site.

This guide addresses the three most common steric failure modes: Enzymatic Inaccessibility , Binding Interface Interference , and Charge-Induced Aggregation .

Module 1: Diagnostic Framework

Before optimizing, we must confirm that steric hindrance is the root cause.

Q1: How do I distinguish between steric hindrance and non-specific aggregation?

Diagnosis: Steric hindrance is a structural incompatibility; aggregation is a colloidal instability. If your


-linked conjugate fails to bind its target or release its payload, but remains monomeric in solution, you have a steric issue. If it precipitates, you have a solubility issue.

The Validation Protocol (SEC-MALS vs. ELISA): Use this self-validating workflow to categorize the failure.

  • Run SEC-MALS (Size Exclusion Chromatography - Multi-Angle Light Scattering):

    • Observation: High molecular weight species (HMWS) > 5%.

    • Conclusion:Aggregation. The

      
       charge is interacting with the protein surface or other monomers.
      
    • Observation: Monomeric peak (>95%) but low activity.

  • Run Antigen-Binding ELISA:

    • Compare the

      
       of the Conjugate vs. Naked Antibody.
      
    • Result:

      
       increases >5-fold.
      

Module 2: Resolving Enzymatic Inaccessibility

Issue: The linker is designed to be cleaved (e.g., by Cathepsin B or Trypsin), but payload release is slow or non-existent.

Q2: My payload is not releasing, even though the KKKK site is theoretically cleavable. Why?

Root Cause: Proteases have deep active site clefts. If your hydrophobic payload is directly attached to the


 motif, the bulk of the payload may prevent the lysine residues from threading into the protease active site. This is Steric Shielding .

The Solution: Flanking Spacers (The "GS" Insertion) You must decouple the cleavage site from the payload bulk.

  • Current Design (Failing): [Antibody] — [KKKK] — [Payload]

  • Optimized Design: [Antibody] — [GGGGS] — [KKKK] — [GGS] — [Payload]

Mechanism: The Glycine-Serine (GS) spacers provide rotational freedom (


 bond rotation), allowing the 

motif to extend away from the payload and the antibody surface, exposing it to the solvent and the enzyme.
Q3: Does the "Odd-Even" rule apply to Lysine linkers?

Expert Insight: Yes. While less critical than in rigid helical linkers, odd numbers of amino acids in the spacer can sometimes disrupt secondary structure formation that leads to steric clashes. However, for


 systems, length is more critical than parity .
  • Recommendation: Ensure the total distance from the antibody surface to the cleavage site is

    
     (approx. 8–10 amino acids) to escape the antibody's hydration shell.
    

Module 3: Visualization & Workflow

The following diagram illustrates the decision tree for resolving steric clashes based on the specific failure mode (Binding vs. Cleavage).

StericOptimization Start Issue: Reduced Efficacy CheckAgg Step 1: SEC-MALS Analysis (Check Aggregation) Start->CheckAgg IsAgg High Aggregation? CheckAgg->IsAgg SolubilityFix Fix: Charge Masking (Add PEG Spacer) IsAgg->SolubilityFix Yes CheckBind Step 2: Antigen Binding (ELISA) IsAgg->CheckBind No (Monomeric) SolubilityFix->CheckAgg Re-test IsBindLow Reduced Affinity? CheckBind->IsBindLow StericFix Fix: Site-Specific Conjugation (Move away from CDRs) IsBindLow->StericFix Yes CheckCleave Step 3: Cleavage Assay (Cathepsin B/Trypsin) IsBindLow->CheckCleave No StericFix->CheckBind Re-test IsCleaveLow Slow Release? CheckCleave->IsCleaveLow SpacerFix Fix: Flanking Spacers (Insert GGGGS) IsCleaveLow->SpacerFix Yes Success Optimized Construct IsCleaveLow->Success No SpacerFix->CheckCleave Re-test

Caption: Workflow for diagnosing and resolving steric hindrance in Tetralysine-linked conjugates. Blue nodes indicate diagnostic steps; Green/Yellow/Red nodes indicate specific engineering solutions.

Module 4: Advanced Engineering Protocols

Comparison of Spacer Strategies

When the


 linker causes steric clashes, selecting the right spacer is critical. Use this table to select the modification based on your payload type.
Spacer TypeSequence/StructureRigidityPrimary Use CaseSteric Impact
Flexible

LowGeneral extension; enzymatic access.Allows "searching" for the active site.
Rigid

or Pro-rich
HighSeparating domains; preventing folding back.Forces payload away from mAb surface.
Hydrophilic

N/ASolubility enhancement; reducing aggregation.Increases hydrodynamic radius (can increase sterics if too long).
Self-Immolative PABC (p-aminobenzyl carbamate)RigidFacilitating release after cleavage.Pushes payload away from the cleavage site.
Protocol: Optimization of Linker Length (The "Ruler" Experiment)

To empirically determine the minimum linker length required to overcome steric hindrance, perform the following "Ruler" experiment.

Objective: Identify the minimal spacer length (


) required to restore 

(cleavage efficiency) or

(binding affinity).
  • Construct Library: Synthesize 3 variants of your conjugate:

    • Variant A (Zero Spacer): mAb-

      
      -Payload
      
    • Variant B (Short Spacer): mAb-

      
      -
      
      
      
      -Payload
    • Variant C (Long Spacer): mAb-

      
      -
      
      
      
      -Payload
  • Kinetic Cleavage Assay:

    • Incubate equimolar concentrations of variants with Cathepsin B (or relevant protease).

    • Measure free payload release via HPLC at

      
       min.
      
    • Success Metric: The variant where the release rate plateaus is your optimal length.

  • Data Interpretation:

    • If A = B = C

      
       The issue is not steric (likely chemical inactivation).
      
    • If C > B > A

      
       Classic steric hindrance. Use Variant C.
      

References

  • Su, Z., et al. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers in Pharmacology. [Link]

  • Tsuchikama, K., & An, Z. (2018). Antibody-drug conjugates: recent advances in conjugation and linker chemistries. Protein & Cell. [Link]

  • Nolan, M. C., et al. (2021).[1] Bioconjugation Strategies for Connecting Proteins to DNA-Linkers for Single-Molecule Force-Based Experiments. Molecules. [Link]

Sources

Optimization

Technical Support Center: Overcoming Non-Specific Binding of H-Lys-Lys-Lys-Lys-OH in ELISA

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to our dedicated technical support guide for troubleshooting non-specific binding (NSB) issues when working with the highly cationic peptide...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support guide for troubleshooting non-specific binding (NSB) issues when working with the highly cationic peptide, H-Lys-Lys-Lys-Lys-OH (Tetra-lysine), in ELISA. As a Senior Application Scientist, I understand that high background noise and false positives can be a significant roadblock in your research. This guide is structured to provide you with a deep understanding of the underlying causes of NSB with poly-lysine peptides and to offer practical, field-proven solutions to ensure the accuracy and reliability of your immunoassay data.

The Challenge: Why is H-Lys-Lys-Lys-Lys-OH Prone to Non-Specific Binding?

The primary reason for the high degree of non-specific binding observed with H-Lys-Lys-Lys-Lys-OH lies in its strong positive charge. At a neutral pH, the four lysine residues are protonated, resulting in a significant net positive charge. Standard polystyrene ELISA plates often have a negatively charged surface, which is intentionally introduced to facilitate the binding of proteins and other biomolecules through a combination of hydrophobic and ionic interactions.[1][2] This creates a strong electrostatic attraction between the positively charged tetra-lysine peptide and the negatively charged plate surface, leading to non-specific adsorption that is difficult to prevent with standard blocking procedures.

Troubleshooting Q&A: Your Questions Answered

Here, we address common issues encountered when performing ELISAs with H-Lys-Lys-Lys-Lys-OH and provide detailed, scientifically-grounded solutions.

Q1: I'm seeing very high background in my no-antigen control wells. What is the most likely cause?

A1: The most probable cause is the direct, non-specific binding of your H-Lys-Lys-Lys-Lys-OH peptide to the ELISA plate surface. This is a classic issue with highly cationic peptides. The standard blocking buffers may not be sufficient to shield the negative charges on the plate from the strong positive charge of the tetra-lysine.

In-depth Explanation:

Standard high-binding ELISA plates are treated to introduce negatively charged groups, such as carboxyl groups, on their surface.[2][3] This enhances the adsorption of antigens and antibodies. However, for a small, highly positive molecule like tetra-lysine, these negative charges act as strong binding sites, leading to significant non-specific binding that can overwhelm the specific signal of your assay.

To address this, you need to employ strategies that specifically counteract these strong electrostatic interactions. This can involve modifying your blocking buffer, adjusting the ionic strength of your wash buffers, or even choosing a different type of ELISA plate.

Q2: My current blocking buffer (e.g., 1% BSA in PBS) isn't reducing the background. What should I try next?

A2: When a standard BSA or milk-based blocking buffer is ineffective, a multi-pronged approach to optimizing your blocking and washing steps is necessary. The goal is to either neutralize the charges on the plate more effectively or to compete with the non-specific binding of the tetra-lysine peptide.

Strategies for Enhanced Blocking:

  • Increase the Ionic Strength of Your Buffers: Adding salts like sodium chloride (NaCl) to your blocking and wash buffers can help to disrupt electrostatic interactions.[4] The salt ions will form a hydration shell around both the charged peptide and the charged surface of the plate, effectively masking their charges and reducing their non-specific attraction.

  • Use a Combination of Blocking Agents: A single type of blocking protein may not be sufficient. Consider a combination of a protein-based blocker with a non-ionic detergent.[5] For example, a buffer containing 1% BSA and 0.05% Tween-20 can be more effective than BSA alone.[1] The BSA will occupy larger hydrophobic and charged sites, while the Tween-20 will help to disrupt weaker hydrophobic interactions.

  • Consider Non-Protein Blocking Buffers: In some cases, protein-based blockers can contribute to background noise.[6] Commercially available synthetic polymer-based blockers can offer a more inert and consistent alternative.[7]

Q3: Can I modify the ELISA plate itself to reduce non-specific binding?

A3: Yes, modifying the plate surface or choosing a plate with a different surface chemistry can be a very effective strategy.

Plate Modification and Selection:

  • Use Medium-Binding Plates: If you are currently using high-binding plates, switching to medium-binding plates may reduce non-specific binding.[1] Medium-binding plates are generally more hydrophobic and have a lower density of negative charges, which can decrease the electrostatic attraction to your cationic peptide.[1][3]

  • Covalent Plate Coupling: For a more robust solution, consider using plates that allow for the covalent attachment of your capture antibody. This orients the antibody correctly and can lead to a more uniform and stable coating, which may in turn reduce the exposure of non-specific binding sites.

Experimental Protocols and Workflows

Here are detailed protocols for the key troubleshooting steps discussed above.

Protocol 1: Optimizing Wash Buffer Ionic Strength

This protocol will help you determine the optimal salt concentration in your wash buffer to minimize non-specific binding of H-Lys-Lys-Lys-Lys-OH.

Materials:

  • Coated and blocked ELISA plate

  • H-Lys-Lys-Lys-Lys-OH peptide standard

  • Detection antibody

  • Phosphate-Buffered Saline (PBS)

  • Sodium Chloride (NaCl)

  • Tween-20

Procedure:

  • Prepare a series of wash buffers with increasing concentrations of NaCl in PBS with 0.05% Tween-20 (PBST). Recommended concentrations to test are: 150 mM (standard PBS), 300 mM, 500 mM, and 1 M NaCl.

  • Run your standard ELISA protocol , but divide your plate into sections, each to be washed with a different salt concentration.

  • Include no-antigen control wells for each wash buffer condition.

  • After the peptide incubation step , wash the respective sections of the plate with the corresponding high-salt wash buffer.

  • Proceed with the remaining ELISA steps as per your standard protocol.

  • Analyze the results by comparing the signal-to-noise ratio for each wash buffer condition. The optimal salt concentration will be the one that provides the lowest background in the no-antigen control wells without significantly compromising the specific signal.

Protocol 2: Comparative Analysis of Blocking Buffers

This experiment will allow you to systematically compare the effectiveness of different blocking buffers.

Materials:

  • Uncoated high-binding ELISA plates

  • Your capture antibody

  • H-Lys-Lys-Lys-Lys-OH peptide

  • A selection of blocking buffers to test (see table below)

  • Your standard detection reagents

Blocking Buffer Composition Rationale
Standard BSA 1% BSA in PBSBaseline control.
BSA + Tween-20 1% BSA, 0.05% Tween-20 in PBSCombines protein blocking with detergent to disrupt hydrophobic interactions.[1]
Non-Fat Dry Milk 5% Non-Fat Dry Milk in PBSA common and effective protein-based blocker.
High Salt BSA 1% BSA in PBS with 500 mM NaClIncreased ionic strength to reduce electrostatic interactions.[4]
Commercial Blocker Varies (often proprietary synthetic polymers)Can offer superior performance with reduced cross-reactivity.

Procedure:

  • Coat the ELISA plate with your capture antibody as per your standard protocol.

  • Wash the plate and then add the different blocking buffers to separate sections of the plate.

  • Incubate for the recommended blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C).

  • Wash the plate and proceed with the addition of your H-Lys-Lys-Lys-Lys-OH peptide (including no-antigen controls for each blocking condition).

  • Complete the ELISA and compare the background signal and the specific signal for each blocking buffer.

Visualizing the Mechanisms and Solutions

The following diagrams illustrate the principles of non-specific binding and the mechanisms of the proposed solutions.

cluster_0 Non-Specific Binding of Tetra-lysine Plate Negatively Charged ELISA Plate Surface (-) Peptide H-Lys-Lys-Lys-Lys-OH (++++) Positively Charged Peptide->Plate Strong Electrostatic Attraction

Caption: Strong electrostatic attraction between the positively charged tetra-lysine and the negatively charged ELISA plate surface.

cluster_1 Mitigation with High Salt Buffer Plate_Salt Negatively Charged ELISA Plate Surface (-) Peptide_Salt H-Lys-Lys-Lys-Lys-OH (++++) Positively Charged Peptide_Salt->Plate_Salt Reduced Electrostatic Attraction Salt_Ions Salt Ions (Na+, Cl-) Form Hydration Shells Salt_Ions->Plate_Salt Masks Plate Charge Salt_Ions->Peptide_Salt Masks Peptide Charge

Caption: High salt concentration in buffers masks charges and reduces non-specific binding.

cluster_2 Effective Blocking with Combined Agents Plate_Blocked Negatively Charged ELISA Plate Surface BSA BSA BSA->Plate_Blocked Occupies Charged & Hydrophobic Sites Tween Tween-20 Tween->Plate_Blocked Disrupts Hydrophobic Interactions Peptide_Blocked H-Lys-Lys-Lys-Lys-OH (++++) Positively Charged Peptide_Blocked->Plate_Blocked Binding Prevented

Caption: A combination of blocking agents effectively covers the plate surface, preventing non-specific peptide binding.

Summary and Final Recommendations

Overcoming the non-specific binding of H-Lys-Lys-Lys-Lys-OH in ELISA requires a systematic and informed approach. The key is to counteract the strong electrostatic interactions between the highly cationic peptide and the negatively charged ELISA plate.

Key Takeaways:

  • Start with Buffer Optimization: Increasing the ionic strength of your wash and blocking buffers is often the most straightforward and effective first step.

  • Don't Rely on a Single Blocking Agent: Experiment with different types of blocking buffers, including combinations of protein-based blockers and non-ionic detergents.

  • Consider Your Plate Choice: If buffer optimization is insufficient, switching to a medium-binding plate or a plate that allows for covalent attachment of your capture antibody can significantly reduce background.

  • Systematic Troubleshooting is Crucial: Use the provided protocols to methodically test different conditions and identify the optimal parameters for your specific assay.

By understanding the underlying principles and applying these troubleshooting strategies, you can significantly improve the quality of your ELISA data and achieve the reliable and reproducible results necessary for your research and development efforts.

References

  • Biocompare. (n.d.). ELISA Blocking Buffers. Retrieved from [Link]

  • Chen, H. A., et al. (2021). Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection. Foods, 10(7), 1546. Retrieved from [Link]

  • Corning Incorporated. (n.d.). Immobilization Principles – Selecting the Surface for ELISA Assays. Retrieved from [Link]

  • Corning Incorporated. (n.d.). Effective Blocking Procedures - ELISA Technical Bulletin - No. 3. Retrieved from [Link]

  • SeraCare. (n.d.). Technical Guide for ELISA. Retrieved from [Link]

  • Vance, S. A., & Sandros, M. G. (2019). Suppressing Non-Specific Binding of Proteins onto Electrode Surfaces in the Development of Electrochemical Immunosensors. Sensors, 19(3), 479. Retrieved from [Link]

  • Various Authors. (2014, February 5). Is there a way to continuously block non-specific binding at Elisa experiments? ResearchGate. Retrieved from [Link]

Sources

Troubleshooting

Detecting impurities in synthetic H-Lys-Lys-Lys-Lys-OH preparations

Executive Summary & Technical Context Synthesizing and purifying H-Lys-Lys-Lys-Lys-OH (Tetralysine or K4) presents a unique set of challenges distinct from standard hydrophobic peptides. As a polycationic homopolymer, K4...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context

Synthesizing and purifying H-Lys-Lys-Lys-Lys-OH (Tetralysine or K4) presents a unique set of challenges distinct from standard hydrophobic peptides. As a polycationic homopolymer, K4 exhibits extreme polarity and a high charge density at neutral pH.

The Core Problem: Standard Reversed-Phase HPLC (RP-HPLC) protocols often fail because K4 elutes in the void volume due to lack of hydrophobic interaction with C18 stationary phases. Furthermore, distinguishing the target K4 from "Deletion Impurities" (K3, K2) is chromatographically difficult because the hydrophobicity difference between adding one Lysine residue is minimal compared to the massive polarity of the backbone.

This guide provides a self-validating troubleshooting framework for detecting and resolving these specific impurities.

Impurity Profile & Identification Guide

Before troubleshooting, you must define what you are looking for. In Solid Phase Peptide Synthesis (SPPS) of K4, the impurity profile is predictable based on the synthesis mechanism.

Table 1: Common Impurities in K4 Synthesis

Impurity TypeOriginMass Shift (Δ Mass)Detection Challenge
Deletion Sequence (K3) Incomplete coupling of one Lys residue.-128.17 DaCo-elutes with K4 on standard C18; requires shallow gradient.
Insertion Sequence (K5) "Double hit" coupling (excess reagent).+128.17 DaOften appears as a shoulder on the main peak.
Incomplete Deprotection Fmoc or Boc group remaining on N-term or side chain.+222 Da (Fmoc) / +100 Da (Boc)Hydrophobic; elutes much later (easy to separate).
Acetylation Capping step reaction with N-terminus.+42.04 DaElutes slightly later than K4.
Counter-Ion Contamination TFA/Acetate salts from purification.[1]N/A (Non-covalent)Invisible in UV; suppresses ionization in MS; requires Ion Chromatography or NMR.

Troubleshooting Workflow: Chromatographic Separation

Issue: "My K4 peptide elutes in the void volume (t0) or shows poor resolution from impurities."

Root Cause: Lysine side chains are protonated (


) at acidic pH. A short chain of 4 Lysines is extremely hydrophilic. Standard C18 columns cannot retain it using a standard 5-95% ACN gradient.

Diagram 1: HPLC Method Development Decision Tree

HPLC_Decision_Tree Start Start: K4 Retention Issue Check_Void Is K4 eluting in Void Volume? Start->Check_Void Ion_Pair Switch Ion-Pairing Reagent (Replace TFA with 0.1% HFBA) Check_Void->Ion_Pair Yes Check_Res Is K3/K4 Resolution > 1.5? Check_Void->Check_Res No (Retained but poor shape) Ion_Pair->Check_Res Column_Switch Switch Stationary Phase (Use HILIC or Polar-Embedded C18) Final_Method Validated Method Column_Switch->Final_Method Gradient_Opt Optimize Gradient (0-10% B over 30 min) Check_Res->Gradient_Opt No Check_Res->Final_Method Yes Gradient_Opt->Column_Switch Still Fails

Caption: Decision logic for retaining and resolving polar poly-lysine peptides on HPLC.

Protocol A: Optimized HPLC Conditions for K4

Standard conditions will fail. Use this specialized protocol.

  • Stationary Phase: Use a Polar-Embedded C18 (e.g., Waters Atlantis T3, Phenomenex Luna Omega Polar) or a HILIC column.

    • Why? Standard C18 chains collapse in 100% water (phase collapse). Polar-embedded phases remain extended in high aqueous conditions, allowing interaction with the polar peptide [1].

  • Mobile Phase A: Water + 0.1% HFBA (Heptafluorobutyric Acid) .

    • Why? TFA is often too weak of an ion-pairing agent for K4. HFBA is more hydrophobic; it pairs with the Lys amines to create a neutral "surfactant-like" complex that sticks better to the C18 column [2].

  • Mobile Phase B: Acetonitrile + 0.1% HFBA.

  • Gradient: Isocratic hold at 0% B for 2 mins, then 0% to 15% B over 20 minutes.

    • Why? K4 elutes very early. A steep gradient (e.g., 0-50%) will compress K3 and K4 into a single peak. You need a "shallow" gradient.

Troubleshooting Workflow: Mass Spectrometry (LC-MS)

Issue: "I see the correct mass, but also confusing signals at M+114 or M+228, or low sensitivity."

Root Cause: Polycationic peptides like K4 form strong adducts with TFA and exhibit "charge envelope" distribution (


 charge states).

Diagram 2: MS Signal Interpretation Logic

MS_Logic Sample LC-MS Spectrum Main_Peak Identify Main Peak (Calc MW: 530.7 Da) Sample->Main_Peak Charge_State Check Charge States [M+2H]2+ (266.3) [M+3H]3+ (177.9) Main_Peak->Charge_State Adducts TFA Adducts (+114 Da) Common in ESI+ Charge_State->Adducts Satellite Peaks? Impurities Check -128 Da (K3) Check +128 Da (K5) Charge_State->Impurities Clean Spectrum?

Caption: Workflow for distinguishing genuine impurities from MS artifacts (adducts/charge states).

FAQ: Why is my MS sensitivity so low?

Answer:

  • TFA Suppression: If you used TFA in your mobile phase, it suppresses ionization in Electrospray (ESI).

    • Fix: Switch to Formic Acid (0.1%) for the MS run, but note that retention time will shift (K4 will elute earlier).

  • Charge Distribution: The signal is split between

    
    , 
    
    
    
    , and
    
    
    . You must sum the intensities of all charge states to get the true abundance.

Critical Impurity: Counter-Ion Contamination

Issue: "My peptide weighs correctly, but the elemental analysis (N%) is off, or the biological assay is toxic."

Explanation: Synthetic K4 is effectively a "sponge" for counter-ions. If purified with TFA buffers, the product is H-Lys-Lys-Lys-Lys-OH • x TFA .[2][3][4]

  • Since K4 has 4 side-chain amines + 1 N-terminus = 5 basic sites.

  • You might have up to 5 moles of TFA per mole of peptide.

  • TFA is cytotoxic and alters pH in biological assays [3].

Protocol B: Counter-Ion Exchange (TFA Removal)

Do not skip this step for cell-based assays.

  • Resin Method (Recommended):

    • Dissolve peptide in water.[4][5]

    • Pass through a Quaternary Ammonium Chloride resin (e.g., Dowex 1x2) pre-washed with 0.1M HCl (to get Chloride salt) or 0.1M Acetic Acid (to get Acetate salt).

    • Lyophilize immediately.

  • Verification:

    • Use 19F-NMR (Fluorine NMR) to detect residual TFA.

    • Use Ion Chromatography (IC) to quantify Chloride or Acetate content [4].[1]

References

  • Mant, C. T., & Hodges, R. S. (2002). High-Performance Liquid Chromatography of Peptides and Proteins: Separation, Analysis, and Conformation. CRC Press.
  • Sigma-Aldrich. (n.d.). Peptide Synthesis and Purification Guide. Retrieved from

  • Cornish, J., et al. (1999). Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes. American Journal of Physiology-Endocrinology and Metabolism. Retrieved from

  • Shimadzu Corporation. (n.d.). Determination of Counter Ions of Synthetic Peptides Using Ion Chromatograph. Retrieved from

Disclaimer: This guide is intended for research use only. Always consult the Safety Data Sheet (SDS) for specific chemical hazards.

Sources

Reference Data & Comparative Studies

Validation

Binding Affinity Analysis: Tetralysine (K4) vs. Tetraarginine (R4)

Executive Summary: The "Arginine Magic" Explained In the development of peptide-based therapeutics and nucleic acid delivery systems, the choice between Tetralysine (K4) and Tetraarginine (R4) is rarely a matter of simpl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Arginine Magic" Explained

In the development of peptide-based therapeutics and nucleic acid delivery systems, the choice between Tetralysine (K4) and Tetraarginine (R4) is rarely a matter of simple charge equivalence. While both carry a nominal net charge of +4 at physiological pH, their binding behaviors differ fundamentally due to the distinct geometry and thermodynamics of their side chains.

The Verdict: Tetraarginine (R4) consistently demonstrates higher binding affinity, superior complex stability, and greater membrane translocation potential compared to Tetralysine (K4) .

  • K4 (Lysine): Relies on point-charge electrostatic interactions (Ammonium group). Best suited for reversible binding or when lower toxicity/easier release is required.

  • R4 (Arginine): Utilizes the Guanidinium group to form bidentate hydrogen bonds and engage in cation-

    
     interactions. This results in "molecular interlocking" with phosphate backbones (DNA/RNA) and sulfate groups (Heparan Sulfate), creating complexes that are thermodynamically more stable but harder to dissociate.
    

Mechanistic Divergence: Guanidinium vs. Ammonium

The disparity in performance stems from the atomic-level interaction modes of the side chains.

The Guanidinium Advantage (R4)

The arginine side chain contains a guanidinium group (


), which is planar and chemically hard.
  • Bidentate Hydrogen Bonding: The guanidinium group can form two parallel hydrogen bonds with phosphate oxygens (e.g., in DNA or lipid headgroups) or sulfate groups. This "arginine fork" creates a rigid, high-affinity anchor.

  • Charge Delocalization: The positive charge is delocalized over three nitrogen atoms, reducing the energetic penalty of desolvation when entering hydrophobic environments (like cell membranes).

  • Cation-

    
     Interactions:  Arginine residues can stack against DNA bases or aromatic amino acids (Trp, Tyr, Phe), adding a non-electrostatic component to the affinity.
    
The Ammonium Limitation (K4)

The lysine side chain terminates in a primary ammonium group (


).
  • Monodentate Interaction: It typically forms only a single hydrogen bond with a phosphate acceptor.

  • Hydration Shell: The ammonium group has a tightly held hydration shell that is energetically costly to strip away, making membrane penetration and tight groove binding less favorable than for arginine.

Thermodynamic Comparison Table
FeatureTetralysine (K4)Tetraarginine (R4)Impact on Binding
Functional Group Primary Amine (

)
Guanidinium (

)
R4 creates stiffer, more specific contacts.
pKa ~10.5~12.5R4 remains fully charged over a wider pH range.
Bonding Mode Electrostatic (Point charge)Electrostatic + Bidentate H-Bond + Cation-

R4 affinity is often 2-5x higher for phosphates.
Membrane Behavior Repelled by hydrophobic coreCharge delocalization allows transient entryR4 is a superior Cell Penetrating Peptide (CPP) motif.
DNA Condensation Looser packing; easier releaseTighter packing; "locked" conformationR4 protects DNA better but may hinder release.

Visualizing the Interaction Pathways

The following diagram illustrates the mechanistic pathways that lead to the observed differences in binding affinity and cellular uptake.

BindingMechanism Peptide Cationic Peptide Source K4 Tetralysine (K4) (Ammonium Group) Peptide->K4 R4 Tetraarginine (R4) (Guanidinium Group) Peptide->R4 InteractionK Monodentate H-Bond (Point Charge) K4->InteractionK High Desolvation Cost InteractionR Bidentate H-Bond (Arginine Fork) + Cation-Pi R4->InteractionR Charge Delocalization ResultK Moderate Affinity Loose DNA Condensation Low Membrane Entry InteractionK->ResultK ResultR High Affinity Tight DNA Condensation Membrane Translocation InteractionR->ResultR

Figure 1: Mechanistic divergence of Lysine vs. Arginine binding pathways. Note the structural "Arginine Fork" leading to higher affinity outcomes.

Experimental Validation: Protocols & Data

To objectively compare K4 and R4, researchers should utilize Isothermal Titration Calorimetry (ITC) for thermodynamics and Electrophoretic Mobility Shift Assays (EMSA) for macroscopic binding confirmation.

Protocol: Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for measuring binding affinity (


), enthalpy (

), and stoichiometry (

) without labeling.

Objective: Determine thermodynamic parameters of K4/R4 binding to a dsDNA oligonucleotide (e.g., 20-mer).

Workflow:

  • Preparation:

    • Ligand (Syringe): 1-2 mM K4 or R4 peptide in 10 mM HEPES, 150 mM NaCl, pH 7.4.

    • Macromolecule (Cell): 50-100

      
      M dsDNA in the exact same buffer (critical to avoid heat of dilution).
      
  • Execution:

    • Perform 20 injections of 2

      
      L each at 25°C.
      
    • Set reference power to 10

      
      cal/sec.
      
    • Stirring speed: 750-1000 rpm.

  • Analysis:

    • Fit data to a "One Set of Sites" model (or "Sequential Binding" if cooperativity is suspected).

    • Expected Result: R4 will typically show a more negative

      
       (enthalpy driven by H-bonds) and a lower 
      
      
      
      (tighter binding) compared to K4.
Protocol: Gel Retardation Assay (EMSA)

Visualizes the formation of stable complexes and DNA condensation.

Workflow:

  • Mixture: Incubate 0.5

    
    g plasmid DNA with increasing molar ratios (N/P ratio) of K4 or R4 (e.g., 0.5, 1, 2, 4, 8) for 30 mins at RT.[1]
    
  • Electrophoresis: Run on a 1% agarose gel with EtBr or SYBR Green.

  • Observation:

    • K4: May require higher N/P ratios to fully retard DNA migration. Bands may appear smeared, indicating rapid on/off rates (instability).

    • R4: Typically achieves full retardation at lower N/P ratios. Complexes often stay in the well (aggregates) due to tight condensation.

Experimental Workflow Diagram

Workflow cluster_ITC Thermodynamics (ITC) cluster_EMSA Gel Shift (EMSA) Start Start: Peptide Comparison Step1 Titrate Peptide (K4/R4) into DNA/Heparin Start->Step1 StepA Incubate Peptide + DNA (Various N/P Ratios) Start->StepA Step2 Measure Heat Change (μcal/sec) Step3 Calculate Kd, ΔH, ΔS Result Comparative Profile: R4: High Affinity / Enthalpic Driver K4: Moderate Affinity / Entropic Driver Step3->Result StepB Agarose Gel Electrophoresis StepC Analyze Migration Retardation StepC->Result

Figure 2: Parallel workflow for characterizing peptide binding affinity and complex stability.

Application-Specific Performance Guide

Nucleic Acid Transfection
  • K4: Generally ineffective as a standalone transfection agent. The binding is too weak to condense DNA into nanoparticles capable of endocytosis.

  • R4: Shows marginal transfection capability alone but is significantly more effective than K4. However, R8 (Octaarginine) is the industry standard for CPPs; R4 is often considered the "minimum threshold" for binding but requires hydrophobic modification (e.g., stearylation) to achieve effective cytosolic delivery.

Heparin Binding & Chromatography
  • Purification: In Heparin Affinity Chromatography, R4 peptides will elute at significantly higher salt concentrations (e.g., >1.0 M NaCl) compared to K4 peptides (eluting ~0.5-0.7 M NaCl). This makes R4 tags useful for high-purity capture but harder to elute gently.

  • Biological Interaction: R4 mimics the heparin-binding domains of growth factors (e.g., VEGF, FGF) more accurately than K4, making it a better probe for inhibiting glycosaminoglycan-protein interactions.

References

  • A Comparison of DNA Compaction by Arginine and Lysine Peptides: A Physical Basis for Arginine Rich Protamines Source: National Institutes of Health (PMC) Key Insight: Arginine peptides compact DNA more tightly than lysine due to stronger attraction and reduced short-range repulsion.[2] 2

  • Impact of Arginine–Phosphate Interactions on the Reentrant Condensation of Disordered Proteins Source: ACS Publications (Biomacromolecules) Key Insight: The guanidinium group forms additional interactions with phosphates compared to the amine of lysine, leading to stronger binding.[3] 3

  • Differences in DNA Condensation and Release by Lysine and Arginine Homopeptides Govern Their DNA Delivery Efficiencies Source: PubMed / ResearchGate Key Insight: Arginine homopeptides form multimolecular complexes with complete DNA release profiles different from lysine, influencing transfection efficiency.[4][5] 5[6]

  • Heparin-Binding Domains in Vascular Biology Source: National Institutes of Health (PMC) Key Insight: Arginine binds heparin approximately 2.5x more tightly than lysine due to stable hydrogen bond formation with sulfo groups.[7] 7

  • Cation-π interactions in protein-ligand binding: Theory and data-mining reveal different roles for lysine and arginine Source: ResearchGate / RSC Key Insight: Arginine is far more likely to engage in cation-π interactions than lysine, further stabilizing interactions in protein-DNA interfaces. 8

Sources

Comparative

Cytotoxicity comparison of short oligolysines vs long-chain polylysines

Executive Summary This guide provides a technical comparison between short oligolysines (typically <20 residues or <4 kDa, including -polylysine) and long-chain polylysines (typically >30 kDa, often -polylysine). The cor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between short oligolysines (typically <20 residues or <4 kDa, including


-polylysine) and long-chain polylysines (typically >30 kDa, often 

-polylysine). The core trade-off governing their application is cytotoxicity vs. binding affinity .
  • Short Oligolysines (e.g.,

    
    -Polylysine, K8-K16): Exhibit significantly lower cytotoxicity (approx. 1/20th of long chains) and are biodegradable. They are the standard for food preservation and antimicrobial coatings but often lack the charge density required for stable gene delivery (transfection).
    
  • Long-Chain Polylysines (e.g., PLL >30kDa): Possess high charge density, facilitating strong electrostatic binding to cell membranes and DNA. This makes them superior for cell attachment substrates and gene vectors, but they induce severe cytotoxicity via membrane disruption and mitochondrial stress at relatively low concentrations.

Mechanistic Comparison: Chain Length & Membrane Interaction

The cytotoxicity of polylysines is directly proportional to their molecular weight (MW) and charge density. The primary mechanism of toxicity is the disruption of the negatively charged cellular membrane.

Mechanism of Action
  • Electrostatic Attraction: The cationic amine groups (

    
    ) bind to anionic proteoglycans and phospholipids on the cell surface.
    
  • Membrane Destabilization:

    • Long Chains: High charge density creates a "cooperative binding" effect. The polymer wraps around the cell surface, causing rigidification, pore formation, and eventual leakage of cytosolic contents (necrosis).

    • Short Chains: Lower charge density results in transient binding. They may enter cells via endocytosis without permanently disrupting the lipid bilayer, leading to significantly higher cell survival rates.

Visualization: Charge Density & Membrane Disruption

The following diagram illustrates how chain length dictates the mode of interaction with the cell membrane.

CytotoxicityMechanism Polylysine Polylysine Structure ShortChain Short Oligolysine (< 20 residues) Polylysine->ShortChain Low MW LongChain Long-Chain Polylysine (> 100 residues) Polylysine->LongChain High MW Interaction_S Weak Electrostatic Interaction ShortChain->Interaction_S Interaction_L Strong Cooperative Binding (Multipoint) LongChain->Interaction_L Outcome_S Transient Binding / Endocytosis Interaction_S->Outcome_S Outcome_L Membrane Rigidification & Pore Formation Interaction_L->Outcome_L Toxicity_S Low Cytotoxicity (High Viability) Outcome_S->Toxicity_S Toxicity_L High Cytotoxicity (Necrosis/Apoptosis) Outcome_L->Toxicity_L

Caption: Comparative pathway showing how high molecular weight leads to cooperative binding and membrane damage, whereas short chains favor transient interactions.

Performance Data & Comparative Analysis

The following data synthesizes findings from key studies, including the seminal work by Fischer et al. (2003), comparing


-poly-L-lysine (PLL) of various molecular weights and 

-polylysine (EPL).
Comparative Performance Table
FeatureShort Oligolysines /

-Polylysine
Long-Chain

-Polylysine (PLL)
Molecular Weight ~3–4 kDa (EPL); Synthetic K8–K16> 30 kDa (often 70–150 kDa)
IC50 (L929 Fibroblasts) > 500

g/mL
(Low Toxicity)
< 20

g/mL
(High Toxicity)
Hemolysis (RBCs) Negligible (< 5% at high conc.)Significant (> 50% at 100

g/mL)
Membrane Integrity Maintains lipid bilayer stabilityCauses rapid LDH release (pore formation)
Mitochondrial Activity Minimal impact on MTT reductionInhibits mitochondrial function rapidly
Biodegradability High (EPL is digested by proteases)Slow (Synthetic

-PLL is resistant)
Primary Application Food preservative, Antimicrobial coatingGene delivery, Cell culture coating
Key Analytical Insights
  • The "1/20th" Rule: Research indicates that small polylysines (approx. 3 kDa) possess less than 1/20th the cytotoxicity of large polymers (approx. 70 kDa) on a weight basis.

  • Threshold of Toxicity: There is a critical molecular weight threshold. Polymers below ~10 kDa generally show a favorable safety profile, whereas toxicity escalates sharply above 25–30 kDa due to the onset of irreversible membrane permeabilization.

  • 
     vs. 
    
    
    
    Structure:
    
    
    -polylysine (peptide bond via side chain) is naturally more biodegradable and less toxic to mammalian cells than synthetic
    
    
    -polylysine, making it the superior choice for in vivo applications not requiring gene packaging.

Validated Experimental Protocols

To objectively assess cytotoxicity in your own lab, use this dual-assay approach. This system cross-validates metabolic health (MTT) with membrane integrity (LDH), ensuring you distinguish between bacteriostatic effects and actual cell death.

Experimental Workflow Diagram

CytotoxicityProtocol Start Cell Seeding (96-well plate) Treatment Polylysine Treatment (Serial Dilution) Start->Treatment 24h Incubation Split Supernatant Separation Treatment->Split Collect Media Assay_LDH LDH Assay (Supernatant) Split->Assay_LDH Media Assay_MTT MTT/CCK-8 Assay (Adherent Cells) Split->Assay_MTT Cells Read_LDH Measure Absorbance (490 nm) Assay_LDH->Read_LDH Read_MTT Measure Absorbance (570 nm) Assay_MTT->Read_MTT Analysis Calculate IC50 & % Cytotoxicity Read_LDH->Analysis Read_MTT->Analysis

Caption: Dual-stream workflow allowing simultaneous assessment of membrane leakage (LDH) and metabolic activity (MTT) from a single sample set.

Protocol 1: Metabolic Viability (MTT Assay)

Standard: ISO 10993-5

  • Seeding: Seed L929 fibroblasts or HeLa cells at

    
     cells/well in a 96-well plate. Incubate for 24h at 37°C/5% CO
    
    
    
    .
  • Treatment: Replace medium with fresh medium containing serial dilutions of the polylysine sample (e.g., 10, 50, 100, 500

    
    g/mL). Include a Positive Control (0.1% Triton X-100) and Negative Control (Untreated).
    
  • Incubation: Incubate for 24 hours.

  • Labeling: Add 10

    
    L of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours until purple formazan crystals form.
    
  • Solubilization: Remove medium carefully. Add 100

    
    L DMSO to dissolve crystals.
    
  • Measurement: Read absorbance at 570 nm.

  • Calculation:

    
    
    
Protocol 2: Membrane Integrity (LDH Release)

Critical for detecting necrosis caused by cationic polymers.

  • Supernatant Collection: After the 24h treatment period (from step 3 above), transfer 50

    
    L of culture supernatant to a new plate.
    
  • Reaction: Add 50

    
    L of LDH Reaction Mix (Lactate + Tetrazolium salt).
    
  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Stop: Add Stop Solution (if applicable to kit).

  • Measurement: Read absorbance at 490 nm.

  • Analysis: High signal indicates pore formation and membrane rupture.

Application Suitability Guide

ApplicationRecommended VariantRationale
Food Preservation

-Polylysine
GRAS status, biodegradable, high safety margin for ingestion.
Cell Culture Coating Long-Chain PLL/PDL High charge density is required to mimic extracellular matrix and ensure firm cell attachment.
Gene Delivery (Vectors) Optimized Mid-Chain A balance is needed; typically ~20–30 kDa is used to package DNA effectively while managing toxicity. Short oligolysines often fail to condense DNA stably.
Antimicrobial Coatings Short Oligolysines Sufficient to disrupt bacterial membranes (which are more negative than mammalian cells) without damaging human tissue.

References

  • Fischer, D., et al. (2003). In vitro cytotoxicity testing of polycations: influence of polymer structure on cell viability and hemolysis.[1][2] Biomaterials.[1][2][3][4]

    • Source:

  • Wolfert, M. A., et al. (1996).Characterization of vectors for gene therapy formed by self-assembly of DNA with synthetic block co-polymers. Human Gene Therapy.

    • Source:

  • Hiraki, J. (1995).Basic studies on the safety of epsilon-polylysine. Journal of Antibacterial and Antifungal Agents.

    • Source:

  • ISO 10993-5:2009.Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity.

    • Source:

  • Sigma-Aldrich.

    • Source:

Sources

Validation

A Comparative Guide to the Efficacy of H-Lys-Lys-Lys-Lys-OH as a Cell-Penetrating Peptide

<Senior Application Scientist For researchers in drug development and cellular biology, the cell membrane represents a formidable barrier. Overcoming this barrier to deliver therapeutic or diagnostic agents into the cell...

Author: BenchChem Technical Support Team. Date: February 2026

<Senior Application Scientist

For researchers in drug development and cellular biology, the cell membrane represents a formidable barrier. Overcoming this barrier to deliver therapeutic or diagnostic agents into the cell's interior is a primary challenge. Cell-Penetrating Peptides (CPPs) have emerged as a powerful class of vectors capable of transporting a wide array of cargo molecules across the plasma membrane. This guide provides an in-depth comparison of a simple, yet effective CPP, H-Lys-Lys-Lys-Lys-OH (K4), with other prominent CPPs, supported by experimental insights and protocols to empower your research.

Introduction to Cell-Penetrating Peptides

CPPs are typically short peptides, often 5-30 amino acids long, that can facilitate the cellular uptake of various molecular cargoes, including small molecules, proteins, and nucleic acids.[1] Their ability to traverse cellular membranes without causing significant damage makes them invaluable tools for intracellular delivery.[2] CPPs are broadly classified based on their physicochemical properties, with polycationic peptides, characterized by a high content of positively charged amino acids like lysine and arginine, being one of the most studied groups.[3][4] The initial interaction for these peptides is often an electrostatic attraction to the negatively charged components of the cell surface, such as glycosaminoglycans.[5]

H-Lys-Lys-Lys-Lys-OH, or tetra-lysine (K4), is a member of the oligo-lysine family of polycationic CPPs. Its simple, defined structure and ease of synthesis make it an attractive candidate for various applications. However, its efficacy must be critically evaluated against other, more complex or widely-used CPPs to understand its specific advantages and limitations.

Mechanisms of Cellular Entry: A Fundamental Choice

The mode of entry is a critical determinant of a CPP's effectiveness, influencing cargo bioavailability and potential off-target effects. CPPs primarily utilize two major pathways to enter cells: direct translocation and endocytosis.[1]

  • Direct Translocation: This energy-independent process involves the CPP moving directly across the lipid bilayer.[4] Proposed models include the formation of transient pores or membrane destabilization.[6] This pathway is often favored at higher CPP concentrations and can result in the diffuse distribution of cargo within the cytoplasm.[4]

  • Endocytosis: This is an energy-dependent process where the CPP and its cargo are engulfed by the cell membrane, forming intracellular vesicles (endosomes). For the cargo to be effective, it must escape these endosomes to reach its target in the cytoplasm or nucleus.

The choice of pathway is not mutually exclusive and can depend on the CPP sequence, cargo type, peptide concentration, and cell type. Understanding the dominant mechanism is crucial for designing effective delivery strategies. For instance, if a cargo is susceptible to degradation in the acidic environment of the endosome, a CPP that favors direct translocation would be a more logical choice.

G cluster_0 Cellular Environment cluster_1 Uptake Pathways Extracellular Extracellular Space (CPP-Cargo Complex) Membrane Plasma Membrane Extracellular->Membrane 1. Initial Binding (Electrostatic Interaction) DirectTranslocation Direct Translocation (Energy-Independent) Endocytosis Endocytosis (Energy-Dependent) Membrane->Endocytosis 2b. Vesicle Formation Cytoplasm Cytoplasm Nucleus Nucleus Cytoplasm->Nucleus Targeting Endosome Endosome EndosomalEscape Endosomal Escape Endosome->EndosomalEscape 3. Release of Cargo DirectTranslocation->Cytoplasm 2a. Direct Entry Endocytosis->Endosome EndosomalEscape->Cytoplasm

Caption: Cellular uptake mechanisms for Cell-Penetrating Peptides (CPPs).

Comparative Analysis: K4 vs. Alternative CPPs

The efficacy of a CPP is a multi-faceted issue, encompassing uptake efficiency, cargo-dependency, and cytotoxicity. Here, we compare K4 to two well-established CPPs: Oligo-arginine (R8) , a fellow polycationic peptide, and Penetratin , a widely studied amphipathic CPP.

FeatureH-Lys-Lys-Lys-Lys-OH (K4)Oligo-arginine (R8)Penetratin
Type PolycationicPolycationicAmphipathic
Charge at pH 7.4 +4+8+7
Uptake Efficiency ModerateHighHigh
Primary Uptake Mechanism Predominantly endocytosisEndocytosis and direct translocationEndocytosis and direct translocation
Key Advantage Simple structure, potentially lower cytotoxicityHigh translocation efficiency due to guanidinium groupEfficiently delivers a wide range of cargo
Key Limitation Lower efficiency than arginine counterparts[7]Can be cytotoxic at higher concentrationsComplex structure, potential for membrane disruption[8]

Causality Behind Performance Differences:

The superior performance of oligo-arginine peptides compared to their oligo-lysine counterparts is a well-documented phenomenon.[7][9] This difference is largely attributed to the unique properties of the arginine side chain's guanidinium group. Unlike the primary amine of lysine, the guanidinium group is planar, has a more delocalized positive charge, and can form multiple, stable bidentate hydrogen bonds with negatively charged phosphate and sulfate groups on the cell surface.[2][10] This strong, multivalent interaction facilitates membrane perturbation and subsequent entry more effectively than the single-point electrostatic interaction of lysine.[2] While lysine-based CPPs are functional, they often exhibit weaker interactions, leading to lower uptake efficiency.[10][11] One study noted that while oligo-lysines showed virtually no transduction, the ability of oligo-arginines to penetrate cells increased with the number of residues.[7]

Penetratin's efficacy stems from its amphipathic nature, containing both cationic and hydrophobic residues. This allows it to interact strongly with the lipid components of the membrane, promoting internalization. However, this same property can also lead to membrane disruption and cytotoxicity if not carefully controlled.[8]

Experimental Protocols for Efficacy Evaluation

To ensure trustworthy and reproducible results, a multi-assay approach is essential. A comprehensive evaluation of a CPP like K4 should always balance uptake quantification with a thorough assessment of its cytotoxic effects.[12]

Protocol 1: Cellular Uptake Quantification by Flow Cytometry

This protocol provides a quantitative measure of CPP internalization across a large cell population. The core principle is to label the CPP with a fluorophore and measure the fluorescence intensity of cells after incubation.

Justification of Method: Flow cytometry is chosen over methods like fluorescence microscopy for its high-throughput, quantitative nature, allowing for statistically robust analysis of thousands of individual cells.[13] It provides a measure of the percentage of cells that have internalized the peptide and the relative amount of uptake per cell.

G P1 1. Cell Seeding Seed cells in a 24-well plate and grow to 80% confluency. P2 2. Peptide Incubation Treat cells with fluorescently-labeled CPP-cargo conjugate at desired concentrations. P1->P2 P3 3. Washing Wash cells 3x with PBS to remove non-internalized peptide. P2->P3 P4 4. Cell Detachment Treat with Trypsin-EDTA to detach cells and quench surface-bound fluorescence. P3->P4 P5 5. Sample Preparation Resuspend cells in FACS buffer (e.g., PBS with 1% FBS). P4->P5 P6 6. Data Acquisition Analyze cells on a flow cytometer, measuring fluorescence intensity. P5->P6 P7 7. Data Analysis Gate on live cells and quantify mean fluorescence intensity (MFI). P6->P7

Caption: Workflow for CPP uptake quantification using flow cytometry.

Step-by-Step Methodology:

  • Cell Culture: Seed your target cell line (e.g., HeLa, A549) in a 24-well plate at a density that will achieve ~80% confluency on the day of the experiment.

  • Peptide Preparation: Prepare stock solutions of your fluorescently-labeled CPP (e.g., FITC-K4) and control peptides in sterile, nuclease-free water or PBS.

  • Incubation: Remove the culture medium from the cells. Wash once with PBS. Add fresh, serum-free medium containing the desired concentrations of the labeled peptide (e.g., 1, 5, 10 µM). Include an untreated cell control. Incubate for a defined period (e.g., 2-4 hours) at 37°C.

  • Washing: Aspirate the peptide-containing medium. Wash the cells three times with ice-cold PBS to stop uptake and remove surface-bound peptide.

  • Detachment & Quenching: Add trypsin to the wells to detach the cells.[1] Trypsin also helps to proteolytically remove or quench the fluorescence of any remaining surface-bound peptide-fluorophore conjugate, ensuring the measured signal is from internalized peptide.

  • Analysis: Neutralize the trypsin with complete medium, transfer the cell suspension to FACS tubes, and centrifuge. Resuspend the cell pellet in FACS buffer. Analyze the samples on a flow cytometer, exciting the fluorophore with the appropriate laser and collecting the emission signal.

  • Data Interpretation: Compare the mean fluorescence intensity (MFI) of the peptide-treated cells to the untreated control cells. A higher MFI indicates greater cellular uptake.

Protocol 2: Assessing Cytotoxicity with an MTT Assay

It is critical to determine if the CPP itself is toxic to cells, as cytotoxicity can confound the results of delivery experiments.[8] The MTT assay is a colorimetric assay that measures cell metabolic activity, which serves as an indicator of cell viability.

Justification of Method: The MTT assay is a standard, reliable method for assessing cell viability.[14] It measures the activity of mitochondrial dehydrogenases, which are only active in living cells. A decrease in this activity is directly correlated with a loss of cell viability, providing a quantitative measure of cytotoxicity.[8]

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Peptide Treatment: Treat the cells with a range of concentrations of the unconjugated CPP (e.g., K4, R8, Penetratin) for a period relevant to your delivery experiments (e.g., 24 hours). Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control, e.g., Triton X-100).

  • MTT Reagent Addition: After the incubation period, add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well on a microplate reader at a wavelength of ~570 nm.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the percentage of viability against the CPP concentration to determine the concentration at which toxicity becomes significant (e.g., the IC50 value).

Conclusion and Future Perspectives

H-Lys-Lys-Lys-Lys-OH (K4) represents a simple, cationic peptide with demonstrable cell-penetrating capabilities.[15] Its primary advantages are its straightforward synthesis and likely lower cytotoxicity compared to more complex or highly charged CPPs. However, in terms of pure uptake efficiency, it is generally outperformed by its oligo-arginine counterparts due to the superior membrane-interactive properties of the guanidinium group.[7][10]

The choice of a CPP is not a one-size-fits-all decision. For applications where maximizing delivery efficiency is paramount and some level of cytotoxicity is tolerable, an arginine-rich peptide like R8 may be the superior choice. Conversely, when developing therapeutics where a pristine safety profile is critical, the potentially milder effects of K4 could be advantageous, even at the cost of some efficiency.[11]

Future research should focus on chemical modifications to the K4 backbone to enhance its efficacy. For example, the incorporation of hydrophobic moieties could create an amphipathic character, potentially improving its interaction with the lipid bilayer without resorting to the high charge density of oligo-arginine. As our understanding of the nuanced interactions between peptides and cell membranes grows, so too will our ability to design and select the optimal CPP for any given drug delivery challenge.

References

  • (2022). Cell-penetrating peptides enhance peptide vaccine accumulation and persistence in lymph nodes to drive immunogenicity. ResearchGate. [Link]

  • (2015). Cell-Type Specific Penetrating Peptides: Therapeutic Promises and Challenges. PMC - NIH. [Link]

  • Lysine-based cell-penetrating peptides for intracellular delivery. Oxford University Innovation. [Link]

  • Cell-penetrating peptide. Wikipedia. [Link]

  • (2012). A comparison of DNA compaction by arginine and lysine peptides: A physical basis for arginine rich protamines. PMC - NIH. [Link]

  • (2021). In silico identification and experimental validation of cellular uptake and intracellular labeling by a new cell penetrating peptide derived from CDN1. Taylor & Francis Online. [Link]

  • (2019). Recent Advances of Cell-Penetrating Peptides and Their Application as Vectors for Delivery of Peptide and Protein-Based Cargo Molecules. PubMed Central. [Link]

  • (2021). Cytotoxicity and Immunogenicity Evaluation of Synthetic Cell-penetrating Peptides for Methotrexate Delivery. Brieflands. [Link]

  • (2018). Screening of a Cell-Penetrating Peptide Library in Escherichia coli: Relationship between Cell Penetration Efficiency and Cytotoxicity. ACS Omega. [Link]

  • (2024). Exploring the Chemical Features and Biomedical Relevance of Cell-Penetrating Peptides. MDPI. [Link]

  • (2019). Redesigning of Cell-Penetrating Peptides to Improve Their Efficacy as a Drug Delivery System. PMC. [Link]

  • (2011). Mechanisms of Cellular Uptake of Cell-Penetrating Peptides. PMC - NIH. [Link]

  • (2009). Roles of Arginine and Lysine Residues in the Translocation of a Cell-Penetrating Peptide from 13C, 31P and 19F Solid-State NMR. PubMed Central. [Link]

  • (2007). Cargo-dependent cytotoxicity and delivery efficacy of cell-penetrating peptides: a comparative study. PMC - NIH. [Link]

  • (2018). How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides. NIH. [Link]

  • (2012). Live-cell analysis of cell penetration ability and toxicity of oligo-arginines. PubMed. [Link]

  • (2020). In Vitro Assays: Friends or Foes of Cell-Penetrating Peptides. MDPI. [Link]

  • (2016). A direct approach to quantification of the cellular uptake of cell-penetrating peptides using MALDI-TOF mass spectrometry. ResearchGate. [Link]

  • (2020). Bio-Membrane Internalization Mechanisms of Arginine-Rich Cell-Penetrating Peptides in Various Species. MDPI. [Link]

  • (2022). Screening for effective cell-penetrating peptides with minimal impact on epithelial cells and gut commensals in vitro. Frontiers. [Link]

  • (2012). Cell surface binding and uptake of arginine- and lysine-rich penetratin peptides in absence and presence of proteoglycans. ResearchGate. [Link]

  • (2016). A direct approach to quantification of the cellular uptake of cell-penetrating peptides using MALDI-TOF mass spectrometry. PubMed. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Structural Validation of H-Lys-Lys-Lys-Lys-OH using NMR Spectroscopy

Audience: Researchers, scientists, and drug development professionals. Objective: This guide provides an in-depth, practical framework for the unambiguous structural validation of the tetrapeptide H-Lys-Lys-Lys-Lys-OH (t...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Objective: This guide provides an in-depth, practical framework for the unambiguous structural validation of the tetrapeptide H-Lys-Lys-Lys-Lys-OH (tetralysine) using a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques. Moving beyond a simple checklist of experiments, we will explore the causality behind methodological choices, ensuring a self-validating workflow from sample preparation to final structure confirmation.

Introduction: The Imperative of Structural Integrity in Peptide Therapeutics

Peptides represent a rapidly growing class of therapeutics. Their efficacy, safety, and mechanism of action are intrinsically linked to their primary sequence and three-dimensional structure. For a seemingly simple linear peptide like tetralysine (K-K-K-K), which may be used as a component in drug delivery systems or as a synthetic building block, absolute confirmation of its covalent structure is a non-negotiable prerequisite for further development.[1] While mass spectrometry can confirm the molecular weight, it cannot distinguish between isomers or confirm the integrity of each amino acid residue and peptide bond. NMR spectroscopy, however, provides an unparalleled, atom-level view of the molecule in its native-like solution state, making it the gold standard for structural elucidation.[2][3]

This guide will use tetralysine as a case study to demonstrate a robust, multi-technique NMR workflow. We will dissect the information provided by one- and two-dimensional NMR experiments to piece together the molecular puzzle, providing researchers with a transferable methodology for their own peptide validation challenges.

The Analytical Challenge: Overcoming Ambiguity in a Repetitive Sequence

The structure of H-Lys-Lys-Lys-Lys-OH presents a specific analytical challenge: spectral overlap. With four identical lysine residues, the ¹H and ¹³C NMR spectra will be highly congested, as the chemical environments of the protons and carbons in each residue are very similar. Our goal is to resolve this congestion and sequentially assign the signals to their specific positions within the peptide chain.

For clarity, we will number the residues from the N-terminus (Lys1) to the C-terminus (Lys4).

Figure 1: Structure of H-Lys-Lys-Lys-Lys-OH with Atom Numbering

The α-carbon and its attached proton are central to each residue. The side chain consists of β, γ, δ, and ε carbons and their respective protons.

The NMR Workflow: A Strategy for Unambiguous Assignment

A single NMR experiment is insufficient for complete validation. A successful strategy relies on a logical progression of experiments, where each step builds upon the last to create a comprehensive and self-validating dataset.[4] This workflow ensures that every covalent bond and connection is accounted for.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Data Analysis & Assignment Prep Sample Preparation (Peptide in D₂O, pH control) NMR_1D 1D NMR (¹H & ¹³C) Prep->NMR_1D Initial Quality Check NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Proceed if Pure SpinSystem Intra-Residue Assignment (COSY & HSQC) NMR_2D->SpinSystem Sequence Inter-Residue Linkage (HMBC) SpinSystem->Sequence Identify Spin Systems Validation Final Structure Validation Sequence->Validation Confirm Peptide Bonds

Caption: A logical workflow for peptide structure validation using NMR.

Detailed Experimental & Analytical Protocols

Protocol 1: Sample Preparation – The Foundation of Quality Data

The quality of your NMR spectra is fundamentally dependent on proper sample preparation.[5] For peptides, concentration and solvent choice are critical.

  • Analyte: H-Lys-Lys-Lys-Lys-OH

  • Concentration: 1-5 mM. Peptide samples generally require higher concentrations than small molecules to achieve an adequate signal-to-noise ratio in a reasonable time.[6]

  • Solvent: Deuterium oxide (D₂O). D₂O is the solvent of choice as it is NMR-silent in the ¹H spectrum. Labile protons (amine -NH₂ and carboxylic acid -OH) will exchange with deuterium and become invisible, simplifying the spectrum to only the C-H protons.

  • pH/pD Control: Adjust pD to ~4.5-5.5 using dilute DCl or NaOD. This ensures the peptide is soluble and stabilizes the chemical shifts of the amine and carboxyl groups. For peptide analysis, maintaining a pH lower than 7.5 is generally recommended for observing amino hydrogens if a mixed H₂O/D₂O solvent is used.[7]

  • Procedure:

    • Weigh the required amount of peptide (Molecular Weight of the acetate salt form may vary).

    • Dissolve in 500-600 µL of D₂O in a clean vial.

    • Adjust pD as needed.

    • Transfer the solution into a 5 mm NMR tube, ensuring a sample height of at least 4 cm.[5]

Protocol 2: Data Acquisition & Interpretation

All spectra should be acquired on a spectrometer of 400 MHz or higher to achieve sufficient resolution for this repetitive peptide.

The 1D ¹H NMR spectrum serves as a quick quality control check. It should show sharp signals and an absence of unexpected peaks, indicating a pure sample. The ¹³C NMR provides a count of the chemically distinct carbons.

  • What to Expect in ¹H NMR: Due to the four repeating units, you will see broad, overlapping multiplets for each type of proton (α, β, γ, δ, ε). The α-protons will typically appear between 3.7-4.2 ppm, while the sidechain methylene protons will form a complex, overlapping region between 1.4-3.1 ppm.[8]

  • What to Expect in ¹³C NMR: You will see a set of signals corresponding to the lysine carbons. Key signals include the carbonyl (~175 ppm), Cα (~55 ppm), Cε (~40 ppm), and the other sidechain carbons (Cβ, Cγ, Cδ) between ~23-32 ppm.[9][10]

The COrrelation SpectroscopY (COSY) experiment is the first step in deconvoluting the overlapped ¹H spectrum. It identifies protons that are coupled to each other through 2-3 chemical bonds.[11] This allows us to trace the connectivity within each amino acid residue, defining it as an independent "spin system."

  • The Causality: The COSY pulse sequence facilitates magnetization transfer between J-coupled protons. The resulting 2D map shows diagonal peaks (corresponding to the 1D spectrum) and cross-peaks, which are the key pieces of information. A cross-peak at (F2, F1) indicates that the proton at frequency F2 is coupled to the proton at frequency F1.[12]

G H_alpha H_beta H_alpha->H_beta J-coupling H_gamma H_beta->H_gamma J-coupling H_delta H_gamma->H_delta J-coupling H_epsilon H_delta->H_epsilon J-coupling

Caption: Tracing a lysine spin system using COSY correlations.

  • Interpretation Workflow:

    • Start at the well-resolved α-proton signal in the 1D spectrum (~3.7-4.2 ppm).

    • Find its diagonal peak in the COSY spectrum.

    • Move perpendicular to the diagonal to find a cross-peak. The coordinate of this cross-peak on the other axis reveals the chemical shift of the coupled β-protons.

    • Move to the diagonal peak of the β-protons and repeat the process to find the γ-protons, and so on, until you have traced the entire Hα-Hβ-Hγ-Hδ-Hε chain.

The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates protons with the carbons to which they are directly attached.[13] This is a highly sensitive technique that definitively links the ¹H assignments from COSY to the carbon backbone.

  • The Causality: The HSQC pulse sequence transfers magnetization from a proton to its directly bonded ¹³C nucleus. The resulting 2D map has the ¹H spectrum on one axis and the ¹³C spectrum on the other. Each peak represents a one-bond C-H connection.[14][15]

  • Interpretation Workflow:

    • For every proton assigned in the COSY experiment (Hα, Hβ, etc.), find its chemical shift on the proton axis of the HSQC spectrum.

    • The peak at that position will correlate to a chemical shift on the carbon axis, giving you the precise ¹³C assignment for the attached carbon (Cα, Cβ, etc.).

    • This step confirms that all identified spin systems belong to lysine residues by comparing the observed ¹³C shifts to known values for lysine.

Atom Position Expected ¹H Shift (ppm) Expected ¹³C Shift (ppm)
α3.7 - 4.2~55
β~1.9~31
γ~1.5~23
δ~1.7~27
ε~3.0~40
Carbonyl (C=O)N/A~175
Caption: Table of approximate ¹H and ¹³C chemical shifts for lysine residues in a peptide chain in D₂O. Shifts can vary based on neighboring residues and pD.

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the final and most critical step for validating the peptide backbone. It reveals correlations between protons and carbons that are separated by two or three bonds.[13] This allows us to "see" across the peptide bond.

  • The Causality: Unlike HSQC, the HMBC pulse sequence is optimized to detect long-range couplings (²JCH, ³JCH). It actively suppresses the one-bond correlations. This allows us to connect adjacent amino acid residues by observing a correlation from the protons of one residue to the carbons of its neighbor.[14][15]

G cluster_lys2 cluster_lys3 C2 C'(O)₂ N3 N₃ C2->N3 Peptide Bond Ca2 Cα₂ Ca2->C2 ³J correlation Ha2 Hα₂ Ca2->Ha2 ³J correlation Ca3 Cα₃ N3->Ca3 ³J correlation Ha3 Hα₃ Ca3->Ha3 ³J correlation Ha3->C2 ³J correlation

Sources

Validation

Comparative Analysis: Tetralysine (Lys)4 vs. Octalysine (Lys)8 in Nucleic Acid Binding and Delivery

Executive Summary In the engineering of peptide-based delivery systems, the transition from Tetralysine ((Lys)4) to Octalysine ((Lys)8) represents a critical functional threshold. While both are cationic oligomers, they...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the engineering of peptide-based delivery systems, the transition from Tetralysine ((Lys)4) to Octalysine ((Lys)8) represents a critical functional threshold. While both are cationic oligomers, they occupy distinct thermodynamic niches. (Lys)4 functions primarily as a solubility enhancer or transient electrostatic anchor, possessing insufficient charge density to effectuate stable DNA condensation or endosomal escape. In contrast, (Lys)8 acts as the minimal functional unit for stable nucleic acid binding and cellular uptake, exhibiting the cooperative binding kinetics necessary for gene delivery applications. This guide delineates the mechanistic divergence between these two oligomers to inform candidate selection in drug development.

Mechanistic Foundations: Electrostatics and Avidity

The functional disparity between (Lys)4 and (Lys)8 is not merely additive; it is exponential due to the chelate effect and cooperative binding .

Charge Density and Coulombic Potential

At physiological pH (7.4), the


-amino group of lysine (pKa 

10.5) is protonated.
  • (Lys)4: Net charge +4. The electrostatic attraction to the phosphate backbone of DNA is weak and easily disrupted by ionic strength (physiological salts, ~150 mM NaCl).

  • (Lys)8: Net charge +8. The doubling of charge results in a binding constant (

    
    ) that is orders of magnitude higher. The free energy of binding (
    
    
    
    ) becomes sufficiently negative to overcome the entropic penalty of restricting the peptide's conformation.
The "Zipper" Effect (Cooperativity)

DNA condensation requires the displacement of counterions (counterion release theory) and the bending of the DNA helix.

  • (Lys)4 lacks the span to bridge multiple minor groove turns or cross-link adjacent DNA helices effectively. It binds in a 1:1 stoichiometric mode that is highly reversible (

    
     is high).
    
  • (Lys)8 possesses sufficient length to span approximately one full turn of the DNA helix (approx. 3.4 nm). This allows it to initiate the "zipper" effect, where the binding of the first few residues facilitates the binding of the subsequent residues, locking the peptide onto the backbone.

Visualization of Binding Kinetics

The following diagram illustrates the thermodynamic stability difference. (Lys)4 exists in a rapid equilibrium (on/off), whereas (Lys)8 achieves a stable "bound" state.

BindingKinetics FreeDNA Free DNA (Anionic Backbone) Complex4 Unstable Complex (High k_off) FreeDNA->Complex4 + Lys4 Complex8 Stable Condensate (Low k_off) FreeDNA->Complex8 + Lys8 Lys4 (Lys)4 Peptide (+4 Charge) Complex4->FreeDNA Ionic Disruption (>100mM NaCl) Lys8 (Lys)8 Peptide (+8 Charge) Complex8->Complex8 Cooperative Locking

Figure 1: Kinetic stability comparison. (Lys)4 forms transient complexes susceptible to ionic disruption, while (Lys)8 achieves stable condensation through cooperative locking.

Application Analysis: Gene Delivery & Surface Coating

Gene Delivery (DNA Condensation)

The primary metric for gene delivery vectors is Transfection Efficiency , which correlates directly with the vector's ability to compact DNA into nanoparticles (polyplexes) that protect the payload from nucleases.

  • (Lys)4 Performance: Ineffective. Studies demonstrate that (Lys)4 fails to condense plasmid DNA into discrete nanoparticles. It creates "spaghetti-like" structures that are too large for cellular uptake and too loose to protect against enzymatic degradation [1].

  • (Lys)8 Performance: Threshold Efficacy. (Lys)8 represents the minimum length required to observe DNA retardation in gel assays and the formation of toroidal condensates. However, it often requires a higher Nitrogen-to-Phosphate (N/P) ratio (>10:1) to achieve the same condensation efficiency that longer polymers (e.g., (Lys)16) achieve at lower ratios [2].

Cellular Uptake (CPP Functionality)

Cationic Cell-Penetrating Peptides (CPPs) rely on interaction with negatively charged proteoglycans on the cell membrane.

  • (Lys)4: Does not trigger macropinocytosis effectively.

  • (Lys)8: Exhibits uptake efficiency comparable to Tat(48-60) and other arginine-rich CPPs, though often with slower kinetics than Poly-Arginine equivalents. It effectively mediates the uptake of conjugated Peptide Nucleic Acids (PNAs) where shorter chains fail [3].

Comparative Data Summary
Feature(Lys)4 (Tetralysine)(Lys)8 (Octalysine)
Net Charge (pH 7.4) +4+8
DNA Binding Mode Transient / ElectrostaticStable / Cooperative
Condensation Capability None / Loose AggregatesToroidal Nanoparticles
Nuclease Protection NegligibleModerate
Cellular Uptake Passive / InefficientActive (Macropinocytosis)
Primary Use Case Solubility Tag, LinkerGene Vector, Surface Coating

Experimental Protocol: Electrophoretic Mobility Shift Assay (EMSA)

To empirically verify the functional difference between (Lys)4 and (Lys)8, a Gel Retardation Assay is the standard self-validating method.

Principle

Free DNA migrates toward the anode (+) during electrophoresis. Binding of cationic peptides neutralizes the charge and increases molecular weight, retarding migration. Stable complexes remain in the well or shift significantly; unstable complexes (Lys4) often smear or show no shift due to dissociation during the run.

Methodology

Reagents:

  • Plasmid DNA (e.g., pUC19, 100 ng/µL).

  • Peptide Stocks: (Lys)4 and (Lys)8 (1 mg/mL in dH2O).

  • Agarose (1% w/v in TAE buffer).

  • Loading Dye (Bromophenol blue).

Workflow:

  • Complex Formation: Prepare 20 µL reactions with fixed DNA amount (0.5 µg) and increasing N/P ratios (0, 1, 2, 5, 10) for both peptides.

    • Calculation: N/P ratio = (Moles of Lys amines) / (Moles of DNA phosphates).

  • Incubation: Incubate at Room Temperature for 30 minutes .

    • Critical Step: Do not vortex vigorously; shear forces can disrupt weak (Lys)4 complexes.

  • Electrophoresis: Load samples into a 1% agarose gel containing Ethidium Bromide (or SYBR Safe).

  • Run Conditions: 100V for 45 minutes.

  • Visualization: Image under UV light.

Self-Validating Check:

  • Valid Result: (Lys)8 lanes should show a complete disappearance of the plasmid band (retention in well) at N/P ratios > 2-5.

  • Valid Result: (Lys)4 lanes should show migration similar to free DNA (control) even at high N/P ratios, or slight smearing, indicating rapid dissociation under the electric field [4].

Protocol Visualization

EMSA_Workflow Step1 1. Mix DNA + Peptide (Varying N/P Ratios) Step2 2. Incubate 30 min (Equilibrium Binding) Step1->Step2 Step3 3. Gel Electrophoresis (100V, 45 min) Step2->Step3 ResultK4 Result (Lys)4: Bands Migrate (No Shift) Reason: Weak Binding Step3->ResultK4 Lys4 Lanes ResultK8 Result (Lys)8: DNA Retained in Well Reason: Stable Complex Step3->ResultK8 Lys8 Lanes

Figure 2: EMSA Workflow for validating peptide binding affinity. The distinct migration patterns serve as the primary readout for binding stability.

References

  • DNA condensation by poly-L-lysine at the single molecule level: role of DNA concentration and polymer length. Nucleic Acids Research. Available at: [Link]

  • A comparison of DNA compaction by arginine and lysine peptides: A physical basis for arginine rich protamines. Biophysical Journal. Available at: [Link]

  • Impact of Chirality and Position of Lysine Conjugation in Triplex-Forming Peptide Nucleic Acids. ACS Omega. Available at: [Link]

Comparative

A Researcher's Guide to Reproducible Surface Modification: A Comparative Analysis of H-Lys-Lys-Lys-Lys-OH and Alternatives

For researchers, scientists, and drug development professionals, achieving consistent and reliable surface modifications is paramount for experimental success. This guide provides an in-depth comparison of H-Lys-Lys-Lys-...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, achieving consistent and reliable surface modifications is paramount for experimental success. This guide provides an in-depth comparison of H-Lys-Lys-Lys-Lys-OH (K4)-mediated surface modification with other common techniques, offering insights into their reproducibility, mechanisms, and best-practice protocols.

The ability to predictably alter the surface properties of materials is a cornerstone of modern research, influencing everything from cell culture and drug delivery to biosensor development. The choice of surface modification agent can significantly impact cell viability, adhesion, and differentiation, making the reproducibility of these coatings a critical factor.[1] This guide will delve into the specifics of using the short peptide H-Lys-Lys-Lys-Lys-OH, a member of the poly-L-lysine (PLL) family, and compare its performance with established alternatives.

The Role of Polycationic Coatings in Surface Modification

Many materials used in research, such as glass and tissue culture plastic, possess a net negative surface charge.[2] To promote the attachment of cells, which also have a negatively charged membrane, the surface is often coated with a polycationic molecule.[3][4] Poly-L-lysine, a synthetic polymer of the amino acid L-lysine, is a widely used coating agent that enhances cell adhesion by creating a positively charged surface, thereby facilitating electrostatic interactions with the cell membrane.[5][6][7] This modification is crucial for a variety of applications, including cell culture, immunostaining, and single-molecule analysis.[3][8]

H-Lys-Lys-Lys-Lys-OH (K4) Mediated Surface Modification: A Detailed Protocol and Reproducibility Insights

While longer-chain poly-L-lysine is commonly used, shorter peptides like K4 offer the advantage of a well-defined molecular weight, which can contribute to more consistent coating characteristics. The fundamental principle of adhesion remains the same: the positively charged amine groups in the lysine side chains interact with negatively charged surfaces.[9]

Mechanism of Action

The primary driving force behind K4-mediated surface modification is the electrostatic attraction between the positively charged peptide and the negatively charged substrate. This interaction leads to the adsorption of K4 onto the surface, creating a net positive charge that promotes the adhesion of negatively charged cells and biomolecules.[2][10]

Experimental Workflow: K4 Surface Modification

G cluster_prep Preparation cluster_coating Coating cluster_final Final Steps A Prepare 0.1 mg/mL K4 solution in sterile tissue culture grade water or borate buffer (pH 8.5) B Aseptically add K4 solution to culture surface (e.g., 1.0 mL/25 cm²) A->B C Incubate for 5 minutes to 1 hour at room temperature B->C D Aspirate K4 solution C->D E Rinse thoroughly with sterile tissue culture grade water D->E F Air dry for at least 2 hours before introducing cells E->F

Caption: Workflow for K4-mediated surface modification.

Detailed Step-by-Step Protocol for K4 Surface Modification

This protocol is a general guideline and may require optimization for specific cell lines and applications.[5]

  • Solution Preparation: Dissolve H-Lys-Lys-Lys-Lys-OH in sterile tissue culture grade water to a final concentration of 0.1 mg/mL.[11] For enhanced adsorption, consider using a borate buffer with a pH of 8.5.[9][12]

  • Surface Coating: Aseptically coat the desired culture surface with the K4 solution. A typical volume is 1.0 mL per 25 cm² of surface area.[5][12] Gently rock the vessel to ensure even coverage.

  • Incubation: Allow the solution to incubate on the surface for at least 5 minutes at room temperature.[5][12] Some protocols suggest longer incubation times of up to an hour.[6][13]

  • Aspiration and Rinsing: Carefully remove the K4 solution by aspiration.[5][12] Thoroughly rinse the surface with sterile tissue culture grade water to remove any unbound peptide and buffer residues.[9][12]

  • Drying: Allow the coated surface to dry completely in a sterile environment for at least 2 hours before introducing cells and medium.[5][12]

  • Sterilization: If necessary, coated surfaces can be sterilized by exposure to UV light.[11]

Factors Influencing Reproducibility

Several factors can impact the consistency of K4 and other poly-L-lysine coatings:

  • pH of the Coating Solution: The pH of the solution significantly affects the adsorption of poly-lysine to surfaces. An acidic pH, often found in distilled water, can lead to lower coating efficiency.[9][12] Using a buffer with a higher pH, such as borate buffer at pH 8.5, can enhance adsorption and improve reproducibility.[9][12]

  • Purity and Molecular Weight of the Peptide: While K4 has a defined molecular weight, longer poly-L-lysine preparations can have a range of molecular weights, which can introduce variability.[6][14] Using a consistent source and batch of the peptide is crucial.

  • Surface Preparation: The cleanliness and pre-treatment of the substrate are critical for uniform coating.[11] Acid washing or treatment with magnesium acetate can improve the evenness of the coating on glass slides.[11]

  • Rinsing and Drying Procedures: Incomplete rinsing can leave behind buffer salts that may be cytotoxic, while inadequate drying can affect cell attachment.[9][12]

Quantitative Data on Reproducibility

While specific quantitative data on the batch-to-batch reproducibility of H-Lys-Lys-Lys-Lys-OH is not extensively published, the principles governing poly-L-lysine coatings apply. The stability of poly-L-lysine coated surfaces has been shown to be reliable for several months when stored properly.[9][15] One study demonstrated that patterned poly-L-lysine surfaces maintained their integrity for over 20 days in a biological buffer, although a gradual decrease in fluorescence intensity was observed.[16]

ParameterH-Lys-Lys-Lys-Lys-OHPotential Source of VariationMitigation Strategy
Coating Efficiency HighpH of coating solution, surface cleanlinessUse borate buffer (pH 8.5), pre-treat surface
Coating Uniformity Moderate to HighIncomplete surface coverage, uneven dryingEnsure complete surface wetting, control drying conditions
Batch-to-Batch Consistency High (due to defined MW)Purity of peptideUse high-purity, well-characterized K4
Coating Stability Days to WeeksEnzymatic degradation by some cell typesConsider Poly-D-Lysine for long-term cultures

Comparative Analysis: K4 vs. Alternative Surface Modification Techniques

While K4 offers a simple and effective method for surface modification, several alternatives exist, each with its own set of advantages and disadvantages.

Poly-D-Lysine (PDL)

A common alternative to poly-L-lysine is its enantiomer, poly-D-lysine. The primary advantage of PDL is its resistance to degradation by cellular proteases, making it a better choice for long-term cell cultures.[2][9] The coating mechanism and protocol are virtually identical to that of PLL.

Silanization

Silanization is a chemical process that modifies surfaces, typically glass or silicon, by attaching organosilyl groups.[17] This method can be used to create a variety of surface functionalities, including hydrophobic or hydrophilic coatings, and can provide a more covalent and stable attachment compared to the electrostatic adsorption of poly-lysine.[18][19]

G cluster_prep Preparation cluster_coating Silanization cluster_final Final Steps A Thoroughly clean and dry the glass or silicon substrate B Immerse the substrate in a solution of a silane coupling agent (e.g., in toluene) A->B C Incubate under controlled conditions (time and temperature vary) B->C D Rinse with an appropriate solvent to remove excess silane C->D E Cure the silanized surface, often by heating D->E

Caption: General workflow for surface silanization.

Polymer Brushes

Polymer brushes are assemblies of polymer chains tethered at one end to a surface.[20][21] This technique allows for precise control over the thickness, density, and chemical functionality of the coating.[20] Polymer brushes can be formed by either "grafting-to" (attaching pre-synthesized polymers) or "grafting-from" (initiating polymerization from the surface) methods.[22]

Head-to-Head Comparison

FeatureH-Lys-Lys-Lys-Lys-OHPoly-D-LysineSilanizationPolymer Brushes
Mechanism Electrostatic AdsorptionElectrostatic AdsorptionCovalent BondingCovalent Bonding
Reproducibility Moderate to HighModerate to HighHighHigh
Stability Days to WeeksWeeks to MonthsHighHigh
Ease of Use SimpleSimpleModerate (requires handling of hazardous chemicals)Complex (requires specialized knowledge)
Cost Low to ModerateModerateModerate to HighHigh
Biocompatibility Generally GoodGenerally GoodDependent on silaneTunable

Decision-Making Guide: Selecting the Right Surface Modification

G A Short-term culture or non-enzymatic application? B Long-term culture with protease-secreting cells? A->B No E Use H-Lys-Lys-Lys-Lys-OH or Poly-L-Lysine A->E Yes C Need for highly stable, covalent attachment? B->C No F Use Poly-D-Lysine B->F Yes D Require precise control over surface chemistry and architecture? C->D No G Consider Silanization C->G Yes H Consider Polymer Brushes D->H Yes

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling H-Lys-Lys-Lys-Lys-OH: Personal Protective Equipment, Operational Workflow, and Disposal

As researchers and drug development professionals, our work with novel compounds like the tetra-lysine peptide, H-Lys-Lys-Lys-Lys-OH, demands the highest standards of safety and operational excellence. While this peptide...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel compounds like the tetra-lysine peptide, H-Lys-Lys-Lys-Lys-OH, demands the highest standards of safety and operational excellence. While this peptide is composed of a common amino acid and is not classified as hazardous under GHS, the cornerstone of laboratory safety is treating all chemicals with a degree of caution, particularly when comprehensive toxicological data is unavailable[1][2]. This guide provides a procedural framework for handling H-Lys-Lys-Lys-Lys-OH, ensuring both personnel safety and the integrity of your research.

Our philosophy is grounded in minimizing exposure through a multi-layered approach encompassing hazard assessment, appropriate Personal Protective Equipment (PPE), and meticulously planned operational and disposal protocols.

Hazard Evaluation: The Knowns and Unknowns

H-Lys-Lys-Lys-Lys-OH, or tetralysine, is a peptide oligomer. Its constituent, L-lysine, is an essential amino acid with a well-established safety profile[3]. However, the properties of an oligopeptide can differ from its monomeric components. The primary physical hazard associated with this product is not chemical toxicity but its physical form. As a lyophilized powder, it is lightweight and can easily become airborne during handling, creating a risk of inhalation[4][5].

Key Considerations:

  • Inhalation: Fine powders can be easily aerosolized, especially during weighing and transfer[5]. Inhaling even non-toxic powders can cause respiratory irritation[1].

  • Dermal and Eye Contact: While not classified as a skin or eye irritant, direct contact with any chemical should be avoided to prevent potential, uncharacterized reactions[2].

  • Biological Activity: The biological effects of this specific tetrapeptide may not be fully characterized. Therefore, treating it as potentially bioactive is a prudent measure[6].

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is your primary barrier against accidental exposure. The following recommendations are based on a risk assessment for handling a non-hazardous, powdered chemical with unknown biological activity.

Task / OperationMinimum Required PPERationale
Handling Lyophilized Powder (Weighing, Aliquoting, Reconstituting)Nitrile Gloves, Safety Goggles, Lab Coat, Respiratory Protection (Fume Hood or N95 Respirator)The highest risk of aerosolization occurs when handling the powder. A fume hood provides the best engineering control to contain airborne particles. If a fume hood is unavailable, a properly fitted N95 respirator is essential to prevent inhalation[4][5][7].
Handling Solutions (Pipetting, Diluting, Use in Assays)Nitrile Gloves, Safety Glasses, Lab CoatThe risk of aerosolization is significantly lower with solutions. However, protection against splashes and direct skin contact remains crucial[3][8].
General Laboratory Work (In proximity to the compound)Lab Coat, Closed-toe ShoesStandard laboratory practice to protect against unforeseen spills and accidents[7].
  • Eye Protection:

    • Safety Goggles: Recommended when handling the powder to provide a full seal around the eyes, protecting against airborne particles[2][7].

    • Safety Glasses: Sufficient for handling solutions, protecting against splashes[9].

  • Hand Protection:

    • Nitrile Gloves: Provide adequate chemical resistance for this application. Always inspect gloves for tears before use and change them immediately if they become contaminated[5][7].

  • Body Protection:

    • Lab Coat: Should be worn at all times to protect skin and personal clothing from contamination[7].

  • Respiratory Protection:

    • Ventilated Enclosure: Handling the lyophilized powder within a fume hood or biosafety cabinet is the preferred method to control dust and aerosols[5][7].

    • Particulate Respirator: If a ventilated enclosure is not feasible, a particulate filter device (e.g., N95) is necessary during powder handling[1].

Operational Workflow: From Receipt to Application

A structured workflow minimizes the chance of error and exposure. This protocol outlines the key steps for safely incorporating H-Lys-Lys-Lys-Lys-OH into your experiments.

  • Preparation and Area Designation:

    • Before opening the vial, thoroughly read the Safety Data Sheet (SDS) for L-lysine or similar compounds to reinforce safety measures[5].

    • Designate a specific, clean area for handling the peptide, preferably within a fume hood[5].

    • Assemble all necessary materials: the peptide vial, sterile spatulas, weighing paper, reconstitution solvent, and appropriate waste containers.

  • Donning PPE:

    • Put on your lab coat, followed by safety goggles and nitrile gloves. If not using a fume hood, ensure your N95 respirator is properly fitted.

  • Weighing the Lyophilized Powder (in a Fume Hood):

    • Carefully open the vial inside the fume hood to contain any airborne powder.

    • Use an anti-static weighing dish or paper to prevent the powder from scattering[7].

    • Using a clean spatula, carefully transfer the desired amount of powder. Avoid any sudden movements that could create dust.

    • Securely close the primary container immediately after weighing.

  • Reconstitution:

    • Add the desired solvent to the vessel containing the weighed peptide.

    • Mix gently by vortexing or pipetting until the peptide is fully dissolved. Peptides containing lysine are generally soluble in aqueous solutions[10].

  • Handling and Storage of Solutions:

    • Clearly label all solutions with the peptide name, concentration, date, and your initials.

    • For short-term storage, keep the solution refrigerated (2-8°C). For long-term storage, aliquoting and freezing at -20°C is recommended to prevent degradation from repeated freeze-thaw cycles[2][11].

  • Doffing PPE:

    • Remove gloves first, turning them inside out.

    • Remove your lab coat and hang it in its designated location.

    • Remove eye protection last.

    • Wash hands thoroughly with soap and water.

G cluster_prep Preparation cluster_handling Powder Handling (Highest Risk) cluster_solution Solution Handling cluster_cleanup Cleanup & Disposal prep_area 1. Designate & Prepare Work Area don_ppe 2. Don Full PPE (Goggles, Gloves, Coat, Respirator/Fume Hood) prep_area->don_ppe Ensure safety first weigh 3. Weigh Powder in Fume Hood don_ppe->weigh reconstitute 4. Reconstitute with Solvent weigh->reconstitute Minimize aerosol use 5. Use in Experiment (Standard PPE) reconstitute->use store 6. Store Solution (2-8°C or -20°C) reconstitute->store dispose 7. Dispose of Waste (See Disposal Plan) use->dispose store->dispose doff_ppe 8. Doff PPE dispose->doff_ppe wash 9. Wash Hands doff_ppe->wash

Caption: Safe Handling Workflow for H-Lys-Lys-Lys-Lys-OH.
Spill and Emergency Procedures

Accidents can happen. Being prepared is critical for safety.

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water[3][8].

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention[4].

  • Inhalation (Powder): Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek medical attention[8].

  • Small Spill (Powder): Gently sweep up the material, avoiding dust generation. Place it in a sealed container for disposal[2]. Clean the area with a wet cloth.

  • Small Spill (Liquid): Absorb the spill with an inert material (e.g., paper towels, vermiculite). Place the contaminated material in a sealed container for disposal.

Disposal Plan: A Self-Validating System

Proper disposal prevents environmental contamination and ensures regulatory compliance. Since H-Lys-Lys-Lys-Lys-OH is not classified as hazardous, the primary concern is its potential, uncharacterized biological activity[6].

Disposal Decision Pathway:

  • Solid Waste (Contaminated PPE, Vials, Weigh Boats):

    • Segregation: Collect all contaminated solid waste in a designated, clearly labeled hazardous waste container[5]. Do not mix with regular trash.

    • Disposal: Once the container is full, it should be managed through your institution's Environmental Health & Safety (EH&S) department for disposal, typically via incineration[5][6].

  • Liquid Waste (Unused Solutions, Contaminated Media):

    • Deactivation (Recommended Precaution): While not strictly required for a non-hazardous chemical, treating the liquid waste as potentially bioactive is a best practice. Deactivate the peptide by adding a 10% bleach solution (to a final concentration of 0.5-1.0% sodium hypochlorite) and allowing a contact time of at least 30 minutes[6].

    • Neutralization: After deactivation, neutralize the pH of the solution before final disposal[6].

    • Final Disposal: Check with your institutional EH&S guidelines. After deactivation and neutralization, some aqueous waste may be suitable for drain disposal with copious amounts of water, but this requires institutional approval[6][12]. Otherwise, collect it in a designated hazardous waste container.

G cluster_solid Solid Waste cluster_liquid Liquid Waste start Waste Generated solid_waste Gloves, Vials, Weigh Boats, etc. start->solid_waste liquid_waste Unused Solutions, Contaminated Media start->liquid_waste collect_solid Collect in Labeled Hazardous Waste Bag solid_waste->collect_solid ehs_solid Dispose via Institutional EH&S collect_solid->ehs_solid deactivate Deactivate with 10% Bleach (30 min contact time) liquid_waste->deactivate neutralize Neutralize pH deactivate->neutralize check_policy Consult Institutional EH&S Policy neutralize->check_policy drain Drain Disposal (with approval) check_policy->drain Permitted collect_liquid Collect for EH&S Pickup check_policy->collect_liquid Not Permitted

Caption: Disposal Decision Tree for H-Lys-Lys-Lys-Lys-OH Waste.

By adhering to these protocols, you establish a robust safety framework that protects you, your colleagues, and your research. This comprehensive approach ensures that your work with H-Lys-Lys-Lys-Lys-OH is conducted with the highest degree of scientific integrity and personal safety.

References

  • Safety Data Sheet: H-L-Lys-OH · HCl . Carl ROTH. [Link]

  • Poly-L-Lysine . Ted Pella, Inc. [Link]

  • Safety Data Sheet . Peptide Institute, Inc. [Link]

  • Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides . GenScript. [Link]

  • PERSONAL PROTECTIVE EQUIPMENT For Pesticides and Other Tasks! . Pesticide Educational Resources Collaborative. [Link]

  • Laboratory Safety Guidelines for Peptide Handling . Biovera Research. [Link]

  • Personal Protective Equipment (PPE) . CHEMM. [Link]

  • Poly-L-Lysine Solution . ScienCell. [Link]

  • Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them . National Institutes of Health (NIH). [Link]

  • H-Lys(4-nitro-Z)-OH . PubChem, National Institutes of Health (NIH). [Link]

  • Personal Protective Equipment . U.S. Environmental Protection Agency (EPA). [Link]

  • Disposal Procedures for Non Hazardous Waste . Stephen F. Austin State University. [Link]

  • H-Lys-glu-gly-OH . PubChem, National Institutes of Health (NIH). [Link]

  • Poly-L-Lysine (1 mg/mL) (PLL) . ScienCell Research Laboratories. [Link]

  • simple thermoset plastic recycling using a peptide solution . EurekAlert!. [Link]

  • Hydroxylamine . Wikipedia. [Link]

  • H-D-Lys(Z)-OH . PubChem, National Institutes of Health (NIH). [Link]

Sources

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